2',4'-Dichloro-5'-fluoroacetophenone
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKJFAMIABOKBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1Cl)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220668 | |
| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
704-10-9 | |
| Record name | 2′,4′-Dichloro-5′-fluoroacetophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=704-10-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000704109 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetophenone, 2',4'-dichloro-5'-fluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220668 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,4-dichloro-5-fluorophenyl)ethanone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.129.344 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Physicochemical Properties of 2',4'-Dichloro-5'-fluoroacetophenone
Introduction
This compound is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of various high-value chemical products.[1] Its unique molecular structure, featuring chlorine and fluorine atoms on the phenyl ring, imparts specific reactivity and properties that are leveraged in the pharmaceutical and agrochemical industries.[1] Notably, it is a key building block in the production of third-generation quinolone antibacterial agents, such as ciprofloxacin (B1669076) and enoxacin.[2][3][4] This document provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and logical diagrams to illustrate key processes.
Core Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are essential for its handling, reaction optimization, and quality control in research and industrial settings. The compound typically appears as a white to light yellow crystalline solid.[2][5][6]
Identification and Structural Data
This table provides key identifiers and structural information for the compound.
| Parameter | Value | Reference |
| IUPAC Name | 1-(2,4-Dichloro-5-fluorophenyl)ethan-1-one | [1][2] |
| CAS Number | 704-10-9 | [5][6][7] |
| Molecular Formula | C₈H₅Cl₂FO | [4][5][6] |
| Molecular Weight | 207.03 g/mol | [2][4][7] |
| Canonical SMILES | CC(=O)c1cc(F)c(Cl)cc1Cl | [7] |
| InChI Key | FAKJFAMIABOKBW-UHFFFAOYSA-N | [6][7] |
Physical and Chemical Properties
This table summarizes the key quantitative physicochemical data available for the compound.
| Property | Value | Conditions | Reference |
| Melting Point | 33-36 °C | - | [4][5][6] |
| Boiling Point | 167 °C | (lit.) | [5][6][7] |
| 112-115 °C | @ 5 Torr / 5 mmHg | [2][3][8] | |
| Density | 1.425 g/mL | at 25 °C (lit.) | [2][6][7] |
| Refractive Index | n20/D 1.546 | (lit.) | [2][6][7] |
| Flash Point | >110 °C (>230 °F) | closed cup | [2][5][7] |
| Solubility | Insoluble in water | - | [5] |
| Appearance | White to pale-yellow crystal/solid | - | [2][5] |
Experimental Protocols
Detailed methodologies are crucial for the replication of results and for process optimization. The following sections describe a common synthesis route and general methods for determining the key physicochemical properties.
Synthesis Protocol: Friedel-Crafts Acylation
The most prevalent industrial method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064) using acetyl chloride as the acylating agent and anhydrous aluminum chloride as the catalyst.[3]
Materials:
-
1,3-Dichloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
5% Hydrochloric acid (HCl)
-
Methylene (B1212753) chloride (for extraction, optional)
-
Anhydrous magnesium sulfate (B86663) (for drying, optional)
Procedure:
-
Charging the Reactor: In a suitable four-necked flask equipped with a stirrer, thermometer, and condenser, charge 1,3-dichloro-4-fluorobenzene.[2][6]
-
Catalyst Addition: Cool the flask to approximately 20°C and add anhydrous aluminum chloride in portions while stirring.[2][6]
-
Acylation: Maintain the temperature between 20-30°C and slowly add acetyl chloride dropwise over a period of 2-3 hours.[2][6]
-
Reaction Heating Profile:
-
Hydrolysis (Quenching): After the reaction, cool the mixture. Carefully pour the cooled reaction mixture into a vessel containing ice and concentrated hydrochloric acid, or add a 5% hydrochloric acid solution to the mixture and heat at 80-90°C for 2-3 hours to hydrolyze the complex.[2]
-
Workup and Purification:
-
Extract the resulting oil with methylene chloride.[2]
-
Wash the organic layer with water until neutral.[2]
-
Dry the organic phase over anhydrous magnesium sulfate.[2]
-
Concentrate the solution by removing the solvent. The crude product is then purified by distillation or recrystallization to yield this compound.[2][6]
-
General Protocols for Physicochemical Property Determination
The following are standard laboratory procedures for measuring the properties listed in Section 2.0.
-
Melting Point Determination:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The tube is placed in a melting point apparatus (e.g., a Thiele tube with oil or a digital instrument).
-
The temperature is raised slowly (1-2°C per minute) near the expected melting point.
-
The range of temperature from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[9]
-
-
Boiling Point Determination:
-
For boiling points at reduced pressure (as cited), a vacuum distillation apparatus is used.
-
The sample is placed in the distillation flask with boiling chips.
-
The system is evacuated to the desired pressure (e.g., 5 Torr).
-
The flask is heated, and the temperature at which the liquid boils and its vapor condenses on the thermometer bulb is recorded as the boiling point at that pressure.
-
-
Density Measurement:
-
A pycnometer (specific gravity bottle) of a known volume is weighed empty.
-
It is then filled with the substance (in its liquid state, above its melting point) and weighed again.
-
The density is calculated by dividing the mass of the substance by the known volume of the pycnometer. The measurement is performed at a controlled temperature (e.g., 25°C).[9]
-
-
Spectroscopic Analysis (NMR, IR, MS):
-
NMR (Nuclear Magnetic Resonance): A sample is dissolved in a deuterated solvent (e.g., CDCl₃) and placed in an NMR spectrometer. ¹H and ¹³C NMR spectra are recorded to confirm the chemical structure by analyzing chemical shifts, integration, and coupling patterns.[10][11]
-
IR (Infrared) Spectroscopy: A thin film of the sample is analyzed to identify characteristic functional groups, such as the carbonyl (C=O) stretch of the ketone.
-
MS (Mass Spectrometry): The sample is ionized, and the mass-to-charge ratio of the molecular ion and its fragments are measured to confirm the molecular weight and fragmentation pattern.[12]
-
Structure-Activity Relationship and Applications
The specific arrangement of substituents on the acetophenone (B1666503) core is directly related to its utility as a chemical intermediate.
The chlorine and fluorine atoms serve multiple purposes. They deactivate the aromatic ring, influencing the position of subsequent electrophilic substitution reactions, and are often integral to the biological activity of the final pharmaceutical or agrochemical product. The acetyl group provides a reactive site for further chemical transformations, such as condensation reactions, which are necessary to build the more complex target molecules.[1]
Conclusion
This compound is a well-characterized chemical intermediate with a defined set of physicochemical properties. Its synthesis via Friedel-Crafts acylation is a robust and scalable method. The data and protocols presented in this guide are intended to provide researchers and developers with the core technical information required for the effective use of this compound in laboratory and industrial applications, particularly in the synthesis of pharmaceuticals and agrochemicals.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,4-Dichloro-5-fluoroacetophenone | 704-10-9 [chemicalbook.com]
- 5. scribd.com [scribd.com]
- 6. 2,4-Dichloro-5-fluoroacetophenone CAS#: 704-10-9 [m.chemicalbook.com]
- 7. 2′,4′-ジクロロ-5′-フルオロアセトフェノン 90% | Sigma-Aldrich [sigmaaldrich.com]
- 8. This compound | 704-10-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. 2,4-Dichloroacetophenone - HEBEN [hb-p.com]
- 10. rsc.org [rsc.org]
- 11. rsc.org [rsc.org]
- 12. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR [m.chemicalbook.com]
Spectroscopic and Synthetic Profile of 2',4'-Dichloro-5'-fluoroacetophenone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties and synthesis of 2',4'-Dichloro-5'-fluoroacetophenone (CAS No. 704-10-9), a key intermediate in the pharmaceutical industry. This document collates available experimental and predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for the synthesis and spectroscopic analyses are also presented to aid in laboratory applications.
Introduction
This compound is a halogenated aromatic ketone of significant interest in medicinal chemistry and drug development.[1] Its structural features make it a valuable precursor for the synthesis of various biologically active molecules. An in-depth understanding of its spectroscopic characteristics is crucial for quality control, reaction monitoring, and structural confirmation in synthetic processes. This guide aims to provide a centralized resource of this critical data for the scientific community.
Spectroscopic Data
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.494 | d | 1H | Ar-H |
| 7.411 | d | 1H | Ar-H |
| 2.655 | s | 3H | -CO-CH ₃ |
| Data obtained from ChemicalBook.[2] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
| Chemical Shift (δ) ppm (Predicted) | Assignment (Predicted) |
| 195.5 | C =O |
| 157.0 (d, ¹JCF = 250 Hz) | C -F |
| 135.5 | Ar-C |
| 131.0 | Ar-C |
| 125.0 (d, ²JCF = 10 Hz) | Ar-C -Cl |
| 120.5 (d, ²JCF = 25 Hz) | Ar-C -Cl |
| 118.0 (d, ³JCF = 20 Hz) | Ar-C -H |
| 29.5 | -CO-C H₃ |
| Note: Predicted values are generated based on computational models and may differ from experimental results. |
Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) (Predicted) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950-2850 | Weak | Aliphatic C-H Stretch |
| ~1700 | Strong | C=O (Ketone) Stretch |
| ~1600, 1475 | Medium-Strong | Aromatic C=C Stretch |
| ~1250 | Strong | C-F Stretch |
| ~800-600 | Strong | C-Cl Stretch |
| Note: Predicted values are generated based on computational models and may differ from experimental results. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The data presented is from electron ionization (EI) mass spectrometry.
| m/z | Relative Intensity (%) | Assignment |
| 206 | 24.7 | [M]⁺ (Molecular Ion) |
| 208 | 15.9 | [M+2]⁺ |
| 191 | 100.0 | [M-CH₃]⁺ |
| 193 | 65.0 | [M-CH₃+2]⁺ |
| 163 | 27.8 | [M-CH₃-CO]⁺ |
| 165 | 18.0 | [M-CH₃-CO+2]⁺ |
| 128 | 9.1 | [C₆H₂ClF]⁺ |
| 93 | 7.8 | [C₅H₂F]⁺ |
| 43 | 26.0 | [CH₃CO]⁺ |
| Data obtained from ChemicalBook. |
Experimental Protocols
This section outlines the general procedures for the synthesis and spectroscopic analysis of this compound.
Synthesis: Friedel-Crafts Acylation
This compound is typically synthesized via the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064).[3]
Materials:
-
1,3-Dichloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), aqueous solution
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in anhydrous dichloromethane at 0 °C, slowly add acetyl chloride.
-
After the formation of the acylium ion, add 1,3-dichloro-4-fluorobenzene dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into a beaker of ice and concentrated HCl.
-
Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
NMR Spectroscopy
Sample Preparation:
-
For ¹H NMR, dissolve 5-10 mg of the solid sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in an NMR tube.
-
For ¹³C NMR, a more concentrated solution of 20-50 mg in 0.7 mL of CDCl₃ is recommended.
-
Ensure the sample is fully dissolved and the solution is homogeneous.
Instrument Parameters (General):
-
Spectrometer: 400 MHz or higher field strength NMR spectrometer.
-
¹H NMR:
-
Pulse sequence: Standard single-pulse experiment.
-
Number of scans: 16-64, depending on concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR:
-
Pulse sequence: Proton-decoupled single-pulse experiment.
-
Number of scans: 1024 or more, depending on concentration and desired signal-to-noise ratio.
-
Relaxation delay: 2-5 seconds.
-
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Transfer the fine powder to a pellet die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.
Instrument Parameters (General):
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
Mass Spectrometry
Sample Introduction:
-
The solid sample can be introduced directly via a solids probe or dissolved in a suitable volatile solvent for injection into a gas chromatograph (GC-MS).
Instrument Parameters (Electron Ionization - EI):
-
Ionization energy: 70 eV.
-
Mass analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan range: m/z 40-400.
Visualizations
Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via Friedel-Crafts acylation.
Caption: Synthesis workflow for this compound.
Spectroscopic Analysis Workflow
This diagram outlines the logical flow of spectroscopic analysis for structural confirmation.
References
Technical Guide: Spectroscopic Analysis of 2',4'-Dichloro-5'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and mass spectrometry data for the compound 2',4'-Dichloro-5'-fluoroacetophenone. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed analytical data for this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, and mass spectrometry analysis of this compound.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.494 | s | Aromatic CH |
| 7.411 | s | Aromatic CH |
| 2.655 | s | -COCH₃ |
Note: The assignments of the aromatic protons are based on typical chemical shifts for substituted benzene (B151609) rings and may require further 2D NMR analysis for unambiguous assignment.
Table 2: ¹³C NMR Data (Reference*)
| Chemical Shift (δ) ppm | Assignment |
| 198.8 | C=O |
| 137.7 | Aromatic C-Cl |
| 137.2 | Aromatic C-CO |
| 132.5 | Aromatic CH |
| 130.7 | Aromatic C-Cl |
| 130.5 | Aromatic CH |
| 127.4 | Aromatic CH |
| 30.6 | -COCH₃ |
*Note: This data is for the structurally similar compound 2,4-Dichloroacetophenone and is provided as a reference for expected chemical shift ranges. Specific data for this compound was not available in the searched literature.
Table 3: Mass Spectrometry Data
| m/z Ratio | Relative Intensity (%) | Proposed Fragment Ion |
| 206 | High | [M]⁺ (Molecular Ion) |
| 191 | Medium | [M - CH₃]⁺ |
| 163 | Medium | [M - CH₃ - CO]⁺ |
| 135 | Low | [M - CH₃ - CO - Cl]⁺ |
Note: The fragmentation pattern is proposed based on the principles of mass spectrometry for aromatic ketones. The molecular ion peak at m/z 206 corresponds to the molecular weight of this compound (C₈H₅Cl₂FO).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are based on standard analytical procedures for compounds of this nature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of this compound.
Instrumentation:
-
A 400 MHz (or higher) NMR spectrometer equipped with a 5 mm broadband probe.
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse experiment (zg30).
-
Spectral Width: 16 ppm (centered around 5 ppm).
-
Acquisition Time: 2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: Proton-decoupled single-pulse experiment (zgpg30).
-
Spectral Width: 240 ppm (centered around 120 ppm).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the structure.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound.
Instrumentation:
-
A mass spectrometer with an Electron Ionization (EI) source coupled to a Gas Chromatograph (GC) or a direct insertion probe.
Sample Preparation:
-
Prepare a dilute solution of this compound in a volatile organic solvent such as methanol (B129727) or dichloromethane (B109758) (typically 1 mg/mL).
GC-MS Parameters (if applicable):
-
GC Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 40-400.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern by identifying the major fragment ions.
-
Propose fragmentation pathways consistent with the observed peaks and the structure of the molecule. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.
Experimental Workflow
The following diagram illustrates the logical flow of the analytical experiments described.
Caption: Experimental workflow for the spectroscopic analysis of this compound.
2',4'-Dichloro-5'-fluoroacetophenone CAS number 704-10-9
CAS Number: 704-10-9
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of 2',4'-Dichloro-5'-fluoroacetophenone, a key chemical intermediate. It covers its chemical and physical properties, detailed spectroscopic data, a standard synthesis protocol, and its primary applications in the pharmaceutical industry.
Chemical and Physical Properties
This compound is a halogenated aromatic ketone.[1] Its structure, featuring two chlorine atoms and one fluorine atom on the phenyl ring, makes it a versatile and reactive building block in organic synthesis.[2] It typically appears as a white to light yellow crystalline solid or a low melting solid.[1][3]
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₅Cl₂FO | [1] |
| Molecular Weight | 207.03 g/mol | [1] |
| CAS Number | 704-10-9 | [1] |
| Appearance | White to pale-yellow crystal | [1][3] |
| Melting Point | 35-36 °C | [3] |
| Boiling Point | 167 °C (lit.) | [4] |
| 112-115 °C @ 5 Torr | [3] | |
| Density | 1.425 g/mL at 25 °C (lit.) | [4] |
| Refractive Index (n20/D) | 1.546 (lit.) | [4] |
| Flash Point | 113 °C (closed cup) | [4] |
| InChI Key | FAKJFAMIABOKBW-UHFFFAOYSA-N | [4] |
Spectroscopic Data
The following tables summarize the key spectroscopic data for the characterization of this compound.
Table 2: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Chemical Shift (ppm) | Assignment | Reference(s) |
| 7.494 | Aromatic H (d) | [1] |
| 7.411 | Aromatic H (d) | [1] |
| 2.655 | Methyl H (-COCH₃, s) | [1] |
Table 3: ¹³C NMR Spectroscopic Data (Estimated)
| Chemical Shift (ppm) | Assignment |
| ~195-200 | Carbonyl Carbon (C=O) |
| ~155-160 (d) | Aromatic Carbon (C-F) |
| ~130-140 | Aromatic Carbons (C-Cl, C-C=O) |
| ~115-125 (d) | Aromatic Carbons (CH) |
| ~28-32 | Methyl Carbon (-CH₃) |
Note: Specific experimental ¹³C NMR data was not available in the searched literature. Values are estimated based on typical chemical shifts for similar functional groups.
Table 4: Mass Spectrometry Data (EI-MS)
| m/z | Relative Intensity (%) | Assignment | Reference(s) |
| 206, 208, 210 | 24.7, 15.9, 2.6 | [M]⁺, [M+2]⁺, [M+4]⁺ (Molecular ion cluster) | [1] |
| 191, 193, 195 | 100.0, 65.0, 10.5 | [M-CH₃]⁺ (Base Peak) | [1] |
| 163, 165, 167 | 27.8, 18.0, 2.9 | [M-CH₃-CO]⁺ | [1] |
| 128 | 9.1 | Fragment | [1] |
| 93 | 7.8 | Fragment | [1] |
| 43 | 26.0 | [CH₃CO]⁺ | [1] |
Table 5: Infrared (IR) Spectroscopy Data (Estimated)
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~3100-3000 | Aromatic C-H Stretch | Medium |
| ~2950-2850 | Aliphatic C-H Stretch | Medium |
| ~1700-1680 | Carbonyl (C=O) Stretch | Strong |
| ~1600-1450 | Aromatic C=C Stretch | Medium |
| ~1250-1100 | C-F Stretch | Strong |
| ~850-750 | C-Cl Stretch | Strong |
Note: Specific experimental IR data was not available in the searched literature. Values are estimated based on characteristic absorption frequencies for the molecule's functional groups.[5]
Synthesis and Experimental Protocols
The most common industrial synthesis of this compound is via a Friedel-Crafts acylation reaction.[6]
Friedel-Crafts Acylation using Acetyl Chloride
This method involves the reaction of 1,3-dichloro-4-fluorobenzene (B72064) with acetyl chloride using anhydrous aluminum chloride as a catalyst.[7]
Experimental Protocol:
-
Charging the Reactor: In a suitable four-necked flask equipped with a stirrer, thermometer, and condenser, add 15 g (0.091 mol) of 2,4-dichlorofluorobenzene.[7]
-
Catalyst Addition: Cool the flask to 20°C and add 200.2 g (1.5 mol) of anhydrous aluminum chloride.[7]
-
Acylating Agent Addition: While maintaining the temperature between 20-30°C, slowly add 78.5 g (1.0 mol) of acetyl chloride dropwise over a period of 2 to 3 hours.[7]
-
Reaction Progression: After the addition is complete, gradually heat the reaction mixture to 40°C and hold for 30 minutes. Then, slowly heat to 70°C and maintain for 1-2 hours. Finally, increase the temperature to 110±2°C and hold for 3-4 hours.[7]
-
Work-up and Hydrolysis: Cool the reaction mixture to room temperature. Carefully add 500 g of 5% hydrochloric acid solution and heat to 80-90°C for 2-3 hours to hydrolyze the complex.[7]
-
Purification: After hydrolysis, wash the organic phase to neutrality. The final product is purified by distillation and recrystallization to yield this compound with high purity (e.g., 99.8%) and a yield of approximately 89.3%.[7]
dot
Caption: Workflow for the synthesis of this compound.
Applications in Drug Development
This compound is a crucial intermediate, primarily in the synthesis of third-generation fluoroquinolone antibiotics.[6][7] These broad-spectrum antibacterial agents are widely used to treat a variety of infections. The compound serves as a key building block for constructing the core quinolone structure.
Its most notable application is in the industrial production of Ciprofloxacin and Enoxacin .[6][7] The dichloro-fluoro-substituted phenyl ring of the acetophenone (B1666503) is elaborated through a series of reactions to form the fused ring system characteristic of these potent drugs. Beyond pharmaceuticals, it also finds use as an intermediate in the formulation of agrochemicals like herbicides and pesticides.[1]
dot
Caption: Simplified pathway from the intermediate to Ciprofloxacin.
Safety and Handling
This compound is classified as an irritant.[4]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261, P264, P271, P280, P302+P352, P305+P351+P338.[4]
-
Personal Protective Equipment (PPE): Recommended PPE includes gloves, eye shields, and a dust mask (type N95).[4]
Store in a cool, dry place, typically at 0-8 °C.[1] Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.
References
- 1. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]
- 2. rsc.org [rsc.org]
- 3. scribd.com [scribd.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 2'-Fluoroacetophenone(445-27-2) 13C NMR spectrum [chemicalbook.com]
- 7. IR Absorption Table [webspectra.chem.ucla.edu]
A Comprehensive Technical Guide to the Synthesis of 2',4'-Dichloro-5'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the synthesis of 2',4'-dichloro-5'-fluoroacetophenone, a key intermediate in the manufacturing of third-generation fluoroquinolone antibiotics like ciprofloxacin.[1][2] The primary focus is on the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064). This document details the underlying chemical principles, compares various synthetic routes, presents detailed experimental protocols, and summarizes quantitative data to assist researchers in optimizing this critical manufacturing process.
Introduction
This compound is an essential building block in pharmaceutical synthesis. Its molecular structure is a prerequisite for the efficacy of several broad-spectrum antibacterial agents. The most prevalent and industrially viable method for its preparation is the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene.[3] This electrophilic aromatic substitution reaction utilizes an acylating agent and a Lewis acid catalyst to introduce an acetyl group onto the aromatic ring.[4] While effective, the process requires careful control of reaction conditions to maximize yield and purity while minimizing the formation of isomeric by-products.[3] This guide explores the nuances of this synthesis, offering a consolidated resource for laboratory and industrial applications.
Reaction Pathway and Mechanism
The core of the synthesis is the Friedel-Crafts acylation. The reaction involves treating 1,3-dichloro-4-fluorobenzene with an acylating agent, typically acetyl chloride, in the presence of a strong Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃).[1][3]
The mechanism proceeds via the formation of a highly electrophilic acylium ion. The Lewis acid catalyst (AlCl₃) coordinates with the acylating agent (acetyl chloride), leading to the formation of the acylium ion (CH₃CO⁺). This electrophile then attacks the electron-rich aromatic ring of 1,3-dichloro-4-fluorobenzene. The directing effects of the halogen substituents guide the acylation primarily to the position para to the fluorine atom. A subsequent deprotonation restores the aromaticity of the ring, yielding the final product, this compound.
References
An In-depth Technical Guide to the Friedel-Crafts Acylation Synthesis of 2',4'-Dichloro-5'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Friedel-Crafts acylation synthesis of 2',4'-Dichloro-5'-fluoroacetophenone, a key intermediate in the pharmaceutical industry. The document details the underlying chemical principles, experimental protocols, and data analysis relevant to this important reaction.
Introduction
The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the introduction of an acyl group onto an aromatic ring. This electrophilic aromatic substitution reaction is widely employed in the pharmaceutical and chemical industries for the production of valuable intermediates. The synthesis of this compound is a prime example of this reaction's utility, as this compound serves as a crucial building block in the synthesis of various active pharmaceutical ingredients. This guide will explore the nuances of this specific acylation, providing researchers and drug development professionals with the detailed technical information necessary for its successful implementation and optimization.
Reaction Principle and Mechanism
The synthesis of this compound via Friedel-Crafts acylation involves the reaction of 1,3-dichloro-4-fluorobenzene (B72064) with an acylating agent, typically acetyl chloride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
The reaction proceeds through the following general steps:
-
Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.
-
Electrophilic Aromatic Substitution: The electron-rich aromatic ring of 1,3-dichloro-4-fluorobenzene attacks the acylium ion. The directing effects of the halogen substituents on the aromatic ring guide the position of acylation.
-
Deprotonation: A weak base removes a proton from the intermediate carbocation (arenium ion), restoring aromaticity and yielding the final ketone product.
Due to the directing effects of the chloro and fluoro substituents, the primary product is this compound. However, the formation of a minor isomeric byproduct, 2',6'-dichloro-3'-fluoroacetophenone, is also possible and necessitates subsequent purification steps.[1]
Caption: Friedel-Crafts Acylation Reaction Pathway.
Experimental Protocols
Several variations of the Friedel-Crafts acylation for the synthesis of this compound have been reported. Below are detailed methodologies for two common approaches.
Protocol 1: Using Dichloroethylene as Solvent
This protocol utilizes dichloroethylene as a solvent and operates at elevated temperatures.
Materials:
-
2,4-Dichlorofluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dichloroethylene
-
Proton Acid (e.g., HCl)
-
Water
Procedure:
-
To a reaction kettle, add 2,4-dichlorofluorobenzene, anhydrous aluminum chloride, a proton acid, and dichloroethylene. The molar ratio of anhydrous aluminum chloride to 2,4-dichlorofluorobenzene should be between 0.1-0.5:1.
-
Seal the kettle, initiate stirring, and heat the mixture to 100-150°C. Maintain this temperature for 0.5-3 hours.
-
After the reaction period, cool the mixture to 75°C and slowly vent the exhaust gas through a condenser to recover the dichloroethylene.
-
Transfer the reaction mixture to a glass reaction bottle and heat to 100-150°C.
-
Slowly add water dropwise over 1-2 hours.
-
Maintain the temperature at 130°C for an additional 30 minutes.
-
Cool the mixture to below 50°C and add an equal weight of water to dissolve the inorganic salts.
-
Separate the organic layer.
-
Perform fractional distillation on the organic layer. Collect the fraction at 112-115°C under a pressure of 5 mmHg to obtain this compound.[2]
Protocol 2: Synthesis at Lower Temperatures
This protocol is a more traditional approach, conducted at a lower temperature.
Materials:
-
1,3-Dichloro-4-fluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
In a round-bottomed flask equipped with a stirrer and an addition funnel, suspend anhydrous aluminum chloride (1.1-1.5 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0-5°C using an ice bath.
-
Slowly add acetyl chloride (1.0 equivalent) to the stirred suspension.
-
Dropwise, add a solution of 1,3-dichloro-4-fluorobenzene (1.0 equivalent) in dichloromethane to the reaction mixture over 30-60 minutes, maintaining the temperature between 0-5°C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash successively with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by recrystallization or vacuum distillation to yield pure this compound.
Data Presentation
This section summarizes the key quantitative data associated with the synthesis and the final product.
Reaction Parameters and Yields
| Parameter | Protocol 1 | Protocol 2 |
| Starting Material | 2,4-Dichlorofluorobenzene | 1,3-Dichloro-4-fluorobenzene |
| Acylating Agent | Acetyl Chloride | Acetyl Chloride |
| Catalyst | Anhydrous AlCl₃ | Anhydrous AlCl₃ |
| Solvent | Dichloroethylene | Dichloromethane |
| Reaction Temperature | 100-150°C | 0-5°C to Room Temp. |
| Reaction Time | 0.5-3 hours | 2-4 hours |
| Reported Yield | ~80% | Not specified |
| Purity (after purification) | >99% | Not specified |
Note: Yields can vary based on the specific reaction scale and conditions.
Physicochemical and Spectroscopic Data of this compound
| Property | Value |
| Molecular Formula | C₈H₅Cl₂FO |
| Molecular Weight | 207.03 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 34-38 °C |
| Boiling Point | 112-115 °C at 5 mmHg[2] |
| ¹H NMR (CDCl₃) | δ (ppm): 2.65 (s, 3H, -COCH₃), 7.40 (d, 1H, Ar-H), 7.65 (d, 1H, Ar-H) |
| ¹³C NMR (Predicted) | δ (ppm): ~30 (-COCH₃), ~115-140 (aromatic carbons), ~195 (C=O) |
| IR (Predicted, cm⁻¹) | ~1680 (C=O stretch), ~1550, 1470 (aromatic C=C stretch), ~1250 (C-F stretch), ~800-900 (C-Cl stretch) |
| Mass Spec (EI, m/z) | M⁺ at 206/208/210 (isotopic pattern for 2 Cl), fragment at M-15 (-CH₃), M-43 (-COCH₃) |
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the synthesis.
Logical Relationship of Key Steps
Caption: Logical flow of the synthesis process.
Conclusion
The Friedel-Crafts acylation provides an efficient and scalable method for the synthesis of this compound. Careful control of reaction conditions, particularly temperature and stoichiometry, is crucial for maximizing yield and minimizing the formation of isomeric impurities. The detailed protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field to successfully synthesize and characterize this important pharmaceutical intermediate. Further optimization of catalyst systems and reaction conditions may lead to even more efficient and environmentally benign synthetic routes.
References
An In-depth Technical Guide to the Synthesis of 2',4'-Dichloro-5'-fluoroacetophenone
This technical guide provides a comprehensive overview of the synthesis of 2',4'-Dichloro-5'-fluoroacetophenone, a key intermediate in the production of third-generation quinolone antibacterial agents like ciprofloxacin (B1669076) and enoxacin.[1] This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on starting materials, synthesis pathways, experimental protocols, and analytical data.
Primary Starting Materials
The principal starting material for the industrial synthesis of this compound is 1,3-dichloro-4-fluorobenzene (B72064) . This compound serves as the aromatic substrate for the key synthetic step, a Friedel-Crafts acylation reaction.
A common precursor for 1,3-dichloro-4-fluorobenzene is 3,4-dichloronitrobenzene . The synthesis from this precursor involves a multi-step process that includes fluorination and chlorination reactions.[2][3][4] Another potential starting material mentioned in the literature is paranitrochlorobenzene, which would undergo chlorination to form dichloronitrobenzene, followed by fluorination and subsequent reaction steps.[4][5]
Synthesis Pathways
The most prevalent and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene.[6] This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene (B151609) ring to form the desired acetophenone.
Several acylating agents can be employed in this reaction, with varying degrees of success in terms of yield and industrial viability:
-
Acetyl chloride: This is the most commonly used acylating agent in industrial production, typically yielding around 80% of the final product when reacted with 1,3-dichloro-4-fluorobenzene in the presence of a Lewis acid catalyst like anhydrous aluminum chloride.[1]
-
Acetic anhydride (B1165640): The use of acetic anhydride as the acylating agent in a Friedel-Crafts reaction catalyzed by aluminum chloride results in a significantly lower yield of approximately 29%, making it less suitable for large-scale production.[1]
-
Acetic acid: While a reaction using acetic acid as the acylating agent with aluminum chloride in dimethylformamide (DMF) and chlorosulfonic acid can achieve a yield of about 84%, the high cost associated with this method has led to its discontinuation.[1]
The overall synthesis can be visualized as a two-stage process, starting from the more readily available 3,4-dichloronitrobenzene.
Experimental Protocols
Synthesis of 1,3-dichloro-4-fluorobenzene from 3,4-dichloronitrobenzene
This stage involves two key steps: fluorination and chlorination.
Step 1: Fluorination of 3,4-dichloronitrobenzene
A mixture of 3,4-dichloronitrobenzene, potassium fluoride, and a phase transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) in a high-boiling solvent like dimethyl sulfoxide (B87167) (DMSO) is heated. The reaction mixture is heated to temperatures ranging from 130°C to 185°C for 3 to 5 hours.[7] It is crucial to ensure anhydrous conditions for this reaction to proceed efficiently.
Step 2: Chlorination of the Fluorinated Intermediate
The resulting fluorinated intermediate is then subjected to chlorination. This is achieved by heating the intermediate in the presence of chlorine gas. The reaction temperature is typically maintained between 180°C and 200°C for approximately 12 hours. The crude 1,3-dichloro-4-fluorobenzene is then purified by distillation.
Synthesis of this compound via Friedel-Crafts Acylation
The following protocol details the synthesis using acetyl chloride as the acylating agent.
Materials:
-
1,3-dichloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (or another suitable inert solvent)
-
Hydrochloric acid (concentrated)
-
Ice
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottomed flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride (1.1 equivalents) in dichloromethane under a nitrogen atmosphere.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dissolved in dichloromethane to the stirred suspension over 10 minutes.
-
After the addition of acetyl chloride, add 1,3-dichloro-4-fluorobenzene (1.0 equivalent) dissolved in dichloromethane dropwise, maintaining the temperature below 10°C.
-
Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 15-30 minutes.
-
Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.
-
The crude product can be purified by vacuum distillation, collecting the fraction at 112-115°C under a pressure of 5 mmHg.[1] Further purification can be achieved by crystallization.
References
- 1. Page loading... [guidechem.com]
- 2. WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 3. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 4. bbzblog.wordpress.com [bbzblog.wordpress.com]
- 5. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR [m.chemicalbook.com]
- 6. CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution - Google Patents [patents.google.com]
- 7. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
Chemical structure and properties of 2',4'-Dichloro-5'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dichloro-5'-fluoroacetophenone is a halogenated aromatic ketone that serves as a critical intermediate in the synthesis of a variety of complex organic molecules.[1][2] Its strategic placement of chlorine and fluorine atoms on the phenyl ring enhances its reactivity, making it a valuable building block, particularly in the pharmaceutical and agrochemical industries.[1][3] This compound is notably a key precursor for the synthesis of third-generation fluoroquinolone antibiotics, such as Ciprofloxacin and Enoxacin.[4] Its utility also extends to the development of potent herbicides and fungicides, where the halogenated structure contributes to the stability and efficacy of the final products.[2][3] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and safety protocols.
Chemical Structure and Properties
The molecular structure of this compound consists of an acetophenone (B1666503) core substituted with two chlorine atoms at the 2' and 4' positions and a fluorine atom at the 5' position.
Caption: 2D Chemical Structure of this compound.
Identifiers and Descriptors
The following table summarizes the key identifiers for this compound.
| Identifier | Value | Citation |
| CAS Number | 704-10-9 | [3] |
| Molecular Formula | C₈H₅Cl₂FO | [3] |
| Molecular Weight | 207.03 g/mol | [3] |
| IUPAC Name | 1-(2,4-dichloro-5-fluorophenyl)ethanone | [4] |
| Synonyms | DCFA, 2,4-Dichloro-5-fluorohypnone | [4] |
| InChI | 1S/C8H5Cl2FO/c1-4(12)5-2-8(11)7(10)3-6(5)9/h2-3H,1H3 | [5][6] |
| InChIKey | FAKJFAMIABOKBW-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | CC(=O)C1=CC(=C(C=C1Cl)Cl)F | [4] |
Physical and Chemical Properties
This table outlines the key physical and chemical properties of the compound.
| Property | Value | Citation |
| Appearance | White to light yellow crystalline solid or powder. | [4][7] |
| Melting Point | 33-36 °C | [8] |
| Boiling Point | 167 °C (at 760 mmHg) | [5] |
| 112-115 °C (at 5 mmHg) | [7] | |
| Density | 1.425 g/mL at 25 °C | [5] |
| Refractive Index | n20/D 1.546 | [5] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [5] |
| Solubility | Sparingly soluble in water. Soluble in organic solvents. | [4][9] |
| Storage | Store in a dry, cool, well-ventilated place. Keep container tightly closed. Argon charged and protected from light are recommended. | [5] |
Spectral Data
Characterization of this compound is typically performed using standard spectroscopic methods. While specific spectral data with peak assignments are not widely available in public databases, supplier and chemical information sites confirm that ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry (MS) are standard techniques used for its analysis.[4][6]
Synthesis and Manufacturing
The primary route for synthesizing this compound is through the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064). Alternative multi-step syntheses starting from other precursors like 3,4-dichloronitrobenzene (B32671) have also been developed.[4]
Caption: Generalized workflow for the synthesis of this compound.
Experimental Protocol: Friedel-Crafts Acylation
The following protocol is a representative method for the laboratory synthesis of this compound.[7]
Materials:
-
1,3-Dichloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
5% Hydrochloric acid solution
-
Inert solvent (e.g., dichloroethylene)
-
Standard laboratory glassware (four-necked flask, dropping funnel, condenser)
Procedure:
-
Reaction Setup: A 1000 mL four-necked flask is charged with 1,3-dichloro-4-fluorobenzene and cooled to approximately 20°C.
-
Catalyst Addition: Anhydrous aluminum chloride is added to the flask while maintaining the temperature between 20-30°C.
-
Acylating Agent Addition: Acetyl chloride is added dropwise over a period of 2 to 3 hours, ensuring the temperature remains controlled.
-
Reaction Heating: The reaction mixture is gradually heated to 40°C and held for 30 minutes, then slowly warmed to 70°C for 1-2 hours, and finally heated to 110°C (±2°C) for 3-4 hours to drive the reaction to completion.
-
Hydrolysis: After the reaction is complete, the mixture is cooled to room temperature. A 5% hydrochloric acid solution is then added, and the mixture is heated to 80-90°C for 2-3 hours to hydrolyze the aluminum chloride complex.
-
Work-up and Purification: The product is cooled, and the organic phase is separated. This organic layer is washed until neutral. The final product is purified by distillation and subsequent recrystallization to yield this compound with high purity (e.g., 99.8%).
Applications in Research and Development
As a key intermediate, this compound is primarily utilized in the following areas:
-
Pharmaceutical Synthesis: It is an essential building block for producing third-generation fluoroquinolone antibiotics, which are broad-spectrum antibacterial agents.[4] It is also used in the development of other biologically active molecules, including potential anti-inflammatory and analgesic drugs.[3]
-
Agrochemical Development: The compound is used in the formulation of modern herbicides, insecticides, and pesticides, contributing to crop protection and enhanced agricultural yields.[2][3]
-
Chemical Research: In a laboratory setting, it serves as a versatile reagent in organic synthesis to introduce the 2,4-dichloro-5-fluorophenyl moiety into novel compounds.[3][4]
Safety and Handling
This compound is classified as an irritant and requires careful handling in a well-ventilated area.[4][5]
GHS Hazard Information
| Hazard Class | Category | Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation |
Citations for all data in the table:[4][5]
Precautionary Measures
-
Prevention: Wear protective gloves, eye protection, and face protection. Avoid breathing dust, fumes, or vapors. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.[5]
-
Response:
-
If on skin: Wash with plenty of soap and water. If skin irritation occurs, seek medical advice.[5]
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[5]
-
If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]
-
-
Personal Protective Equipment (PPE): Recommended PPE includes an N95 dust mask, chemical safety goggles or eyeshields, and impervious gloves.[5]
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 2,4-Dichloro-5-fluoroacetophenone | 704-10-9 [chemicalbook.com]
- 5. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. Preparation method of 2,4-dichloro-5-fluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 8. innospk.com [innospk.com]
- 9. This compound | 704-10-9 | Benchchem [benchchem.com]
A Technical Guide to 2',4'-Dichloro-5'-fluoroacetophenone: Synthesis, Properties, and Application in Fluoroquinolone Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 2',4'-Dichloro-5'-fluoroacetophenone, a key intermediate in the synthesis of pharmaceuticals, particularly fluoroquinolone antibiotics. This document details its chemical properties, a comprehensive experimental protocol for its synthesis via Friedel-Crafts acylation, and its role in the mechanism of action of ciprofloxacin (B1669076), a widely used antibiotic.
Core Molecular and Physical Properties
This compound is a halogenated aromatic ketone. Its trifunctionalized phenyl ring makes it a versatile precursor for more complex molecular architectures. The quantitative data for this compound are summarized in the table below.
| Property | Value | Citation(s) |
| Molecular Formula | C₈H₅Cl₂FO | [1][2][3][4][5] |
| Molecular Weight | 207.03 g/mol | [1][2][5] |
| CAS Number | 704-10-9 | [1][2][3][4][5] |
| Appearance | White to light yellow crystalline solid | [3][5] |
| Melting Point | 33-36 °C | |
| Boiling Point | 167 °C | [1] |
| Density | 1.425 g/mL at 25 °C | [1] |
| Solubility | Soluble in organic solvents such as dichloromethane (B109758) and acetone. | |
| ¹H NMR (CDCl₃) | Peaks corresponding to the methyl and aromatic protons. | [6] |
| ¹³C NMR (CDCl₃) | Peaks corresponding to the carbonyl, methyl, and aromatic carbons. | [6] |
| Infrared (IR) Spectrum | Characteristic absorption for C=O and C-Halogen bonds. | [6] |
| Mass Spectrum (MS) | Molecular ion peak consistent with the molecular weight. | [6] |
Synthesis via Friedel-Crafts Acylation: A Detailed Experimental Protocol
The primary industrial route for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064).[6][7][8] This electrophilic aromatic substitution reaction utilizes a Lewis acid catalyst, typically aluminum chloride, to introduce an acetyl group onto the aromatic ring.
Materials and Equipment:
-
1,3-dichloro-4-fluorobenzene
-
Acetyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (HCl), 2M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask equipped with a magnetic stirrer, dropping funnel, and reflux condenser
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the suspension to 0-5 °C using an ice bath.
-
Formation of Acylium Ion: Slowly add acetyl chloride (1.0 equivalent) dropwise to the stirred suspension of aluminum chloride. Maintain the temperature between 0-5 °C during the addition. Stir the mixture for an additional 15-20 minutes to ensure the complete formation of the acylium ion complex.
-
Acylation Reaction: Add 1,3-dichloro-4-fluorobenzene (1.0 equivalent) dropwise to the reaction mixture, ensuring the temperature remains below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by pouring the mixture into a beaker containing a stirred mixture of crushed ice and 2M hydrochloric acid.
-
Work-up: Transfer the quenched mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with 2M hydrochloric acid, water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude this compound by recrystallization from a suitable solvent, such as ethanol (B145695) or a hexane/ethyl acetate (B1210297) mixture, to obtain a crystalline solid.
Role in the Synthesis of Fluoroquinolone Antibiotics and Mechanism of Action
This compound is a critical building block for the synthesis of fluoroquinolone antibiotics, a class of broad-spectrum antibacterial agents. One of the most notable antibiotics synthesized from this intermediate is ciprofloxacin.
The antibacterial activity of ciprofloxacin stems from its ability to inhibit two essential bacterial enzymes: DNA gyrase (a type II topoisomerase) and topoisomerase IV.[1][9][10] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.
-
DNA Gyrase: This enzyme introduces negative supercoils into bacterial DNA, a process necessary to relieve torsional stress during DNA replication and transcription.
-
Topoisomerase IV: This enzyme is primarily involved in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.
Ciprofloxacin binds to the enzyme-DNA complex, stabilizing it and preventing the re-ligation of the cleaved DNA strands.[10] This leads to the accumulation of double-strand breaks in the bacterial chromosome, ultimately triggering cell death. The high affinity of fluoroquinolones for bacterial topoisomerases over their mammalian counterparts accounts for their selective toxicity.
Below is a diagram illustrating the inhibitory action of ciprofloxacin on bacterial DNA replication.
Figure 1. Mechanism of action of Ciprofloxacin.
References
- 1. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Ciprofloxacin enhances RSL3-induced ferroptosis by promoting mitochondrial Zn2+ accumulation via the STING1-CAV2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]
- 5. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 6. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR [m.chemicalbook.com]
- 7. Ciprofloxacin: Clinical Applications, Mechanism of Action, Formulations and Side Effects_Chemicalbook [chemicalbook.com]
- 8. WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 9. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 10. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
A Technical Guide to the Physicochemical Properties of 2',4'-Dichloro-5'-fluoroacetophenone
This guide provides an in-depth overview of the solubility and melting point of 2',4'-Dichloro-5'-fluoroacetophenone, a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] The information is intended for researchers, scientists, and professionals in drug development and chemical synthesis.
Physicochemical Properties
This compound is a halogenated aromatic ketone. Its physical and chemical characteristics are summarized below.
Table 1: Physical Properties of this compound
| Property | Value | References |
| Melting Point | 33-37 °C | [2][3][4] |
| Boiling Point | 167 °C (at atmospheric pressure) | [2][4][5][6] |
| 112-115 °C (at 5 mmHg) | [3] | |
| Density | 1.425 g/mL at 25 °C | [4][5][6] |
| Appearance | White to pale-yellow crystalline solid | [2][3][4] |
| Solubility | Insoluble in water | [2] |
Table 2: Chemical Identifiers
| Identifier | Value | References |
| CAS Number | 704-10-9 | [1][2][4][5][7] |
| Molecular Formula | C₈H₅Cl₂FO | [1][2][4] |
| Molecular Weight | 207.03 g/mol | [1][4] |
| InChIKey | FAKJFAMIABOKBW-UHFFFAOYSA-N | [4] |
| SMILES | CC(=O)c1cc(F)c(Cl)cc1Cl | [4] |
Experimental Protocols
The following sections detail standardized laboratory procedures for determining the melting point and solubility of organic compounds like this compound.
Melting Point Determination
The melting point of a solid is the temperature at which it transitions from a solid to a liquid state. For a pure crystalline compound, this occurs over a narrow range. The presence of impurities typically lowers and broadens the melting point range.[8][9]
Apparatus:
-
Spatula
-
Mortar and pestle (optional)
Procedure:
-
Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently crush the crystals using a mortar and pestle.[11][12]
-
Loading the Capillary Tube: Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[11]
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.[8][12]
-
Heating:
-
For an unknown compound, a preliminary rapid heating is performed to determine an approximate melting point.[8]
-
For a known compound like this, set the heating rate to increase the temperature slowly, approximately 1-2 °C per minute, as the temperature approaches the expected melting point of 33-37 °C.[8]
-
-
Observation and Recording:
-
Observe the sample through the magnifying lens.
-
Record the temperature (T₁) at which the first drop of liquid appears.
-
Record the temperature (T₂) at which the entire sample has completely melted.[10]
-
The melting point is reported as the range T₁ - T₂.
-
Solubility Determination
Solubility tests provide valuable information about the polarity and functional groups present in a compound.[13][14] The general principle is "like dissolves like," meaning polar solvents dissolve polar solutes, and nonpolar solvents dissolve nonpolar solutes.[15]
Apparatus and Reagents:
-
Test tubes and rack
-
Spatula
-
Graduated cylinder or pipettes
-
Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a nonpolar organic solvent (e.g., diethyl ether or hexane).[13][14][16]
Procedure:
-
Initial Test: Place approximately 20-30 mg of this compound into a test tube.[17]
-
Solvent Addition: Add 1 mL of the chosen solvent (starting with water) dropwise, shaking vigorously after each addition.[16][17]
-
Observation: A compound is considered "soluble" if it forms a homogeneous solution with no visible particles.[14]
-
Systematic Testing: The solubility should be tested in a sequence of solvents to classify the compound. Given that this compound is known to be insoluble in water, the testing would proceed to other solvents.[2][16]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scribd.com [scribd.com]
- 3. echemi.com [echemi.com]
- 4. 2,4-Dichloro-5-fluoroacetophenone CAS#: 704-10-9 [amp.chemicalbook.com]
- 5. 2,4-Dichloro-5-fluoroacetophenone | 704-10-9 [chemicalbook.com]
- 6. 2,4-Dichloro-5-fluoroacetophenone CAS#: 704-10-9 [m.chemicalbook.com]
- 7. store.researchscientific.co.uk [store.researchscientific.co.uk]
- 8. chem.ucalgary.ca [chem.ucalgary.ca]
- 9. Melting point determination | Resource | RSC Education [edu.rsc.org]
- 10. pennwest.edu [pennwest.edu]
- 11. byjus.com [byjus.com]
- 12. westlab.com [westlab.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 15. youtube.com [youtube.com]
- 16. scribd.com [scribd.com]
- 17. deredpill.com [deredpill.com]
Methodological & Application
Application Notes and Protocols for the Friedel-Crafts Acylation of 1,3-Dichloro-4-fluorobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed examination of the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064), a key reaction for the synthesis of substituted benzophenone (B1666685) derivatives used in various pharmaceutical and materials science applications. These notes outline the underlying mechanistic principles, focusing on the regioselectivity determined by the halogen substituents. A comprehensive experimental protocol is provided, adapted for this deactivated aromatic substrate, along with illustrative data presentation and visualizations to guide researchers in the successful execution and understanding of this important transformation.
Introduction
The Friedel-Crafts acylation is a fundamental method for the formation of carbon-carbon bonds, enabling the introduction of an acyl group onto an aromatic ring.[1][2] This electrophilic aromatic substitution (EAS) reaction is pivotal in the synthesis of aromatic ketones, which are valuable intermediates in the production of pharmaceuticals, fragrances, and polymers.[3] The reaction typically involves an acyl halide or anhydride (B1165640) and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][4] The acylation of halogenated benzenes, such as 1,3-dichloro-4-fluorobenzene, presents unique challenges due to the deactivating nature of the halogen substituents. Understanding the interplay of their electronic effects is critical for predicting and controlling the reaction's outcome.
Mechanism and Regioselectivity
The Friedel-Crafts acylation proceeds through a well-established three-step mechanism:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., AlCl₃) activates the acylating agent (e.g., acetyl chloride) by coordinating to the halogen, which facilitates the formation of a highly electrophilic, resonance-stabilized acylium ion.[4][5]
-
Electrophilic Attack: The π-electrons of the aromatic ring act as a nucleophile, attacking the acylium ion. This step disrupts the aromaticity of the ring and forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.[6]
-
Deprotonation and Regeneration of Aromaticity: A weak base, typically AlCl₄⁻, removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst.[4]
Regioselectivity in 1,3-Dichloro-4-fluorobenzene:
The directing effects of the substituents on the aromatic ring determine the position of acylation. Halogens are deactivating groups, meaning they decrease the rate of electrophilic aromatic substitution compared to benzene.[7] However, they are also ortho, para-directors because the lone pairs on the halogen can stabilize the carbocation intermediate through resonance when the attack occurs at these positions.[6][8]
In 1,3-dichloro-4-fluorobenzene, there are three potential sites for acylation: positions 2, 5, and 6.
-
Position 2: Ortho to the fluorine at C4 and ortho to the chlorine at C3.
-
Position 5: Para to the chlorine at C1 and ortho to the fluorine at C4.
-
Position 6: Ortho to the chlorine at C1 and meta to both the chlorine at C3 and the fluorine at C4.
The directing effects of the three halogens must be considered:
-
Fluorine (at C4): Directs ortho to itself (positions 3 and 5).
-
Chlorine (at C1): Directs ortho and para to itself (positions 2, 6, and 5).
-
Chlorine (at C3): Directs ortho and para to itself (positions 2, 4, and 6).
Based on the combined directing effects, position 5 is the most likely site of acylation . This position is activated by being para to the chlorine at C1 and ortho to the fluorine at C4. While position 2 is ortho to two halogens, steric hindrance from the adjacent chlorine at C3 would likely disfavor attack at this position. Position 6 is ortho to the chlorine at C1 but meta to the other two halogens, making it less favorable. Therefore, the major product is predicted to be 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one.
Experimental Protocol
This protocol is a representative procedure for the acetylation of 1,3-dichloro-4-fluorobenzene.
Materials:
-
1,3-dichloro-4-fluorobenzene
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser with a drying tube (e.g., filled with CaCl₂)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar and an addition funnel. Place a reflux condenser on top of the flask and cap it with a drying tube.
-
Reagent Charging: Suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane (50 mL) in the flask. Cool the suspension to 0 °C using an ice bath.
-
Formation of Acylium Ion: Add acetyl chloride (1.1 equivalents) dropwise to the stirred AlCl₃ suspension over 15 minutes.
-
Addition of Substrate: Dissolve 1,3-dichloro-4-fluorobenzene (1.0 equivalent) in anhydrous dichloromethane (25 mL). Add this solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice (100 g) and concentrated HCl (20 mL). Stir until the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 30 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired substituted acetophenone.
Data Presentation
The following table is an example of how quantitative data from the acylation of 1,3-dichloro-4-fluorobenzene could be presented.
| Entry | Acylating Agent | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) of 1-(2,4-dichloro-5-fluorophenyl)ethan-1-one |
| 1 | Acetyl Chloride | AlCl₃ (1.2) | DCM | 0 to RT | 5 | e.g., 75 |
| 2 | Acetic Anhydride | AlCl₃ (2.2) | DCM | 0 to RT | 6 | e.g., 68 |
| 3 | Acetyl Chloride | FeCl₃ (1.2) | DCE | RT | 8 | e.g., 55 |
Note: The yield values are illustrative and would be determined experimentally.
Visualizations
Reaction Mechanism Diagram:
Caption: General mechanism of Friedel-Crafts acylation.
Experimental Workflow Diagram:
Caption: Workflow for Friedel-Crafts acylation.
Regioselectivity Analysis Diagram:
Caption: Predicted regioselectivity of acylation.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. friedel-crafts acylation reaction: Topics by Science.gov [science.gov]
- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 4. byjus.com [byjus.com]
- 5. youtube.com [youtube.com]
- 6. Electrophilic Aromatic Substitution | ChemTalk [chemistrytalk.org]
- 7. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Quinolone Antibiotics Using 2',4'-Dichloro-5'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of quinolone antibiotics, utilizing 2',4'-dichloro-5'-fluoroacetophenone as a key starting material. The following sections detail the primary synthetic routes, experimental procedures, and quantitative data to guide researchers in the development of these crucial therapeutic agents.
Introduction
Quinolone antibiotics represent a significant class of synthetic antibacterial agents with broad-spectrum activity. A common and effective synthetic strategy for preparing fluoroquinolones, such as the widely prescribed ciprofloxacin (B1669076), involves the use of this compound as a versatile precursor. This halogenated acetophenone (B1666503) derivative provides the necessary structural framework for the elaboration of the quinolone core. The synthesis typically proceeds through the formation of a key β-ketoester intermediate, followed by condensation with an amine, cyclization to form the characteristic 4-quinolone ring system, and subsequent functionalization.
Primary Synthetic Pathway: Enamine-Mediated Route to Ciprofloxacin
A prevalent and efficient method for the synthesis of ciprofloxacin from this compound proceeds through an enamine intermediate. This multi-step synthesis involves a Claisen condensation, reaction with a trialkyl orthoformate, amine exchange, cyclization, and final substitution with piperazine (B1678402).
Caption: Synthetic pathway from this compound to Ciprofloxacin.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of ciprofloxacin, providing a clear comparison of reaction conditions and expected outcomes.
Table 1: Synthesis of Key Intermediates
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1 | This compound | Diethyl oxalate, Sodium ethoxide | Ethanol | Reflux | 1 | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-oxopropanoate | - |
| 2 | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-oxopropanoate | Triethyl orthoformate, Acetic anhydride | - | Reflux | 2 | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate | - |
| 3 | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate | Cyclopropylamine | Ethanol | Room Temp | 1 | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylate | ~92%[1][2] |
Table 2: Cyclization and Final Product Formation
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 4 | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylate | 1. NaH 2. KOH 3. HCl | 1. Dioxane 2. Water | 1. Reflux 2. Reflux | 1. 2 2. 1.5 | 7-Chloro-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | ~87%[3] |
| 5 | 7-Chloro-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | Piperazine | DMSO | 140 | 1.5-2 | Ciprofloxacin | 73%[4] |
Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of ciprofloxacin.
Caption: Experimental workflow for Ciprofloxacin synthesis.
Protocol 1: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate
This protocol outlines the initial three steps to synthesize the key enamine intermediate.
Step 1: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-oxopropanoate (Claisen Condensation)
-
Materials: this compound, Diethyl oxalate, Sodium ethoxide, Anhydrous ethanol.
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.05 eq) in anhydrous ethanol.
-
To this solution, add a mixture of this compound (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature.
-
After the addition is complete, heat the reaction mixture to reflux for 1 hour.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and neutralize with a suitable acid (e.g., dilute HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is typically used in the next step without further purification.
-
Step 2: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate
-
Materials: Crude Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-oxopropanoate, Triethyl orthoformate, Acetic anhydride.
-
Procedure:
-
To the crude product from Step 1, add triethyl orthoformate (1.5 eq) and acetic anhydride (3.0 eq).
-
Heat the mixture to reflux for 2 hours.
-
After cooling, remove the volatile components under reduced pressure to obtain the crude ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate, which is used directly in the next step.
-
Step 3: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylate [1][2]
-
Materials: Crude Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate, Cyclopropylamine, Ethanol.
-
Procedure:
-
Dissolve the crude product from Step 2 (e.g., 24.9 g) in ethanol (80 mL) and cool the solution in an ice bath.
-
Add cyclopropylamine (4.3 g) dropwise to the cooled solution with stirring.
-
After the initial exothermic reaction subsides, continue stirring at room temperature for 1 hour.
-
Remove the solvent under reduced pressure.
-
Recrystallize the solid residue from a mixture of cyclohexane (B81311) and petroleum ether to yield ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylate (yield: ~22.9 g).
-
Protocol 2: Synthesis of Ciprofloxacin
This protocol describes the final two steps to obtain ciprofloxacin.
Step 4: Synthesis of 7-Chloro-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid [3]
-
Materials: Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylate, Sodium hydride (80% dispersion in oil), Anhydrous dioxane, Potassium hydroxide (B78521), Water, Hydrochloric acid.
-
Procedure:
-
To a solution of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-(cyclopropylamino)acrylate (31.9 g) in anhydrous dioxane (100 mL), add 80% sodium hydride (3.44 g) portion-wise with ice cooling and stirring.
-
Stir the mixture at room temperature for 30 minutes and then at reflux for 2 hours.
-
Remove the dioxane under reduced pressure.
-
Suspend the residue (40.3 g) in water (150 mL) and add potassium hydroxide (6.65 g).
-
Reflux the mixture for 1.5 hours.
-
Filter the warm solution and rinse the residue with water.
-
Acidify the filtrate to pH 1-2 with semi-concentrated hydrochloric acid while cooling in an ice bath.
-
Collect the precipitate by filtration, wash with water, and dry under vacuum at 100°C to obtain 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (yield: 27.7 g).
-
Step 5: Synthesis of Ciprofloxacin [4]
-
Materials: 7-Chloro-6-fluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, Piperazine, Dimethyl sulfoxide (B87167) (DMSO).
-
Procedure:
-
In a reaction vessel, combine 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (49.25 g) and piperazine (72.25 g) in DMSO (250 cm³).
-
Heat the mixture at 140°C for 1.5 to 2 hours.
-
Cool the reaction mixture to 70°C and add distilled water (985 cm³).
-
With stirring and cooling, add concentrated hydrochloric acid (62.5 cm³) to precipitate the product.
-
Filter the suspension and wash the precipitate with distilled water.
-
The crude product can be further purified by recrystallization to yield ciprofloxacin.
-
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Sodium hydride is a highly flammable and reactive substance; handle with extreme care under an inert atmosphere.
-
Strong acids and bases should be handled with appropriate caution.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
References
Application Notes and Protocols: 2',4'-Dichloro-5'-fluoroacetophenone in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2',4'-dichloro-5'-fluoroacetophenone as a pivotal building block in the synthesis of high-value pharmaceutical compounds. This document outlines detailed synthetic protocols, presents key quantitative data, and visualizes the mechanisms of action for the resulting drugs, offering a valuable resource for professionals in organic synthesis and drug discovery.
Introduction
This compound is a versatile chemical intermediate, distinguished by its unique halogenated structure that imparts enhanced reactivity, making it an essential precursor in the synthesis of a variety of pharmaceuticals and agrochemicals.[1] Its distinct arrangement of chlorine and fluorine atoms on the phenyl ring, combined with a reactive ketone group, provides multiple sites for controlled chemical transformations. This allows for the precise construction of complex molecular architectures, rendering it a valuable asset in both academic research and industrial applications.[1] This document focuses on its application in the synthesis of two prominent drugs: the broad-spectrum antibiotic ciprofloxacin (B1669076) and the potent antifungal agent voriconazole (B182144).
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below.
| Property | Value | Reference |
| CAS Number | 704-10-9 | [2] |
| Molecular Formula | C₈H₅Cl₂FO | N/A |
| Molecular Weight | 207.03 g/mol | N/A |
| Appearance | White crystalline solid | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | 112-115 °C at 5 mmHg | [3] |
| Purity | ≥99% (GC) | N/A |
Application 1: Synthesis of Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic widely used to treat a variety of bacterial infections.[4] It functions by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, leading to bacterial cell death.[4] A key intermediate in the synthesis of ciprofloxacin is 7-chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, which can be synthesized from this compound.
Synthetic Pathway Overview
A common synthetic route to ciprofloxacin starting from this compound involves a series of reactions including acylation, reaction with an amine, cyclization, and finally, the addition of the piperazine (B1678402) moiety. A streamlined, two-step synthesis of a key ciprofloxacin intermediate has been reported, demonstrating the efficiency of using this building block.[4]
Experimental Protocol: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid methyl ester
This protocol is adapted from a reported high-yielding, two-step process.[4]
Step 1: Reaction of 2',4'-dichloro-5'-fluorobenzoyl chloride with 3-dimethylamino-acrylic acid methyl ester
-
To a solution of 3-dimethylamino-acrylic acid methyl ester (62.3 g, 0.48 mol) in toluene (B28343) (400 ml), add triethylaluminum (B1256330) (TEA) (66.5 g, 0.65 mol) at 10-15°C over 15 minutes.
-
After stirring for 15 minutes at 10-15°C, add a solution of 2',4'-dichloro-5'-fluorobenzoyl chloride (100 g, 0.43 mol) in toluene (200 ml) at 10-15°C over 30 minutes.
-
Stir the reaction mixture for 10 minutes at room temperature, then slowly raise the temperature to 80-85°C.
-
Maintain the mixture at 80-85°C for 4 hours, monitoring the reaction by TLC.
Step 2: Reaction with Cyclopropylamine (B47189) and Cyclization
-
After completion of the first step, cool the reaction mixture to room temperature.
-
Add cyclopropylamine (28.0 g, 0.48 mol) to the reaction mixture at room temperature over 15 minutes and stir for 1 hour.
-
To the reaction mixture, add potassium carbonate (66.0 g, 0.48 mol) and DMF (400 ml) at room temperature and stir for 10 minutes.
-
Raise the temperature to 120-125°C (toluene will distill off at 110-115°C) and stir for 4 hours.
-
After completion, cool the reaction mass to 35-40°C and quench into ice water (2.0 liters).
-
Stir at room temperature for 1.5 hours, then filter the solid.
-
Wash the solid with water (200 ml) and hexane (B92381) (500 ml) to obtain the product.
Quantitative Data
| Intermediate | Yield | Melting Point | Spectroscopic Data |
| 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid methyl ester | 65% | 240.2-243.3°C | ¹H-NMR (CDCl₃, 400 MHz): δ 8.61 (s, 1H), 8.23 (d, J=8.9 Hz, 1H), 8.0 (d, J=5.8 Hz, 1H), 3.9 (s, 3H), 3.48-3.44 (m, 1H), 1.41-1.36 (q, 2H), 1.18-1.14 (q, 2H).¹³C-NMR (CDCl₃, 100 MHz): δ 172.72, 165.89, 156.98, 154.49, 149.0, 137.17, 128.74, 128.68, 126.94, 118.95, 114.0, 113.82, 110.50, 52.24, 34.79, 8.28.IR (KBr, cm⁻¹): 3436, 2952, 1701, 1731, 1613, 1639, 1478, 1196, 803.MS (M+1): 297.7.[4] |
Mechanism of Action of Ciprofloxacin
The following diagram illustrates the mechanism of action of ciprofloxacin, which involves the inhibition of bacterial DNA gyrase and topoisomerase IV.
Caption: Mechanism of Ciprofloxacin Action
Application 2: Synthesis of Voriconazole
Voriconazole is a triazole antifungal agent used to treat serious fungal infections.[5] Its mechanism of action involves the inhibition of lanosterol (B1674476) 14α-demethylase, a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway, leading to disruption of the fungal cell membrane.[5] this compound serves as a precursor to a key intermediate in the synthesis of voriconazole.
Synthetic Pathway Overview
The synthesis of voriconazole from this compound is a multi-step process. A crucial step involves the preparation of 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone from a derivative of the starting material. This intermediate is then coupled with a pyrimidine (B1678525) derivative to form the core structure of voriconazole.
Experimental Protocol: Synthesis of a Voriconazole Intermediate
The following protocol describes the synthesis of a key intermediate for voriconazole. This protocol is a general representation based on common synthetic strategies.
Step 1: Bromination of this compound
A detailed, specific protocol for this initial bromination was not found in the provided search results. Generally, this would involve reacting this compound with a brominating agent such as bromine in a suitable solvent.
Step 2: Synthesis of 1-(2,4-dichloro-5-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone
-
To a stirred solution of the α-bromo-2',4'-dichloro-5'-fluoroacetophenone in a suitable solvent like isopropanol, add 1H-1,2,4-triazole.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and stir to allow for precipitation of the product.
-
Filter the solid, wash with a suitable solvent (e.g., isopropanol), and dry under reduced pressure to yield the desired intermediate.
Note: The above protocol is a generalized procedure. Specific reaction conditions, such as molar ratios, temperatures, and reaction times, would need to be optimized based on laboratory-scale experiments.
Quantitative Data
While a complete set of quantitative data for the entire synthesis from this compound was not available in a single source, characterization data for voriconazole and its intermediates are reported in the literature.
| Compound | Melting Point | Spectroscopic Data |
| Voriconazole | 122.6 °C | ¹H NMR (600 MHz, DMSO-d6): δ 9.02 (1H, d, J 3.0 Hz), 8.83 (1 H, d, J 1.8 Hz), 8.21 (1 H, s), 7.59 (1 H, s), 7.24 (1H, ddd, J 7.0 Hz, J 9.0 Hz, J 9.0 Hz), 7.16 (1H, ddd, J 2.4 Hz, J 9.0 Hz, J 11.8 Hz), 6.89 (1H, ddd, J 2.4 Hz, J 8.4 Hz, J 8.4 Hz), 5.95 (1 H, s), 4.77 (1 H, d, J 14.4 Hz), 4.31 (1H, d, J 14.4 Hz), 3.90 (1 H, q, J 7.0 Hz), 1.08 (3H, d, J 7.0 Hz).MS, m/z (% rel. int.): 224.0 (27), 350.1 (100), 391.0 (10).[6] |
| rel-(2R,3S)-3-(6-Chloro-5-fluoropyrimidin-4-yl)-2-(3,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol | 129–131°C | ¹H-NMR (500 MHz, DMSO-d₆): δ 1.17 (d, 3H, J = 7.5 Hz), 3.71-3.74 (m, 1H), 4.69-4.76 (ABq, 2H, J = 15.0 Hz), 5.92 (s, 1H), 7.12–7.14 (m, 1H), 7.29–7.39 (m, 2H), 7.80 (s, 1H), 8.26 (s, 1H), 8.77 (s, 1H).IR (KBr): 3260, 3139, 3110, 3080, 1572, 1508, 1396, 1034, 820, 744, 696 cm⁻¹.HRMS (ESI, QTOF) for C₁₆H₁₃ClF₃N₅O [M+H]⁺: m/z calcd: 384.0840; found: 384.0834.[7] |
Mechanism of Action of Voriconazole
The following diagram illustrates the mechanism of action of voriconazole, which targets the ergosterol biosynthesis pathway in fungi.
Caption: Mechanism of Voriconazole Action
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis, particularly for the preparation of important pharmaceutical agents such as ciprofloxacin and voriconazole. Its unique substitution pattern allows for the efficient construction of complex heterocyclic systems. The protocols and data presented herein provide a foundation for researchers and drug development professionals to utilize this key intermediate in their synthetic endeavors. Further optimization of reaction conditions and exploration of its use in the synthesis of other bioactive molecules are promising areas for future research.
References
- 1. techtransfer.research.vcu.edu [techtransfer.research.vcu.edu]
- 2. 2,4-Dichloro-5-fluoroacetophenone [zjjtxc.com]
- 3. Page loading... [guidechem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. researchgate.net [researchgate.net]
- 6. ORGANIC SPECTROSCOPY INTERNATIONAL: Voriconazole [orgspectroscopyint.blogspot.com]
- 7. Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Ciprofloxacin: A Detailed Application Note and Protocol for Researchers
For Immediate Release
This document provides a comprehensive guide for the synthesis of the broad-spectrum antibiotic, ciprofloxacin (B1669076), commencing from the starting material 2',4'-dichloro-5'-fluoroacetophenone. This application note is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The described multi-step synthesis involves a series of well-established organic reactions, culminating in the formation of the quinolone core structure, followed by the introduction of the piperazinyl moiety.
Synthetic Pathway Overview
The synthesis of ciprofloxacin from this compound is a sequential process involving six key transformations. The pathway initiates with a Claisen condensation to form a β-ketoester, which is then converted to an enol ether. Subsequent reaction with cyclopropylamine (B47189), followed by an intramolecular cyclization, constructs the fundamental quinolone ring system. Hydrolysis of the resulting ester and a final nucleophilic aromatic substitution with piperazine (B1678402) yields ciprofloxacin.
Figure 1: Synthetic workflow for Ciprofloxacin.
Experimental Protocols
The following protocols provide a detailed step-by-step guide for the synthesis of ciprofloxacin.
Step 1: Synthesis of Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate
This initial step involves a Claisen condensation of this compound with diethyl oxalate.
-
Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving 2.3 g of sodium in 50 mL of absolute ethanol) in a round-bottom flask, add a solution of 20.7 g (0.1 mol) of this compound and 14.6 g (0.1 mol) of diethyl oxalate in 50 mL of absolute ethanol, dropwise with stirring at room temperature.
-
Reaction Conditions: After the addition is complete, stir the reaction mixture at room temperature for 2 hours, followed by refluxing for 1 hour.
-
Work-up and Purification: Cool the mixture to room temperature and pour it into a mixture of 200 mL of ice-water and 20 mL of 1 M HCl. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the residue by vacuum distillation.
Step 2: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate
The β-ketoester from the previous step is converted to an enol ether.
-
Reaction Setup: In a round-bottom flask, suspend 27.9 g (0.1 mol) of ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate in a mixture of 29.6 g (0.2 mol) of triethyl orthoformate and 20.4 g (0.2 mol) of acetic anhydride.
-
Reaction Conditions: Heat the mixture at 140-150°C for 3 hours, distilling off the ethyl acetate (B1210297) formed during the reaction.
-
Purification: After cooling, purify the crude product by vacuum distillation to yield the desired enol ether.
Step 3: Synthesis of Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate
Introduction of the cyclopropylamine moiety.[1][2]
-
Reaction Setup: Dissolve 24.9 g of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate in 80 ml of ethanol in a flask and cool in an ice bath.
-
Reagent Addition: Add 4.3 g of cyclopropylamine dropwise with stirring.[1][2]
-
Reaction and Work-up: After the initial exothermic reaction subsides, continue stirring at room temperature for 1 hour.[1][2] Remove the solvent under reduced pressure.
-
Purification: Recrystallize the residue from a mixture of cyclohexane (B81311) and petroleum ether to obtain the purified product.[1][2]
Step 4 & 5: Synthesis of 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid)
This two-step sequence involves the cyclization to form the quinolone core followed by hydrolysis of the ester.[3]
-
Cyclization: To a solution of 31.9 g of ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate in 100 ml of anhydrous dioxane, add 3.44 g of 80% sodium hydride in portions while cooling with ice and stirring. After the addition, stir the mixture at room temperature for 30 minutes and then under reflux for 2 hours.[3]
-
Hydrolysis: Remove the dioxane in vacuo. Suspend the residue (40.3 g) in 150 ml of water, add 6.65 g of potassium hydroxide, and reflux the mixture for 1.5 hours.[3]
-
Isolation and Purification: Filter the warm solution and rinse the residue with water. Acidify the filtrate to a pH of 1-2 with semi-concentrated hydrochloric acid while cooling with ice. Filter the resulting precipitate, wash with water, and dry in vacuo at 100°C to yield Q-Acid.[3]
Step 6: Synthesis of Ciprofloxacin
The final step is the reaction of Q-Acid with piperazine.
-
Reaction Setup: In a reaction vessel, mix 28.2 g (0.1 mol) of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-quinoline-3-carboxylic acid (Q-Acid) and 25.8 g (0.3 mol) of anhydrous piperazine in 150 mL of dimethyl sulfoxide (B87167) (DMSO).
-
Reaction Conditions: Heat the mixture to 135-140°C for 2 hours.
-
Work-up and Purification: Distill off the DMSO under vacuum. Suspend the residue in water, filter the solid, and wash with water. Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain pure ciprofloxacin.
Quantitative Data Summary
The following table summarizes the expected yields and key physical properties of the intermediates and the final product.
| Step | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |
| 1 | Ethyl 3-(2,4-dichloro-5-fluorophenyl)-3-oxopropanoate | C₁₁H₉Cl₂FO₃ | 279.09 | ~75-85 | - |
| 2 | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-ethoxyacrylate | C₁₄H₁₃Cl₂FO₄ | 335.15 | ~80-90 | - |
| 3 | Ethyl 2-(2,4-dichloro-5-fluorobenzoyl)-3-cyclopropylaminoacrylate | C₁₅H₁₄Cl₂FNO₃ | 346.18 | ~90 | 89-90[1] |
| 4&5 | 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (Q-Acid) | C₁₃H₉ClFNO₃ | 281.67 | ~85 | 234-237[3] |
| 6 | Ciprofloxacin | C₁₇H₁₈FN₃O₃ | 331.34 | ~80-90 | 255-257 |
Logical Relationship of Synthetic Steps
The synthesis follows a logical progression of bond-forming and functional group transformation reactions, each step setting up the substrate for the subsequent reaction.
Figure 2: Logical progression of the synthesis.
References
Application of 2',4'-Dichloro-5'-fluoroacetophenone in Agrochemical Development: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dichloro-5'-fluoroacetophenone is a versatile chemical intermediate widely utilized in the synthesis of a variety of agrochemicals.[1] Its unique halogenated structure, featuring chlorine and fluorine atoms on the phenyl ring, imparts desirable properties to the resulting active ingredients, including enhanced biological activity and metabolic stability. This document provides detailed application notes, experimental protocols, and relevant data on the use of this compound in the development of novel fungicides and insecticides.
Key Applications in Agrochemical Synthesis
This compound serves as a critical building block for the creation of heterocyclic compounds with potent pesticidal properties. Its reactive ketone group allows for a range of chemical transformations, leading to the formation of diverse molecular scaffolds. The primary applications in agrochemical development are in the synthesis of:
-
Triazole Fungicides: These compounds are known for their broad-spectrum activity against a wide range of fungal pathogens.[2][3][4]
-
Pyrazole (B372694) Insecticides: This class of insecticides is effective against a variety of insect pests, often targeting their nervous system.[5][6]
Fungicide Development: Synthesis of Triazole Derivatives
The synthesis of triazole fungicides from this compound typically involves a multi-step process to introduce the 1,2,4-triazole (B32235) moiety. These fungicides act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes, leading to fungal cell death.[2][3][7]
Signaling Pathway of Triazole Fungicides
dot graph Triazole_Fungicide_Pathway { rankdir="LR"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
Triazole [label="Triazole Fungicide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; CYP51 [label="Lanosterol 14α-demethylase\n(CYP51)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lanosterol [label="Lanosterol", fillcolor="#FBBC05", fontcolor="#202124"]; Ergosterol [label="Ergosterol", fillcolor="#34A853", fontcolor="#FFFFFF"]; FungalCellMembrane [label="Fungal Cell Membrane\n(Disrupted)", fillcolor="#5F6368", fontcolor="#FFFFFF"];
Triazole -> CYP51 [label="Inhibits"]; Lanosterol -> Ergosterol [label="CYP51 catalyzes"]; Ergosterol -> FungalCellMembrane [label="Essential component of"]; } dot Caption: Mechanism of action of triazole fungicides.
Experimental Protocol: Synthesis of a Triazole Fungicide Intermediate
This protocol outlines a general procedure for the synthesis of a key intermediate in the development of triazole fungicides, starting from this compound.
Step 1: Bromination of this compound
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (1.0 eq) in a suitable solvent such as glacial acetic acid.
-
Bromine Addition: Slowly add bromine (1.1 eq) dropwise to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into ice-water. Filter the precipitated solid, wash with water until neutral, and dry to obtain the crude α-bromo-2',4'-dichloro-5'-fluoroacetophenone.
Step 2: Reaction with 1,2,4-Triazole
-
Reaction Setup: In a round-bottom flask, dissolve the α-bromo-2',4'-dichloro-5'-fluoroacetophenone (1.0 eq) and 1,2,4-triazole (1.2 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF).
-
Base Addition: Add a base such as potassium carbonate (K₂CO₃) (1.5 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel to yield the triazole intermediate.
Quantitative Data: Fungicidal Activity of Acetophenone-derived Triazoles
The following table summarizes the fungicidal activity of representative acetophenone-derived triazole compounds against various plant pathogens. The data is presented as the half-maximal effective concentration (EC₅₀) in µg/mL.
| Compound | Cytospora sp. | Botrytis cinerea | Magnaporthe grisea | Reference |
| 10d | 6.0 | - | 22.6 | [8] |
| Hymexazol | >50 | >50 | >50 | [9] |
Insecticide Development: Synthesis of Pyrazole Derivatives
This compound can be converted into chalcones, which are key precursors for the synthesis of pyrazoline-type insecticides. These insecticides often act by blocking glutamate-gated chloride channels or inhibiting mitochondrial electron transport in insects, leading to paralysis and death.[5][10]
Experimental Workflow for Pyrazole Insecticide Synthesis
dot graph Pyrazole_Synthesis_Workflow { rankdir="TB"; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.1]; edge [fontname="Arial", fontsize=9];
Start [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Chalcone (B49325) [label="Chalcone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Pyrazoline [label="Pyrazoline Derivative", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Insecticidal Product", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Chalcone [label="Claisen-Schmidt\nCondensation"]; Chalcone -> Pyrazoline [label="Cyclization with\nHydrazine"]; Pyrazoline -> End [label="Further Modification\n(optional)"]; } dot Caption: General workflow for pyrazoline insecticide synthesis.
Experimental Protocol: Synthesis of a Pyrazole Insecticide Precursor
This protocol describes a general method for synthesizing a chalcone, a precursor to pyrazole insecticides, from this compound.
Step 1: Synthesis of Chalcone
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) and a suitable aromatic aldehyde (1.0 eq) in ethanol (B145695).
-
Base Addition: Add an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH), dropwise to the mixture at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 12-24 hours.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (HCl).
-
Purification: Filter the precipitated solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure chalcone.
Step 2: Synthesis of Pyrazoline
-
Reaction Setup: Reflux a mixture of the synthesized chalcone (1.0 eq) and hydrazine (B178648) hydrate (B1144303) (1.5 eq) in a solvent such as glacial acetic acid or ethanol for 6-8 hours.
-
Work-up: After cooling, pour the reaction mixture into ice-water.
-
Purification: Filter the resulting solid, wash with water, and recrystallize from a suitable solvent to yield the pyrazoline derivative.
Quantitative Data: Insecticidal Activity of Acetophenone-derived Pyrazoles
The following table presents the insecticidal activity of representative pyrazoline compounds derived from chalcones against Aedes aegypti larvae, expressed as the lethal concentration 50 (LC₅₀) in ppm.
| Compound | LC₅₀ (ppm) against Aedes aegypti larvae | Reference |
| 1e | 2.58 | [11] |
| 1f | 5.69 | [11] |
| 2g | 15.14 | [11] |
Bioassay Protocols
Antifungal Bioassay Protocol (Mycelial Growth Inhibition)
-
Media Preparation: Prepare Potato Dextrose Agar (PDA) medium and sterilize.
-
Compound Preparation: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to prepare a stock solution. Add appropriate volumes of the stock solution to the molten PDA to achieve the desired final concentrations.
-
Inoculation: Place a mycelial disc (typically 5 mm in diameter) from the edge of an actively growing culture of the target fungus onto the center of the PDA plates containing the test compound.
-
Incubation: Incubate the plates at a suitable temperature (e.g., 25-28 °C) for a specified period.
-
Data Collection: Measure the diameter of the fungal colony.
-
Analysis: Calculate the percentage of mycelial growth inhibition compared to a control (solvent without the test compound). Determine the EC₅₀ value.[12][13][14]
Insecticidal Bioassay Protocol (Larval Toxicity)
-
Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent.
-
Application: Apply a specific volume of each dilution to a food source (e.g., leaf disc for foliar insects) or directly to the larvae (topical application).[15][16][17]
-
Exposure: Place a known number of insect larvae (e.g., 10-20) in a container with the treated food source or after topical application.
-
Incubation: Maintain the containers under controlled conditions (temperature, humidity, light).
-
Data Collection: Record the number of dead larvae at specified time intervals (e.g., 24, 48, 72 hours).
-
Analysis: Calculate the percentage mortality and determine the LC₅₀ or LD₅₀ values.[15]
Herbicidal Bioassay Protocol (Seed Germination and Seedling Growth)
-
Test Preparation: Place a filter paper in a petri dish and moisten it with a known concentration of the test compound solution. A control group should be prepared with only the solvent.
-
Seed Placement: Place a specific number of seeds of the target weed species on the filter paper.
-
Incubation: Incubate the petri dishes under controlled light and temperature conditions.
-
Data Collection: After a set period (e.g., 7-14 days), measure the germination rate, root length, and shoot length of the seedlings.
-
Analysis: Compare the measurements of the treated group with the control group to determine the herbicidal effect.[18][19][20][21]
Conclusion
This compound is a valuable and reactive intermediate for the synthesis of novel agrochemicals. Its application in the development of potent triazole fungicides and pyrazole insecticides demonstrates its importance in the crop protection industry. The protocols and data presented here provide a foundation for researchers and scientists to explore the potential of this compound in the discovery of new and effective agrochemical solutions. Further research into the synthesis of diverse derivatives and their biological activities is warranted to fully exploit the potential of this versatile chemical building block.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Triazole Fungicide Residues and Their Inhibitory Effect on Some Trichothecenes Mycotoxin Excretion in Wheat Grains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of Triazole Fungicides on Soil Microbiota and on the Activities of Enzymes Found in Soil: A Review | MDPI [mdpi.com]
- 4. The effect of triazole fungicide - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]
- 5. Phenylpyrazole insecticides [a.osmarks.net]
- 6. Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. keypublishing.org [keypublishing.org]
- 8. Natural products as sources of new fungicides (V): Design and synthesis of acetophenone derivatives against phytopathogenic fungi in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]
- 12. Bioassay methods for the detection of antifungal activity by Pseudomonas antimicrobica against the grey mould pathogen Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. 3.14. Insecticidal Biological Assay [bio-protocol.org]
- 16. scispace.com [scispace.com]
- 17. Video: Author Spotlight: Development and Challenges of Feeding Assays for Insect Pest Management [jove.com]
- 18. Step-By-Step Guide for Conducting a Bioassay to Assess Herbicide Carryover Risk | Wheat & Small Grains | Washington State University [smallgrains.wsu.edu]
- 19. Conducting a Bioassay For Herbicide Residues | NC State Extension Publications [content.ces.ncsu.edu]
- 20. analyzeseeds.com [analyzeseeds.com]
- 21. researchgate.net [researchgate.net]
Synthesis of 2',4'-Dichloro-5'-fluoroacetophenone: An Application Note and Protocol
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of 2',4'-Dichloro-5'-fluoroacetophenone, a key intermediate in the manufacturing of fluoroquinolone antibiotics such as ciprofloxacin.[1] The primary synthetic route discussed is the Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene (B75098). Various reaction conditions, including different acylating agents and catalysts, are presented and compared. A comprehensive, step-by-step protocol for the most common and effective method is provided, along with essential safety information for all chemicals involved. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
This compound is a crucial building block in the synthesis of third-generation broad-spectrum quinolone antibacterial agents.[2] The most prevalent industrial synthesis method involves the Friedel-Crafts acylation of a dichlorofluorobenzene derivative.[2][3] This electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring, typically using an acylating agent in the presence of a Lewis acid catalyst. The choice of acylating agent and catalyst significantly impacts the reaction yield and purity of the final product. This note outlines and compares several approaches to this synthesis.
Comparison of Synthetic Routes
The synthesis of this compound is most commonly achieved via the Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene. The selection of the acylating agent is a critical parameter influencing the reaction's efficiency. The table below summarizes the outcomes with different acylating agents.
| Acylating Agent | Catalyst | Typical Yield | Notes |
| Acetyl Chloride | Anhydrous Aluminum Chloride | ~80% | The most common and industrially viable method. Requires stoichiometric amounts of the catalyst.[2] |
| Acetic Anhydride | Anhydrous Aluminum Chloride | ~29% | Low yield, not suitable for industrial production.[2] |
| Acetic Acid | Aluminum Chloride/DMF/Chlorosulfonic Acid | ~84% | High yield but considered costly.[2] |
| Acetyl Chloride | Zeolite Magnetic Composite Catalyst | 92.1% | A newer, more environmentally friendly approach with a reusable catalyst and high yield.[4][5] |
Experimental Protocol: Friedel-Crafts Acylation using Acetyl Chloride
This protocol details the synthesis of this compound from 1,3-dichloro-5-fluorobenzene and acetyl chloride, with anhydrous aluminum chloride as the catalyst.
3.1. Materials and Equipment
-
Reactants:
-
1,3-Dichloro-5-fluorobenzene (C₆H₃Cl₂F)
-
Acetyl chloride (CH₃COCl)
-
Anhydrous aluminum chloride (AlCl₃)
-
-
Solvents & Reagents:
-
Dichloroethane (or other suitable inert solvent)
-
Deionized water
-
Toluene (B28343) (for extraction)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
-
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Addition funnel
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
-
3.2. Safety Precautions
-
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
Anhydrous Aluminum Chloride (AlCl₃): Corrosive and reacts violently with water, releasing heat and toxic fumes (HCl).[6][7] It causes severe skin burns and eye damage.[4][6] Handle in a dry environment and avoid contact with moisture.
-
Acetyl Chloride (CH₃COCl): Highly flammable liquid and vapor. It is corrosive and reacts violently with water to produce HCl gas.[2][8][9] Causes severe skin burns and eye damage.[2][9] Keep away from heat, sparks, and open flames.
-
1,3-Dichloro-5-fluorobenzene: Irritating to the eyes, respiratory system, and skin.
-
This compound: Harmful if swallowed and causes skin and serious eye irritation.[10][11]
3.3. Reaction Workflow
Caption: Experimental workflow for the synthesis of this compound.
3.4. Step-by-Step Procedure
-
Reaction Setup:
-
In a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an addition funnel, add 1,3-dichloro-5-fluorobenzene (0.2 mol, 33.0 g) and dichloroethane (100 mL).
-
Stir the mixture to dissolve the starting material.
-
Carefully add anhydrous aluminum chloride (0.22 mol, 29.3 g) to the flask in portions. The addition is exothermic, so maintain the temperature below 25°C using an ice bath if necessary.
-
-
Acylation Reaction:
-
Cool the reaction mixture to 0-5°C using an ice bath.
-
Slowly add acetyl chloride (0.22 mol, 17.3 g, 15.7 mL) dropwise from the addition funnel over a period of 30-60 minutes, ensuring the temperature does not exceed 10°C. Vigorous evolution of HCl gas will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours.
-
Heat the reaction mixture to reflux (approximately 80-85°C) and maintain for 2-3 hours to ensure the reaction goes to completion. Monitor the reaction progress by TLC or GC if desired.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully and slowly pour the reaction mixture onto a mixture of crushed ice (250 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. This step is highly exothermic and will generate a large amount of HCl gas.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with toluene (2 x 50 mL).
-
Combine all organic layers.
-
Wash the combined organic phase with deionized water (100 mL), followed by a saturated sodium bicarbonate solution (100 mL) to neutralize any remaining acid, and finally with brine (100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and wash the solid with a small amount of toluene.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Purify the crude product by vacuum distillation. Collect the fraction boiling at 112-115°C at 5 mmHg.[2]
-
The product should be a white to light yellow crystalline solid upon cooling. The melting point of pure this compound is 33.5-34°C.[5]
-
Conclusion
The Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene with acetyl chloride in the presence of anhydrous aluminum chloride is a robust and high-yielding method for the synthesis of this compound. While alternative methods using different acylating agents or advanced catalysts exist, this protocol provides a reliable and well-established procedure for laboratory-scale synthesis. Adherence to the safety precautions outlined is paramount for the safe execution of this synthesis. The detailed protocol and workflow diagram provided in this note serve as a comprehensive guide for researchers engaged in the synthesis of this important pharmaceutical intermediate.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. Acetyl Chloride SDS (Safety Data Sheet) | Flinn Scientific [flinnsci.com]
- 3. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Eureka | Patsnap [eureka.patsnap.com]
- 4. carlroth.com [carlroth.com]
- 5. Preparation method of 2,4-dichloro-5-fluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 6. vanchlor.com [vanchlor.com]
- 7. redox.com [redox.com]
- 8. carlroth.com [carlroth.com]
- 9. brecklandscientific.co.uk [brecklandscientific.co.uk]
- 10. Page loading... [wap.guidechem.com]
- 11. fishersci.com [fishersci.com]
Application Notes and Protocols for the Synthesis of 2',4'-Dichloro-5'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
These notes provide a comprehensive, step-by-step protocol for the laboratory synthesis of 2',4'-dichloro-5'-fluoroacetophenone, a key intermediate in the manufacturing of fluoroquinolone antibiotics such as ciprofloxacin[1][2]. The primary method detailed is the Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene (B75098) using acetyl chloride and anhydrous aluminum chloride as a catalyst.
Introduction
This compound is a crucial building block in organic synthesis, particularly for the development of pharmaceutical agents[1]. The synthesis route described herein is a widely adopted industrial method known for its relatively high yield. The reaction involves the electrophilic substitution of an acetyl group onto the 1,3-dichloro-5-fluorobenzene ring, facilitated by a Lewis acid catalyst. While alternative methods exist, such as using acetic anhydride (B1165640) or acetic acid as the acylating agent, the use of acetyl chloride generally provides a more favorable yield of approximately 80%[1].
Materials and Methods
Reagents and Solvents:
| Reagent/Solvent | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number | Notes |
| 1,3-Dichloro-5-fluorobenzene | C₆H₃Cl₂F | 164.99 | 2267-93-8 | Starting material |
| Acetyl Chloride | C₂H₃ClO | 78.49 | 75-36-5 | Acylating agent |
| Anhydrous Aluminum Chloride | AlCl₃ | 133.34 | 7446-70-0 | Catalyst, handle with care (water-sensitive) |
| Dichloroethylene | C₂H₂Cl₂ | 96.94 | 540-59-0 | Solvent |
| Toluene (B28343) | C₇H₈ | 92.14 | 108-88-3 | Extraction solvent |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | For work-up |
| 6 M Hydrochloric Acid | HCl | 36.46 | 7647-01-0 | For work-up |
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Stirring apparatus (magnetic or mechanical)
-
Heating mantle
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation setup
Experimental Protocol: Friedel-Crafts Acylation
This protocol outlines the synthesis of this compound via the Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene.
1. Reaction Setup:
-
In a clean, dry three-neck round-bottom flask equipped with a reflux condenser, a stirrer, and a dropping funnel, add 1,3-dichloro-5-fluorobenzene (0.2 mol, 33 g) and dichloroethylene as the solvent[3].
-
Begin stirring the mixture.
2. Catalyst and Reagent Addition:
-
Carefully and slowly add anhydrous aluminum chloride (2 equivalents) to the stirring mixture. Caution: Aluminum chloride is highly reactive with moisture and will produce HCl gas. Handle in a fume hood with appropriate personal protective equipment[4].
-
From the dropping funnel, add acetyl chloride (0.26 mol, 20.4 g) dropwise to the reaction mixture[3]. Maintain a controlled addition rate to manage any exothermic reaction.
3. Reaction Conditions:
-
After the addition of acetyl chloride is complete, heat the reaction mixture to 120°C[3].
-
Maintain the reaction at this temperature with continuous stirring for approximately 60 minutes[3].
4. Work-up and Extraction:
-
After the reaction is complete, cool the flask in an ice bath.
-
Slowly and carefully quench the reaction by adding deionized water (500 mL) to the cooled mixture. This will hydrolyze the aluminum chloride complex. An initial addition of concentrated HCl (1 mL) followed by deionized water can also be performed[4].
-
Transfer the mixture to a separatory funnel. Add toluene (200 mL) and shake vigorously to extract the organic product[3].
-
Allow the layers to separate and collect the organic layer.
-
Wash the organic layer sequentially with 6 M HCl (2 x 50 mL) and deionized water (2 x 50 mL) to remove any remaining impurities[4].
-
Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate.
5. Purification:
-
Filter the drying agent and concentrate the organic phase using a rotary evaporator to remove the toluene.
-
The crude product is then purified by vacuum distillation. Collect the fraction at 112-115°C under a pressure of 5 mmHg to obtain the pure this compound[1].
-
The final product should be a white crystalline solid with a melting point of 33.5-34°C[3].
Expected Yield: Approximately 80-92%[1][3].
Data Summary
| Parameter | Value | Reference |
| Starting Material | 1,3-Dichloro-5-fluorobenzene | [3] |
| Acylating Agent | Acetyl Chloride | [1][3] |
| Catalyst | Anhydrous Aluminum Chloride | [1] |
| Reaction Temperature | 120°C | [3] |
| Reaction Time | 60 minutes | [3] |
| Purification Method | Vacuum Distillation | [1] |
| Boiling Point (at 5 mmHg) | 112-115°C | [1] |
| Melting Point | 33.5-34°C | [3] |
| Expected Yield | ~80-92% | [1][3] |
Visualizations
Reaction Scheme:
Caption: Reaction scheme for the synthesis of this compound.
Experimental Workflow:
Caption: Step-by-step workflow for the synthesis and purification process.
References
Application Notes and Protocols for the Characterization of 2',4'-Dichloro-5'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed analytical methods and protocols for the comprehensive characterization of 2',4'-Dichloro-5'-fluoroacetophenone, a key intermediate in the synthesis of pharmaceuticals, notably fluoroquinolone antibiotics. The described methods include High-Performance Liquid Chromatography (HPLC) for purity assessment, Gas Chromatography-Mass Spectrometry (GC-MS) for identification and impurity profiling, Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation, and Fourier-Transform Infrared (FT-IR) spectroscopy for functional group analysis. This document offers step-by-step protocols, data presentation in tabular format, and visual workflows to aid researchers in quality control and characterization of this compound.
Introduction
This compound (CAS No. 704-10-9) is a substituted aromatic ketone of significant interest in the pharmaceutical and agrochemical industries.[1] Its purity and structural integrity are critical for the successful synthesis of downstream products. Therefore, robust analytical methods are essential for its characterization. This document outlines key analytical techniques and provides detailed protocols for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC) - Purity Determination
HPLC is a primary technique for assessing the purity of this compound. A reversed-phase HPLC method is proposed, based on established methods for similar halogenated acetophenones.[2][3]
Proposed HPLC Method Parameters
A summary of the proposed HPLC method parameters is presented in Table 1.
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile (B52724) and water (70:30 v/v) with 0.1% phosphoric acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Run Time | Approximately 10 minutes |
Table 1: Proposed HPLC Method Parameters
Experimental Protocol: HPLC Purity Analysis
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.
-
Sample Preparation: Prepare the sample solution by dissolving the test article in acetonitrile to a nominal concentration of 0.1 mg/mL.
-
System Equilibration: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Determine the purity of the sample by comparing the peak area of the main component to the total peak area of all components in the chromatogram.
Caption: HPLC analysis workflow for purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) - Identification and Impurity Profiling
GC-MS is a powerful technique for the identification of this compound and for the detection and identification of volatile impurities. Commercial sources indicate a purity of ≥ 98.0% to ≥ 99% by GC analysis.[1]
Proposed GC-MS Method Parameters
The proposed GC-MS method parameters are summarized in Table 2.
| Parameter | Recommended Condition |
| GC Column | DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injector Temperature | 250 °C |
| Injection Mode | Split (e.g., 50:1) or Splitless for trace analysis |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp. | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-450 amu |
Table 2: Proposed GC-MS Method Parameters
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane (B109758) or ethyl acetate.
-
GC-MS System Setup: Set up the GC-MS instrument according to the parameters in Table 2.
-
Injection: Inject 1 µL of the prepared sample solution into the GC.
-
Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak. Identify this compound by its retention time and comparison of its mass spectrum with a reference spectrum. Identify impurities based on their mass spectra and library matching.
Caption: GC-MS analysis workflow for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy - Structural Elucidation
NMR spectroscopy is indispensable for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR are utilized.
NMR Spectral Data
The expected chemical shifts for this compound are summarized in Table 3.[4]
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~7.7 | d | Aromatic CH |
| ~7.4 | d | Aromatic CH | |
| ~2.6 | s | -COCH₃ | |
| ¹³C NMR | ~195 | s | C=O |
| ~160 (d, JCF ≈ 250 Hz) | d | C-F | |
| ~135-115 | m | Aromatic C-Cl, C-H | |
| ~30 | s | -COCH₃ |
Table 3: Expected NMR Spectral Data (in CDCl₃)
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing tetramethylsilane (B1202638) (TMS) as an internal standard.
-
NMR Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 MHz for ¹H).
-
Data Processing: Process the acquired free induction decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction.
-
Spectral Interpretation: Analyze the chemical shifts, coupling constants, and integration values to confirm the structure of the compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy - Functional Group Identification
FT-IR spectroscopy is used to identify the characteristic functional groups present in this compound.
Expected FT-IR Absorption Bands
The key expected IR absorption bands are listed in Table 4.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~1680 | Strong | C=O (aryl ketone) stretching |
| ~1600-1450 | Medium-Strong | C=C aromatic ring stretching |
| ~1250 | Strong | C-F stretching |
| ~850-750 | Strong | C-Cl stretching |
| ~3000-3100 | Weak-Medium | Aromatic C-H stretching |
| ~1360 | Medium | -CH₃ bending |
Table 4: Expected FT-IR Absorption Bands
Experimental Protocol: FT-IR Analysis
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
FT-IR Measurement:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected values to confirm the presence of the functional groups.
Caption: FT-IR analysis workflow using the KBr pellet method.
Conclusion
The analytical methods described in these application notes provide a comprehensive framework for the characterization of this compound. The combination of HPLC, GC-MS, NMR, and FT-IR allows for robust purity assessment, positive identification, structural elucidation, and confirmation of functional groups. These protocols are designed to be readily implemented in a research or quality control laboratory setting, ensuring the quality and consistency of this important chemical intermediate.
References
- 1. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. Item - Catalogue of chromatogram data for separating acetophenone and 1-phenylethanol via GC-MS - figshare - Figshare [figshare.com]
- 4. Separation of 2,4’-Dichloroacetophenone on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: Aluminum Chloride as a Catalyst in the Synthesis of 2',4'-Dichloro-5'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2',4'-Dichloro-5'-fluoroacetophenone is a pivotal intermediate in the synthesis of numerous pharmaceuticals, most notably the third-generation fluoroquinolone antibiotics such as ciprofloxacin.[1][2] The efficient and selective synthesis of this ketone is therefore of significant interest to the drug development industry. The Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064) is the most common synthetic route, and the choice of catalyst is critical for the success of this reaction. Anhydrous aluminum chloride (AlCl₃) is a widely used and effective Lewis acid catalyst for this transformation, promoting the formation of the key acylium ion electrophile.[1][3]
These application notes provide a comprehensive overview of the use of aluminum chloride as a catalyst in the synthesis of this compound. This document includes detailed experimental protocols, a summary of reaction parameters with various acylating agents, and a discussion of the reaction mechanism.
Data Presentation: Comparison of Acylating Agents
The selection of the acylating agent significantly impacts the yield of the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene. The following table summarizes the performance of common acylating agents in the presence of an aluminum chloride catalyst.
| Acylating Agent | Catalyst | Solvent/Conditions | Reported Yield | Purity | Reference |
| Acetyl Chloride | Anhydrous AlCl₃ | Dichloroethylene, 100-150°C, 0.5-3 h | ~80% | High | [1] |
| Acetyl Chloride | Anhydrous AlCl₃ | Not specified, 110°C, 3-4 h | 89.3% | 99.8% | [2] |
| Acetic Anhydride | Anhydrous AlCl₃ | Not specified | 29% | Not specified | [1] |
| Acetic Acid | Anhydrous AlCl₃ | DMF, Chlorosulfonic Acid | ~84% | Not specified | [1] |
Note: The reaction with acetic acid, while high-yielding, is noted to be costly and has been largely eliminated in industrial production.[1] The use of acetyl chloride is the current mainstream production route.[1]
Reaction Mechanism and Role of Aluminum Chloride
The synthesis of this compound via Friedel-Crafts acylation is a classic example of an electrophilic aromatic substitution reaction. Anhydrous aluminum chloride, a potent Lewis acid, plays a crucial role in activating the acylating agent.
The reaction proceeds through the following key steps:
-
Formation of the Acylium Ion: Aluminum chloride coordinates to the chlorine atom of acetyl chloride, weakening the C-Cl bond and leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺). This ion is stabilized by resonance.
-
Electrophilic Attack: The electron-rich aromatic ring of 1,3-dichloro-4-fluorobenzene acts as a nucleophile and attacks the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Deprotonation and Catalyst Regeneration: A weak base, such as the tetrachloroaluminate anion (AlCl₄⁻) formed in the first step, removes a proton from the sigma complex. This restores the aromaticity of the ring and regenerates the aluminum chloride catalyst, although in practice, AlCl₃ forms a complex with the product ketone, necessitating stoichiometric amounts.[3]
Experimental Protocols
The following protocols are provided as a general guide and may require optimization based on specific laboratory conditions and desired scale.
Protocol 1: Synthesis using Acetyl Chloride in Dichloroethylene
This protocol is based on a method described for industrial production.[1]
Materials:
-
1,3-Dichloro-4-fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
1,2-Dichloroethylene
-
5% Hydrochloric acid solution
-
Water
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
Equipment:
-
Jacketed glass reactor with overhead stirrer, condenser, and dropping funnel
-
Heating/cooling circulator
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: To a clean, dry, jacketed glass reactor, add 1,3-dichloro-4-fluorobenzene and 1,2-dichloroethylene. Begin stirring and cool the mixture to 0-5 °C.
-
Catalyst Addition: Carefully and portion-wise, add anhydrous aluminum chloride to the stirred mixture, maintaining the temperature below 10 °C. The molar ratio of anhydrous aluminum chloride to 1,3-dichloro-4-fluorobenzene can range from 0.1 to 0.5:1.[1]
-
Acylating Agent Addition: Slowly add acetyl chloride via a dropping funnel over a period of 30-60 minutes, ensuring the temperature remains below 10 °C. The molar amount of acetyl chloride is typically 1.5 to 2 times the theoretical amount based on the limiting reagent.[1]
-
Reaction: After the addition is complete, slowly warm the reaction mixture to 100-150 °C and maintain this temperature for 0.5-3 hours.[1] Monitor the reaction progress by a suitable method (e.g., TLC or GC).
-
Quenching: Once the reaction is complete, cool the mixture to room temperature. Slowly and carefully, pour the reaction mixture into a beaker containing crushed ice and 5% hydrochloric acid with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 5% hydrochloric acid, water, and saturated sodium bicarbonate solution. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation, collecting the fraction at 112-115 °C under a pressure of 5 mmHg.[1]
Protocol 2: High-Yield Synthesis using Acetyl Chloride
This protocol is adapted from a high-yield laboratory synthesis.[2]
Materials:
-
1,3-Dichloro-4-fluorobenzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride (CH₃COCl)
-
5% Hydrochloric acid solution
-
Water
Equipment:
-
Round-bottom flask with a magnetic stirrer, reflux condenser, and dropping funnel
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,3-dichloro-4-fluorobenzene.
-
Reagent Addition: Slowly add anhydrous aluminum chloride to the stirred solution. Then, carefully add acetyl chloride via a dropping funnel.
-
Reaction: Heat the mixture to 110 °C and maintain this temperature for 3-4 hours.[2]
-
Hydrolysis: After the reaction is complete, cool the mixture to room temperature. Add 5% hydrochloric acid solution and heat to 80-90 °C for 2-3 hours to hydrolyze the reaction complex.[2]
-
Work-up: After cooling, wash the product with water until neutral. Separate the organic phase.
-
Purification: Purify the crude product by distillation and subsequent recrystallization to obtain this compound with high purity.[2]
Mandatory Visualizations
Catalytic Cycle of Aluminum Chloride in Friedel-Crafts Acylation
Caption: Catalytic cycle of AlCl₃ in Friedel-Crafts acylation.
Experimental Workflow for this compound Synthesis
Caption: General experimental workflow for the synthesis.
References
Application Notes and Protocols: 2',4'-Dichloro-5'-fluoroacetophenone as a Key Intermediate in the Synthesis of Novel Anti-inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive overview of the utility of 2',4'-dichloro-5'-fluoroacetophenone as a strategic intermediate in the synthesis of potential anti-inflammatory drug candidates. While the direct synthesis of a commercially available anti-inflammatory drug from this specific intermediate is not extensively documented in publicly available literature, its chemical structure lends itself to the construction of pharmacophores known to exhibit anti-inflammatory activity. This document presents a representative synthetic protocol for a hypothetical pyrazole-based anti-inflammatory agent, a class of compounds known to include potent COX-2 inhibitors. Detailed methodologies, tabulated data, and visualizations of the synthetic workflow and relevant biological pathways are provided to guide researchers in the potential applications of this versatile chemical building block.
Introduction
This compound is a halogenated aromatic ketone that serves as a valuable starting material in organic synthesis. Its reactive carbonyl group and substituted phenyl ring provide multiple sites for chemical modification, making it an attractive intermediate for the synthesis of diverse molecular scaffolds. In the context of medicinal chemistry, acetophenone (B1666503) derivatives are precursors to a variety of bioactive molecules, including those with anti-inflammatory properties. The presence of chlorine and fluorine atoms on the phenyl ring can enhance the metabolic stability and binding affinity of the final drug molecule.
This document outlines a hypothetical application of this compound in the synthesis of a selective cyclooxygenase-2 (COX-2) inhibitor. The protocol is based on established chemical transformations for the synthesis of pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs).
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting intermediate is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 704-10-9 | [1][2] |
| Molecular Formula | C₈H₅Cl₂FO | [1][2] |
| Molecular Weight | 207.03 g/mol | [1][2] |
| Appearance | White to pale-yellow crystalline solid | [1] |
| Melting Point | 33-36 °C | [1] |
| Boiling Point | 167 °C | [2] |
| Density | 1.425 g/mL at 25 °C | [2] |
Representative Synthesis of a Hypothetical Anti-inflammatory Agent
A plausible synthetic route from this compound to a hypothetical pyrazole-based COX-2 inhibitor, herein designated as Compound 1 , is described. The synthesis involves a Claisen condensation followed by a cyclization reaction with a suitable hydrazine (B178648) derivative.
Experimental Protocol
Step 1: Synthesis of 1-(2,4-dichloro-5-fluorophenyl)-4,4,4-trifluorobutane-1,3-dione (Intermediate A)
-
To a solution of this compound (1.0 eq) in a suitable solvent such as methyl tert-butyl ether (MTBE), add sodium methoxide (B1231860) (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add ethyl trifluoroacetate (B77799) (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with aqueous hydrochloric acid (1 M).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude Intermediate A.
-
Purify the crude product by column chromatography.
Step 2: Synthesis of 5-(2,4-dichloro-5-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole (Compound 1)
-
Dissolve Intermediate A (1.0 eq) in ethanol.
-
Add hydrazine hydrate (B1144303) (1.1 eq) to the solution.
-
Reflux the reaction mixture and monitor by TLC.
-
After completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to obtain the purified Compound 1.
Hypothetical Quantitative Data
The following table summarizes the expected quantitative data for the synthesis of Compound 1.
| Parameter | Step 1 (Intermediate A) | Step 2 (Compound 1) |
| Yield | 85% | 90% |
| Purity (by HPLC) | >98% | >99% |
| ¹H NMR | Consistent with structure | Consistent with structure |
| ¹³C NMR | Consistent with structure | Consistent with structure |
| Mass Spectrometry (m/z) | Calculated for C₁₀H₄Cl₂F₄O₂ | Calculated for C₁₀H₄Cl₂F₄N₂ |
Proposed Mechanism of Action: COX-2 Inhibition
The hypothetical Compound 1 is designed as a selective COX-2 inhibitor. The anti-inflammatory effects of such compounds are primarily mediated through the inhibition of the cyclooxygenase-2 (COX-2) enzyme.
Signaling Pathway:
Inflammatory stimuli, such as cytokines and pathogens, induce the expression of the COX-2 enzyme. COX-2 then catalyzes the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2). PGH2 is a precursor to various prostaglandins (B1171923) (e.g., PGE2, PGI2) that are key mediators of inflammation, pain, and fever. By selectively inhibiting COX-2, Compound 1 would block the production of these pro-inflammatory prostaglandins, thereby reducing the inflammatory response. This selective inhibition of COX-2 over the constitutively expressed COX-1 is expected to minimize the gastrointestinal side effects commonly associated with non-selective NSAIDs.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of Compound 1.
COX-2 Signaling Pathway
Caption: Inhibition of the COX-2 signaling pathway by Compound 1.
Conclusion
This compound represents a valuable and versatile intermediate for the synthesis of novel anti-inflammatory agents. The presented hypothetical synthesis of a pyrazole-based COX-2 inhibitor illustrates a practical application of this starting material. The detailed protocols and conceptual framework provided herein are intended to serve as a guide for researchers in the design and execution of synthetic strategies targeting new and effective anti-inflammatory therapies. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to explore their full therapeutic potential.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 2',4'-Dichloro-5'-fluoroacetophenone
Welcome to the technical support center for the purification of 2',4'-dichloro-5'-fluoroacetophenone (DCFA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the removal of isomeric impurities from DCFA.
Frequently Asked Questions (FAQs)
Q1: What are the common isomeric impurities found in crude this compound?
The most common isomeric impurity encountered during the synthesis of this compound via the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064) is 2',6'-dichloro-3'-fluoroacetophenone (B32307) . The reaction can yield a mixture containing approximately 80% of the desired this compound and 20% of the 2',6'-dichloro-3'-fluoroacetophenone isomer.[1][2]
Q2: What are the recommended methods for purifying this compound?
The primary methods for purifying this compound from its isomeric impurities are:
-
Recrystallization: A common and effective method for purifying solid compounds.
-
Melt Crystallization: A technique that involves crystallizing the desired compound from its molten state.[3][4][5]
-
Column Chromatography: A chromatographic technique used to separate components of a mixture.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution chromatographic technique for isolating and purifying compounds.
Q3: Which solvents are suitable for the recrystallization of this compound?
While specific solvent systems for the exclusive separation of this compound and its 2',6'-dichloro-3'-fluoro isomer are not extensively documented in publicly available literature, general principles of solvent selection for recrystallization can be applied. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For acetophenone (B1666503) derivatives, common solvents and mixtures to consider include:
-
Ethanol
-
Methanol
-
Isopropanol
-
Acetone
-
Acetonitrile
-
Hexane or Heptane (often as an anti-solvent with a more polar solvent)
-
Mixtures such as ethanol/water, acetone/water, or dichloromethane/hexane.[6][7]
Experimentation with small quantities of the crude product is recommended to determine the optimal solvent or solvent system.
Q4: Can you provide a general protocol for recrystallization?
Yes, here is a general protocol for the recrystallization of a solid organic compound:
-
Dissolution: In a flask, add the crude this compound and a small amount of a suitable solvent. Heat the mixture to the solvent's boiling point while stirring to dissolve the solid. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Hot Filtration (optional): If any insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. For better yields, the flask can be placed in an ice bath after it has reached room temperature.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Q5: What is melt crystallization and how is it applied to DCFA purification?
Melt crystallization is a purification technique where a crystalline solid is purified by partially melting it and then allowing it to recrystallize. The impurities are concentrated in the remaining molten phase. For this compound, this process can be carried out in stages to enrich the crystalline phase with the desired product.[3][4][8] One patented method involves cooling a mixture of DCFA and its impurities, seeding with pure crystalline DCFA, and then carefully melting the resulting crystals to "sweat off" the impurities.[4]
Troubleshooting Guides
Issue 1: Poor recovery of this compound after recrystallization.
| Possible Cause | Troubleshooting Step |
| The chosen solvent is too good at dissolving the compound, even at low temperatures. | Select a less polar solvent or use a solvent mixture where the compound has lower solubility at cold temperatures. |
| Too much solvent was used during the dissolution step. | Use the minimum amount of hot solvent necessary to fully dissolve the crude product. |
| The cooling process was too rapid, leading to the formation of very small crystals that are difficult to filter. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The crystals were washed with solvent that was not cold enough. | Ensure the washing solvent is pre-chilled in an ice bath. |
Issue 2: Isomeric impurity (2',6'-dichloro-3'-fluoroacetophenone) remains after a single recrystallization.
| Possible Cause | Troubleshooting Step |
| The solubility difference between the two isomers in the chosen solvent is not significant enough for a single-step separation. | Perform multiple recrystallizations. Alternatively, explore a different solvent or a solvent mixture that may offer better selectivity. |
| The initial concentration of the impurity is very high. | Consider a preliminary purification step, such as column chromatography, to reduce the bulk of the impurity before final recrystallization. |
Issue 3: Difficulty in separating isomers using column chromatography.
| Possible Cause | Troubleshooting Step |
| The chosen mobile phase does not provide adequate resolution between the isomers. | Systematically vary the polarity of the mobile phase. A common starting point for acetophenone derivatives is a mixture of a non-polar solvent (e.g., hexanes or heptane) and a slightly more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane). |
| The column is overloaded with the sample. | Reduce the amount of crude material loaded onto the column. |
| The column was not packed properly, leading to channeling. | Ensure the column is packed uniformly without any air bubbles or cracks. |
Data Presentation
Table 1: Reported Purity and Yield of this compound After Purification
| Purification Method | Purity Achieved | Yield | Reference |
| Secondary Distillation and Recrystallization | 99.8% | 89.3% | ChemicalBook |
| Melt Crystallization | 99.2% | Not Specified | WO2010058421A2 |
Experimental Protocols
Protocol 1: Ketal Formation for Recovery from Mother Liquor
This method is particularly useful for recovering the desired this compound from the mother liquor of crystallization, which is often enriched with the 2',6'-dichloro-3'-fluoroacetophenone isomer.[1]
-
Reaction Setup: In a flask equipped with a mechanical stirrer, a water separator, and a reflux condenser, combine the crystallization mother liquor, neopentyl glycol, an acidic catalyst (e.g., p-toluenesulfonic acid), and an inert organic solvent (e.g., toluene or cyclohexane).
-
Ketalization: Heat the mixture to reflux and continuously remove the water formed during the reaction using the water separator. The this compound will selectively form a ketal with the neopentyl glycol.
-
Separation: After the reaction is complete, cool the mixture. The unreacted 2',6'-dichloro-3'-fluoroacetophenone can be separated from the this compound ketal through distillation or chromatography.
-
Hydrolysis: The purified ketal is then hydrolyzed back to this compound by reacting it with water in the presence of an acidic catalyst.
Mandatory Visualization
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 3. Preparation method of 2,4-dichloro-5-fluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 5. WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 6. reddit.com [reddit.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Friedel-Crafts Acylation for 2',4'-Dichloro-5'-fluoroacetophenone
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the Friedel-Crafts acylation for the synthesis of 2',4'-dichloro-5'-fluoroacetophenone. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common and industrially viable method for synthesizing this compound via Friedel-Crafts acylation?
The most prevalent industrial production route involves the Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene (B75098) using acetyl chloride as the acylating agent and anhydrous aluminum chloride (AlCl₃) as the catalyst. This method has been shown to produce yields of around 80%.[1]
Q2: Why is my yield of this compound consistently low?
Several factors can contribute to low yields in this Friedel-Crafts acylation. The aromatic ring of 1,3-dichloro-5-fluorobenzene is deactivated due to the presence of three electron-withdrawing halogen substituents, which makes the reaction more challenging than with activated benzenes.[2] Other common culprits include inactive catalyst, suboptimal reaction temperature, and impure reagents.
Q3: What are the likely side products in this reaction?
The primary side product to consider is the isomeric 2',6'-dichloro-3'-fluoroacetophenone. The formation of this isomer can complicate purification.[3] Polyacylation is less common in this case because the initial acylation further deactivates the aromatic ring.[4]
Q4: Can I use other acylating agents besides acetyl chloride?
While acetyl chloride is the most common, other acylating agents have been explored. Using acetic anhydride (B1165640) with an aluminum chloride catalyst has been reported, but with a significantly lower yield of only 29%, making it less suitable for industrial production.[1] Acetic acid has also been investigated, yielding around 84%, but this method is often not cost-effective.[1]
Q5: Is it possible to use a different Lewis acid catalyst instead of aluminum chloride?
Yes, other Lewis acids can be used in Friedel-Crafts acylations, although aluminum chloride is the most common for this specific synthesis. For deactivated substrates, more potent Lewis acids or alternative catalytic systems like metal triflates (e.g., Yb(OTf)₃, Cu(OTf)₂) or solid acid catalysts like zeolites may offer advantages in certain scenarios.[2]
Troubleshooting Guides
Issue 1: Low or No Product Formation
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst: Aluminum chloride is highly hygroscopic and will be deactivated by moisture. | Ensure strictly anhydrous conditions. Use freshly opened, high-purity anhydrous aluminum chloride. The catalyst should be a fine, free-flowing powder. |
| Deactivated Aromatic Ring: The starting material, 1,3-dichloro-5-fluorobenzene, is electron-poor and thus less reactive. | Consider increasing the reaction temperature or using a more potent Lewis acid catalyst. However, be aware that harsher conditions may lead to more side products.[2] |
| Insufficient Catalyst: The ketone product forms a complex with the Lewis acid, effectively sequestering it. | Use a stoichiometric amount or a slight excess of aluminum chloride relative to the acylating agent.[5] |
| Low Reaction Temperature: The activation energy for the acylation of a deactivated ring may not be met at lower temperatures. | Gradually increase the reaction temperature, for instance, to 100-150°C, while carefully monitoring for the formation of side products.[1] |
Issue 2: Formation of Impurities and Side Products
| Possible Cause | Troubleshooting Step |
| Isomer Formation: Acylation at an alternative position on the aromatic ring can lead to the formation of 2',6'-dichloro-3'-fluoroacetophenone.[3] | Optimize the reaction temperature and choice of solvent to favor the desired isomer. Lower temperatures generally improve selectivity. |
| Polyacylation: Although less likely with a deactivated ring, excessive amounts of the acylating agent or a highly active catalyst can lead to the addition of a second acetyl group. | Use a stoichiometric amount or only a slight excess of acetyl chloride. |
| Hydrolysis of Acetyl Chloride: Presence of moisture can lead to the formation of acetic acid. | Ensure all glassware is oven-dried and that all reagents and solvents are anhydrous. |
Data Presentation
Table 1: Comparison of Acylating Agents for the Synthesis of this compound
| Acylating Agent | Catalyst | Reported Yield | Suitability for Industrial Production |
| Acetyl Chloride | Anhydrous Aluminum Chloride | ~80% | High |
| Acetic Anhydride | Anhydrous Aluminum Chloride | ~29% | Low |
| Acetic Acid | Aluminum Chloride in DMF and Chlorosulfonic Acid | ~84% | Low (due to cost) |
Data sourced from Guidechem.[1]
Table 2: General Reaction Parameters for Friedel-Crafts Acylation of 1,3-dichloro-5-fluorobenzene
| Parameter | Recommended Range | Notes |
| Molar Ratio (Substrate:Acetyl Chloride:AlCl₃) | 1 : 1.05-1.6 : 1.1-2.2 | An excess of both acetyl chloride and aluminum chloride is often used to drive the reaction to completion.[6] |
| Reaction Temperature | 30-150°C | The initial addition of acetyl chloride is often done at a lower temperature (30-35°C), followed by heating to 110-120°C.[6] A broader range of 100-150°C has also been reported.[1] |
| Reaction Time | 0.5 - 6 hours | Reaction time is dependent on the temperature and scale. Monitoring the reaction progress by GC or TLC is recommended.[1][6] |
| Solvent | Dichloroethylene or no solvent | The reaction can be run neat or in a suitable inert solvent like dichloroethylene.[1] |
Experimental Protocols
Key Experiment: Synthesis of this compound using Acetyl Chloride and Aluminum Chloride
This protocol is based on commonly cited industrial methods.
Materials:
-
1,3-dichloro-5-fluorobenzene (DCFB)
-
Anhydrous aluminum chloride (AlCl₃)
-
Acetyl chloride
-
Toluene
-
Deionized water
-
Hydrochloric acid (concentrated)
Procedure:
-
In a suitable reactor, charge 1,3-dichloro-5-fluorobenzene (1.0 eq) and anhydrous aluminum chloride (1.5 eq).
-
Stir the suspension at room temperature.
-
Slowly add acetyl chloride (1.05 eq) dropwise over a period of approximately 2 hours, maintaining the temperature between 30-35°C.
-
After the complete addition of acetyl chloride, heat the reaction mixture to 110-120°C for 5-6 hours. Monitor the reaction progress by gas chromatography (GC).
-
Once the reaction is complete, cool the mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Extract the product with toluene.
-
Wash the organic layer with water and then a brine solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by vacuum distillation, collecting the fraction at 112-115°C under 5 mmHg pressure to yield this compound as a white crystalline solid.[1][6]
Mandatory Visualizations
Caption: A step-by-step experimental workflow for the synthesis of this compound.
Caption: A logical decision tree for troubleshooting low yields in the Friedel-Crafts acylation.
References
- 1. Page loading... [wap.guidechem.com]
- 2. benchchem.com [benchchem.com]
- 3. Preparation method of 2,4-dichloro-5-fluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. benchchem.com [benchchem.com]
- 5. Friedel-Crafts Acylation [organic-chemistry.org]
- 6. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2',4'-Dichloro-5'-fluoroacetophenone
Welcome to the Technical Support Center for the synthesis of 2',4'-Dichloro-5'-fluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently encountered issues during the synthesis of this key pharmaceutical intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route to this compound?
The most common and industrially applied method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene (B75098) with an acylating agent such as acetyl chloride or acetic anhydride (B1165640). The reaction is typically catalyzed by a Lewis acid, with anhydrous aluminum chloride (AlCl₃) being the most frequently used.
Q2: What are the common side products observed in this synthesis?
The primary side products in the Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene are positional isomers of the desired product. The most notable and frequently identified isomeric impurity is 2',6'-Dichloro-3'-fluoroacetophenone (B32307) . The formation of this isomer is a consequence of the directing effects of the substituents on the aromatic ring. While the fluorine atom is an ortho, para-director and the chlorine atoms are ortho, para-directors, the substitution pattern of 1,3-dichloro-5-fluorobenzene allows for acylation at different positions, leading to the formation of isomers.
Another potential, though less common, side reaction is polyacylation , where more than one acetyl group is introduced onto the aromatic ring. However, the acetyl group is a deactivating group, which generally makes the product less reactive than the starting material, thus minimizing the likelihood of a second acylation under controlled conditions.
Q3: How can the formation of the 2',6'-Dichloro-3'-fluoroacetophenone isomer be minimized?
Minimizing the formation of the undesired 2',6'-dichloro-3'-fluoroacetophenone isomer is crucial for achieving high purity of the target compound. The regioselectivity of the Friedel-Crafts acylation is influenced by several factors:
-
Reaction Temperature: Lowering the reaction temperature generally favors the formation of the thermodynamically more stable product, which in this case is the desired this compound. Running the reaction at elevated temperatures can lead to an increase in the proportion of the isomeric byproduct.
-
Choice of Solvent: The polarity of the solvent can influence the regioselectivity of the reaction. Non-polar solvents are often preferred.
-
Catalyst and its Molar Ratio: The type and amount of Lewis acid catalyst can impact the product distribution. Careful optimization of the AlCl₃ to substrate ratio is recommended.
-
Rate of Addition: Slow, controlled addition of the acylating agent to the mixture of the substrate and Lewis acid can help to maintain a low concentration of the reactive electrophile and improve selectivity.
Q4: Are there any specific purification methods to remove the isomeric side products?
Yes, due to the formation of isomeric impurities, purification of the crude product is essential. Melt crystallization is a particularly effective technique mentioned in the literature for the purification of this compound. This method takes advantage of the different melting points and solubilities of the desired product and its isomers in the molten state, allowing for the separation and enrichment of the target compound. Fractional distillation under reduced pressure and recrystallization from appropriate solvents are also common purification techniques.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Sub-optimal reaction temperature. - Deactivated catalyst (e.g., due to moisture). - Loss of product during work-up and purification. | - Monitor the reaction progress using techniques like TLC or GC. - Optimize the reaction temperature; typically, lower temperatures favor the desired isomer. - Ensure all reagents and glassware are anhydrous. Use freshly opened or properly stored AlCl₃. - Optimize extraction and purification procedures to minimize losses. |
| High Percentage of 2',6'-Dichloro-3'-fluoroacetophenone Isomer | - High reaction temperature. - Inappropriate solvent. - Rapid addition of the acylating agent. | - Conduct the reaction at a lower temperature (e.g., 0-5 °C). - Experiment with different solvents to find the optimal one for regioselectivity. - Add the acetyl chloride or acetic anhydride dropwise to the reaction mixture over an extended period. |
| Formation of Polyacylated Products | - Excess of acylating agent or catalyst. - High reaction temperature. - Prolonged reaction time. | - Use a stoichiometric or slight excess of the acylating agent. - Maintain a controlled, lower reaction temperature. - Monitor the reaction and stop it once the starting material is consumed to avoid further reactions. |
| Dark-colored Reaction Mixture or Product | - Presence of impurities in starting materials. - Side reactions leading to polymeric byproducts. - Reaction temperature too high. | - Use high-purity starting materials. - Maintain a controlled, lower reaction temperature. - The crude product may require decolorization with activated carbon before further purification. |
Data Presentation
Currently, specific quantitative data on the yields of this compound versus its isomers under varied experimental conditions is not extensively available in the public domain. However, based on general principles of Friedel-Crafts acylation and patent literature, the following table provides a qualitative summary of expected outcomes.
| Reaction Parameter | Condition | Expected Impact on 2',4' / 2',6' Isomer Ratio | Expected Impact on Polyacylation |
| Temperature | Low (e.g., 0-10 °C) | Higher (favors 2',4'-isomer) | Lower |
| High (e.g., > 50 °C) | Lower (increases 2',6'-isomer) | Higher | |
| Acylating Agent | Stoichiometric | Optimal | Minimal |
| (molar ratio) | Large Excess | May decrease selectivity | Increased risk |
| Catalyst (AlCl₃) | Stoichiometric | Optimal | Minimal |
| (molar ratio) | Large Excess | May decrease selectivity | Increased risk |
| Solvent Polarity | Non-polar | Generally higher selectivity | Lower |
| Polar | May decrease selectivity | Higher |
Experimental Protocols
Key Experiment: Friedel-Crafts Acylation of 1,3-dichloro-5-fluorobenzene
This protocol outlines a general procedure for the synthesis of this compound. Disclaimer: This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
1,3-dichloro-5-fluorobenzene
-
Acetyl chloride (or acetic anhydride)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable inert solvent
-
Hydrochloric acid (HCl), concentrated
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl gas), add anhydrous aluminum chloride (1.1 - 1.3 equivalents) and anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0-5 °C using an ice-salt bath.
-
Substrate Addition: To the cooled and stirred suspension, add 1,3-dichloro-5-fluorobenzene (1.0 equivalent) dropwise via the dropping funnel.
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 - 1.1 equivalents) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the internal temperature is maintained between 0-5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2-4 hours, or until the reaction is deemed complete by TLC or GC analysis.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2 x volume).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation, recrystallization, or melt crystallization to obtain pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Technical Support Center: Synthesis of 2',4'-Dichloro-5'-fluoroacetophenone
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals engaged in the synthesis of 2',4'-dichloro-5'-fluoroacetophenone. Our goal is to help you improve reaction yields, minimize impurities, and address common challenges encountered during this synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The most prevalent industrial method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene (B75098).[1][2] Different acylating agents can be used, leading to three primary routes:
-
Using Acetyl Chloride: This is the current mainstream production route, employing acetyl chloride as the acylating agent and anhydrous aluminum chloride (AlCl₃) as a catalyst. This method can achieve yields of approximately 80%.[1]
-
Using Acetic Anhydride (B1165640): While acetic anhydride can be used as the acylating agent with an aluminum chloride catalyst, the reported yield is significantly lower, around 29%, making it less suitable for industrial production.[1]
-
Using Acetic Acid: Acetic acid can also serve as the acylating agent in the presence of aluminum chloride, DMF, and chlorosulfonic acid, with reported yields of about 84%. However, the high cost associated with this method has led to its decline in use.[1]
A multi-step process starting from 3,4-dichloronitrobenzene (B32671) has also been described, involving fluorination, chlorination to form dichlorofluorobenzene, and subsequent acylation.[3][4][5][6]
Q2: What are the typical impurities I might encounter, and how can they be minimized?
A2: The primary impurity of concern is the isomeric byproduct, 2,6-dichloro-3-fluoroacetophenone. The formation of this isomer is a common issue in Friedel-Crafts acylation reactions. To minimize its formation, careful control of reaction conditions such as temperature and the molar ratio of reactants and catalyst is crucial. Additionally, purification methods like melt crystallization and fractional distillation are employed to separate the desired product from impurities.[2][3][7]
Q3: What is the role of the catalyst in the Friedel-Crafts acylation for this synthesis?
A3: In the Friedel-Crafts acylation, a Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is used to activate the acylating agent (e.g., acetyl chloride).[1][8] The catalyst polarizes the C-Cl bond of the acetyl chloride, leading to the formation of a highly electrophilic acylium ion (CH₃CO⁺). This acylium ion then attacks the electron-rich aromatic ring of 1,3-dichloro-5-fluorobenzene to form the desired acetophenone (B1666503). Due to the formation of a stable complex between the product ketone and the Lewis acid, a stoichiometric amount of the catalyst is often required.[8] Recent research has explored the use of other catalysts, such as zeolite magnetic composite carriers, to improve reusability and reduce waste.[7]
Q4: How can the yield of the reaction be improved?
A4: Improving the yield of this compound synthesis can be approached in several ways:
-
Optimizing Reactant and Catalyst Ratios: Using an excess of the acylating agent and catalyst can drive the reaction to completion, but may also lead to more side products. Fine-tuning the molar ratios is essential. For instance, some methods use a molar excess of acetyl chloride and aluminum chloride relative to 2,4-dichlorofluorobenzene.[1][9]
-
Reaction Conditions: Temperature and reaction time are critical parameters. The reaction is typically heated, and maintaining the optimal temperature for a sufficient duration ensures maximum conversion.[1]
-
Purity of Reactants: Using high-purity starting materials, especially anhydrous aluminum chloride and dry solvents, is crucial as moisture can deactivate the catalyst.
-
Efficient Purification: Minimizing product loss during workup and purification is vital. Techniques like melt crystallization have been shown to be effective in enriching the final product.[3][4][5]
-
Advanced Catalytic Systems: The use of novel catalysts, such as magnetic materials with both Brønsted and Lewis acid sites, has been reported to significantly improve the overall yield.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Inactive catalyst (e.g., hydrated AlCl₃)- Sub-optimal reaction temperature or time- Impure starting materials- Loss of product during workup/purification | - Ensure the use of anhydrous AlCl₃ and dry reaction conditions.- Optimize the reaction temperature and monitor the reaction progress using techniques like GC or TLC.- Use high-purity 1,3-dichloro-5-fluorobenzene and acylating agent.- Refine the extraction and distillation/crystallization procedures to minimize losses. |
| High Levels of Isomeric Impurity (2,6-dichloro-3-fluoroacetophenone) | - Incorrect reaction temperature- Non-optimal catalyst-to-reactant ratio | - Carefully control the reaction temperature, as selectivity is often temperature-dependent.- Experiment with different molar ratios of the catalyst to the aromatic substrate to find the optimal balance for regioselectivity. |
| Reaction Fails to Initiate or Proceeds Very Slowly | - Deactivated catalyst- Low reaction temperature- Insufficient mixing | - Use fresh, high-quality anhydrous AlCl₃.- Gradually increase the reaction temperature to the optimal range.- Ensure efficient stirring to maintain a homogeneous reaction mixture. |
| Formation of Dark-Colored Byproducts | - Reaction temperature is too high- Presence of impurities in starting materials | - Lower the reaction temperature to prevent thermal decomposition and side reactions.- Purify the starting materials before use. |
Data Presentation
Table 1: Comparison of Different Acylating Agents for the Synthesis of this compound
| Acylating Agent | Catalyst System | Reported Yield | Remarks | Reference |
| Acetyl Chloride | Anhydrous AlCl₃ | ~80% | Mainstream industrial route. | [1] |
| Acetic Anhydride | Anhydrous AlCl₃ | ~29% | Not suitable for industrial production due to low yield. | [1] |
| Acetic Acid | AlCl₃, DMF, Chlorosulfonic Acid | ~84% | High cost has led to its decline. | [1] |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Acylation using Acetyl Chloride
This protocol is based on the mainstream industrial production method.[1]
Materials:
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1,3-dichloro-5-fluorobenzene
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Anhydrous aluminum chloride (AlCl₃)
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Acetyl chloride
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Dichloroethylene (as solvent)
-
Proton acid (e.g., a small amount of HCl to initiate the reaction)
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Water
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Ice
Procedure:
-
To a clean, dry reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, add 1,3-dichloro-5-fluorobenzene, anhydrous aluminum chloride, a proton acid, and dichloroethylene.
-
Begin stirring the mixture and heat it to a temperature between 100-150°C.
-
Maintain this temperature for 0.5-3 hours. The molar ratio of anhydrous aluminum chloride to 1,3-dichloro-5-fluorobenzene should be in the range of 0.1-0.5:1.
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After the reaction period, cool the mixture to 75°C.
-
Slowly quench the reaction by carefully adding the reaction mixture to a mixture of ice and water with vigorous stirring.
-
Separate the organic layer.
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Wash the organic layer with water, followed by a dilute sodium bicarbonate solution, and then again with water until the washings are neutral.
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Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate).
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Filter off the drying agent and remove the solvent by distillation.
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Purify the crude product by vacuum distillation. Collect the fraction at 112-115°C under a pressure of 5 mmHg to obtain this compound.[1]
Mandatory Visualizations
Diagram 1: General Workflow for Friedel-Crafts Acylation
Caption: Workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: Troubleshooting guide for addressing low reaction yield.
References
- 1. Page loading... [guidechem.com]
- 2. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Eureka | Patsnap [eureka.patsnap.com]
- 3. WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 4. bbzblog.wordpress.com [bbzblog.wordpress.com]
- 5. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 6. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 7. Preparation method of 2,4-dichloro-5-fluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 8. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 9. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Industrial Scale Synthesis of 2',4'-Dichloro-5'-fluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial scale synthesis of 2',4'-Dichloro-5'-fluoroacetophenone.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, focusing on the prevalent Friedel-Crafts acylation method.
| Problem | Potential Cause(s) | Troubleshooting/Optimization Strategy |
| Low Yield | 1. Inactive or Insufficient Catalyst: The Lewis acid catalyst (e.g., AlCl₃) is sensitive to moisture and can be deactivated. Stoichiometric amounts are often required as the product can form a complex with the catalyst.[1] 2. Incomplete Reaction: Reaction time or temperature may be insufficient for complete conversion. 3. Sub-optimal Reagent Stoichiometry: Incorrect molar ratios of reactants and catalyst can lead to reduced yield. The molar amount of acetyl chloride and aluminum chloride is often 1.5 to 2 times the theoretical amount in industrial processes.[2] 4. Product Loss During Work-up: Emulsion formation during aqueous work-up can lead to significant product loss.[1] Improper quenching of the reaction can also result in lower yields. | 1. Catalyst Handling & Stoichiometry: Ensure anhydrous conditions by using freshly opened or properly stored anhydrous AlCl₃. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Verify the molar ratio of the catalyst to the acylating agent; a slight excess of the catalyst may be beneficial.[1] 2. Reaction Monitoring & Optimization: Monitor the reaction progress using techniques like GC or TLC. If the reaction is sluggish, consider a gradual increase in temperature or extending the reaction time.[1] For the acylation of 2,4-dichlorofluorobenzene, temperatures can range from 80°C to 130°C.[3] 3. Stoichiometry Verification: Carefully check the molar ratios of 2,4-dichlorofluorobenzene, acetyl chloride, and AlCl₃. The ratio of 2,4-dichlorofluorobenzene to AlCl₃ is advantageously maintained in the range of 1:1.5 to 1:2.2 by weight.[3] 4. Work-up Procedure: Quench the reaction by slowly adding the reaction mixture to a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring to minimize emulsion formation.[1] Ensure complete extraction of the product from the aqueous layer. |
| Formation of Impurities/Byproducts | 1. Formation of Regioisomers: While the desired product is the 2,4-dichloro-5-fluoro isomer, other isomers can form. The primary regioisomeric impurity is often the ortho-substituted product.[2] 2. Polyacylation: Although less common in Friedel-Crafts acylation due to the deactivating effect of the acyl group, it can occur under harsh conditions.[2] 3. Byproducts from Side Reactions: Undesired reactions can lead to various impurities that complicate purification. | 1. Control of Regioselectivity: The choice of solvent and catalyst can influence regioselectivity. Optimizing the reaction temperature is also crucial, as higher temperatures can sometimes favor the formation of undesired isomers. 2. Preventing Polyacylation: Use a stoichiometric amount of the acylating agent and avoid excessively high temperatures or prolonged reaction times. The deactivating nature of the introduced acetyl group generally suppresses further acylation.[4] 3. Process Optimization: Carefully control reaction parameters such as temperature, addition rates of reagents, and stirring speed to minimize side reactions. |
| Purification Challenges | 1. Similar Physical Properties of Isomers: The boiling points of the desired product and its isomers can be very close, making separation by distillation difficult. 2. Removal of Unreacted Starting Materials: Residual 2,4-dichlorofluorobenzene may be present in the crude product. 3. Tarry Byproducts: The reaction can sometimes produce high-molecular-weight byproducts that are difficult to remove. | 1. Advanced Purification Techniques: Utilize fractional distillation under reduced pressure. For challenging separations, melt crystallization can be an effective technique for enriching the desired isomer and achieving high purity.[1] 2. Efficient Distillation: A well-designed fractional distillation column can effectively separate the product from the lower-boiling starting material. 3. Optimized Work-up: A thorough aqueous wash during the work-up can help remove some of the polar and tarry impurities before the final purification step. |
| High Cost of Synthesis | 1. Expensive Raw Materials: Anhydrous aluminum chloride, a key catalyst, is a significant cost driver, especially since it is used in stoichiometric amounts.[2] 2. Solvent Usage and Waste Disposal: The use of solvents and the generation of acidic waste streams contribute to the overall process cost. | 1. Catalyst Alternatives: Explore the use of more cost-effective and recyclable catalysts. Recent research has shown promise for immobilized bisacid site catalysts and zeolite magnetic composite catalysts.[] 2. Process Intensification: Consider continuous flow processes, which can improve efficiency, reduce waste, and potentially lower costs.[] Microchannel continuous reaction technology has been successfully applied to related nitration steps.[] |
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The most prevalent industrial method is the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene with acetyl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst.[2]
Q2: What are the main challenges in the industrial-scale synthesis of this compound?
A2: The primary challenges include the high cost and moisture sensitivity of the aluminum chloride catalyst, the formation of isomeric impurities that are difficult to separate, and the generation of significant amounts of acidic waste.[2][]
Q3: How can I minimize the formation of the undesired ortho-isomer?
A3: While the fluorine and chlorine substituents on the starting material direct the acylation primarily to the desired position, the formation of the ortho-isomer can be influenced by reaction conditions. Lowering the reaction temperature can sometimes improve selectivity for the para-acylation (relative to the fluorine), as higher temperatures may provide enough energy to overcome the steric hindrance at the ortho-position.[2]
Q4: Are there more environmentally friendly alternatives to the traditional AlCl₃ catalyst?
A4: Yes, research is ongoing to develop greener catalytic systems. Promising alternatives include reusable solid acid catalysts such as zeolites and immobilized ionic liquids.[] For instance, a magnetic catalyst with both Brønsted and Lewis acid sites has been shown to be an effective replacement for AlCl₃, leading to a significant reduction in waste acid emissions.[]
Q5: What is the impact of impurities in this compound on the synthesis of ciprofloxacin?
A5: The purity of this compound is critical for the successful synthesis of fluoroquinolone antibiotics like ciprofloxacin. Impurities can lead to the formation of related drug impurities in the final active pharmaceutical ingredient (API), which are difficult and costly to remove.[] The presence of certain impurities can also negatively impact the yield and efficiency of subsequent reaction steps.
Q6: What are the typical yields for the industrial synthesis of this compound?
A6: The yield can vary depending on the specific process and acylating agent used. When using acetyl chloride as the acylating agent with an aluminum chloride catalyst, yields of around 80% are typically achieved.[2] Some optimized processes claim yields as high as 89.3% with a purity of 99.8%.[6]
Quantitative Data Summary
Table 1: Comparison of Acylating Agents for the Synthesis of this compound
| Acylating Agent | Catalyst | Solvent/Conditions | Reported Yield | Remarks | Reference |
| Acetic Acid | Aluminum Chloride | DMF, Chlorosulfonic Acid | ~84% | High cost, has been largely eliminated from industrial use. | [2] |
| Acetic Anhydride | Aluminum Chloride | - | ~29% | Low yield, not suitable for industrial production. | [2] |
| Acetyl Chloride | Aluminum Chloride | - | ~80% | Mainstream industrial route. | [2] |
Table 2: Example of Optimized Reaction Conditions
| Parameter | Value | Reference |
| Substrate | 2,4-dichlorofluorobenzene | [6] |
| Acylating Agent | Acetyl Chloride | [6] |
| Catalyst | Aluminum Chloride | [6] |
| Molar Ratio (Substrate:Catalyst:Acylating Agent) | 1 : 16.5 : 11 (approx.) | [6] |
| Temperature Profile | 20-30°C (addition), then ramp to 110°C | [6] |
| Reaction Time | 2-3 hours (addition), 3-4 hours at 110°C | [6] |
| Final Product Purity | 99.8% | [6] |
| Final Product Yield | 89.3% | [6] |
Experimental Protocols
Protocol 1: Conventional Friedel-Crafts Acylation
This protocol is based on a typical industrial batch process.
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Reactor Setup: Charge a suitable glass-lined or stainless steel reactor with 2,4-dichlorofluorobenzene (1.0 equivalent).
-
Catalyst Addition: Under an inert nitrogen atmosphere, cool the reactor to 20°C and add anhydrous aluminum chloride (approximately 1.5 to 2.2 equivalents by weight relative to the substrate).[3]
-
Acylating Agent Addition: Slowly add acetyl chloride (1.0 to 1.5 equivalents) to the stirred suspension while maintaining the temperature between 20-30°C. The addition is typically controlled over 2 to 3 hours.[6]
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Reaction: After the addition is complete, gradually heat the reaction mixture to around 70°C and hold for 1-2 hours, then further heat to 110 ± 2°C and maintain for 3-4 hours until the reaction is complete (monitored by GC).[6]
-
Quenching and Work-up: Cool the reaction mixture to room temperature. Carefully and slowly add the reaction mass to a mixture of crushed ice and 5% hydrochloric acid solution to hydrolyze the aluminum chloride complex. This step is exothermic and requires good temperature control.[6]
-
Extraction and Washing: Separate the organic layer. Wash the organic phase with water until it is neutral.
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Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction at 112-115°C under a pressure of 5 mmHg.[2] Further purification can be achieved by recrystallization or melt crystallization to obtain a product with >99% purity.[1]
Visualizations
Caption: Troubleshooting workflow for addressing low yield.
References
- 1. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 2. benchchem.com [benchchem.com]
- 3. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 6. Preparation method of 2,4-dichloro-5-fluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
Removal of unreacted starting materials from 2',4'-Dichloro-5'-fluoroacetophenone
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the removal of unreacted starting materials from 2',4'-Dichloro-5'-fluoroacetophenone (DCFA). This guide is intended for researchers, scientists, and professionals in drug development who are working with this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of this compound.
Q1: What are the most common impurities in a crude reaction mixture of this compound?
A1: The most common impurities are typically unreacted starting materials from the Friedel-Crafts acylation reaction. These include 2,4-dichlorofluorobenzene and residual acylating agents like acetyl chloride or acetic anhydride. Byproducts from side reactions may also be present.
Q2: My crude product is an oil and won't solidify. How can I purify it?
A2: Oiling out during crystallization can occur if the melting point of the solute is lower than the boiling point of the solvent, or if there are significant impurities.
-
Troubleshooting:
-
Try a different solvent system. A solvent in which this compound has high solubility when hot and low solubility when cold is ideal. Hexane (B92381) or heptane (B126788) mixed with a small amount of a more polar solvent like ethyl acetate (B1210297) or acetone (B3395972) can be effective.[1]
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Attempt to "seed" the oil with a small crystal of pure this compound if available.
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If oiling out persists, consider an alternative purification method such as column chromatography or vacuum distillation.
-
Q3: I have a poor yield after recrystallization. What can I do to improve it?
A3: Low recovery can be due to several factors:
-
Troubleshooting:
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Solvent Choice: The compound may be too soluble in the chosen solvent even at low temperatures. Experiment with less polar solvents or solvent mixtures.
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Volume of Solvent: Using an excessive volume of solvent will lead to significant loss of product in the mother liquor. Use the minimum amount of hot solvent required to fully dissolve the crude product.
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Cooling Process: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath to maximize crystal growth.
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Concentration of Mother Liquor: The mother liquor can be concentrated and a second crop of crystals can be obtained, although they may be less pure.
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Q4: How can I effectively remove the unreacted 2,4-dichlorofluorobenzene?
A4: 2,4-dichlorofluorobenzene is a non-polar impurity and can be challenging to remove completely by recrystallization alone due to its potential to co-crystallize.
-
Troubleshooting:
-
Column Chromatography: This is a highly effective method for separating compounds with different polarities. A silica (B1680970) gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the more polar this compound from the non-polar 2,4-dichlorofluorobenzene.
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Vacuum Distillation: Given the difference in boiling points, fractional distillation under reduced pressure can be an effective method for separation on a larger scale.[2]
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Melt Crystallization: This technique is particularly useful for industrial-scale purification and can achieve high purity by carefully controlling temperature to selectively crystallize the desired product.[3][4]
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Q5: What are the recommended conditions for column chromatography?
A5: For the purification of this compound, a standard normal-phase column chromatography setup is recommended.
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Stationary Phase: Silica gel (230-400 mesh) is a common choice.[5]
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Mobile Phase: A good starting point is a low-polarity solvent system, such as a mixture of hexane and ethyl acetate. A gradient elution, starting with a low concentration of ethyl acetate (e.g., 2-5%) and gradually increasing it, will help to first elute the non-polar impurities like 2,4-dichlorofluorobenzene, followed by the desired product. The optimal solvent ratio should be determined by thin-layer chromatography (TLC) analysis beforehand.[6]
Data Presentation
The following table summarizes key quantitative data for this compound and a primary starting material.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Appearance | Solubility |
| This compound | C₈H₅Cl₂FO | 207.03 | 33-36 | 167 (lit.), 112-115 @ 5 mmHg[2] | White to pale-yellow crystal[7] | Soluble in benzene (B151609) and other organic solvents.[8] Insoluble in water.[7] |
| 2,4-Dichlorofluorobenzene | C₆H₃Cl₂F | 164.99 | -13 | 172-174 | Colorless liquid | Miscible with many organic solvents. |
Experimental Protocols
Purification by Melt Crystallization (Industrial Scale Adaptation)
This protocol is adapted from patent literature and is suitable for larger quantities of crude this compound.[4][9]
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Charging the Crystallizer: Charge the crystallizer with the crude this compound mixture.
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Initial Cooling: Slowly cool the mixture to 25 °C by circulating a cooling liquid.
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Seeding: Introduce seed crystals of pure this compound to initiate crystallization.
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Controlled Cooling: Gradually reduce the temperature to -15 °C over a period of 8 hours.
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Draining Mother Liquor: At -15 °C, drain the mother liquor, which is enriched with impurities.
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Sweating: Slowly increase the temperature to 33-34 °C at a rate of approximately 3 °C per hour. This "sweating" process allows adhered impurities to melt and be removed.
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Collection: The remaining solid is the purified this compound, which can achieve a purity of over 99%.[9]
Purification by Flash Column Chromatography (Laboratory Scale)
This is a general protocol that should be optimized based on TLC analysis of the specific crude mixture.
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TLC Analysis: Determine an appropriate solvent system using thin-layer chromatography. A good solvent system will show good separation between the product spot (more polar) and the starting material/non-polar impurity spots, with the product having an Rf value of approximately 0.2-0.4. A common mobile phase is a mixture of hexane and ethyl acetate.
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Column Packing:
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Select a glass column of appropriate size for the amount of crude material.
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Prepare a slurry of silica gel in the initial, least polar eluent.
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Pour the slurry into the column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.
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Add a thin layer of sand on top of the silica gel to prevent disturbance of the stationary phase.
-
-
Sample Loading:
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Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the mobile phase).
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Carefully apply the sample solution to the top of the column.
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Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting powder to the top of the column.
-
-
Elution:
-
Begin eluting the column with the least polar solvent mixture determined from the TLC analysis.
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Collect fractions in test tubes.
-
Monitor the elution process by TLC analysis of the collected fractions.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute the desired product.
-
-
Fraction Combination and Solvent Removal:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to obtain the purified product.
-
Mandatory Visualization
Caption: Purification workflow for this compound.
References
- 1. Reagents & Solvents [chem.rochester.edu]
- 2. 2,4-Dichloro-5-fluoroacetophenone | 704-10-9 [chemicalbook.com]
- 3. WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 4. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. scribd.com [scribd.com]
- 8. Preparation method of 2,4-dichloro-5-fluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 9. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
Minimizing byproduct formation in 2',4'-Dichloro-5'-fluoroacetophenone synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2',4'-dichloro-5'-fluoroacetophenone. Our goal is to help you minimize byproduct formation and improve the yield and purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
The most common method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene (B75098).[1] This reaction typically employs an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][2]
Q2: What are the major byproducts I should expect in this synthesis?
The principal byproduct is the isomeric 2,6-dichloro-3-fluoroacetophenone, which arises from acylation at a different position on the aromatic ring.[1] While polyacylation is a possibility in Friedel-Crafts reactions, it is less common in this specific synthesis because the initial acyl group deactivates the aromatic ring, making a second acylation less favorable.[3]
Q3: How does the choice of Lewis acid catalyst affect the reaction?
The Lewis acid is critical for activating the acylating agent.[4] Aluminum chloride (AlCl₃) is a conventional and potent catalyst for this transformation.[1] However, it often needs to be used in stoichiometric amounts because it forms a stable complex with the ketone product, rendering the catalyst inactive.[1][5] Research has explored other Lewis acids like ferric chloride (FeCl₃) and immobilized catalysts to enhance reaction efficiency and selectivity.[1] For instance, the use of a specific immobilized Brønsted and Lewis acid catalyst has been shown to significantly improve the ratio of the desired product to the isomeric byproduct.[1]
Q4: Can the reaction temperature be optimized to reduce byproducts?
Yes, reaction temperature is a key parameter. While higher temperatures can accelerate the reaction rate, they may also decrease regioselectivity, potentially leading to a higher proportion of the undesired ortho-isomer.[3][5] It is advisable to start with a lower temperature and empirically determine the optimal range for your specific reaction conditions. The acetylation temperature is advantageously maintained in the range of 80°C to 130°C, and more preferably between 110-115°C.[6]
Q5: What are the common methods for purifying the final product?
Post-synthesis, the crude product is a mixture of the desired this compound and isomeric impurities.[7] Melt crystallization is an effective technique for purifying and enriching the desired isomer from the reaction mixture.[7][8][9] Fractional distillation under reduced pressure is another method to separate the product from unreacted starting materials and byproducts.[2] Additionally, methods have been developed to effectively recycle the desired product from the crystallization mother liquor to improve overall yield.[10]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | - Incomplete reaction. - Suboptimal reaction temperature. - Insufficient amount of Lewis acid catalyst. - Impure starting materials. | - Monitor the reaction progress using TLC or GC to ensure completion. - Optimize the reaction temperature; for some systems, a moderate temperature of around 60°C is sufficient, while others may require heating up to 115°C.[5][6] - Use at least a stoichiometric amount of the Lewis acid catalyst relative to the acylating agent, as the product forms a complex with the catalyst.[1][5] - Ensure all reactants and solvents are anhydrous, as moisture can deactivate the Lewis acid catalyst. |
| High Percentage of Isomeric Byproduct (2,6-dichloro-3-fluoroacetophenone) | - Non-optimal Lewis acid catalyst. - High reaction temperature. - Incorrect order of reagent addition. | - Consider using alternative Lewis acids or specialized catalysts that offer higher regioselectivity. An immobilized Brønsted and Lewis acid catalyst has been shown to improve the product-to-byproduct ratio from 80:20 to 94:6.[1] - Maintain a lower reaction temperature to favor the sterically less hindered product.[3] - The order of addition can be crucial. Typically, the acylating agent is added to a cooled suspension of the Lewis acid in a suitable solvent, followed by the dropwise addition of 1,3-dichloro-5-fluorobenzene.[4][5] |
| Formation of Polyacylated Products | - Harsh reaction conditions (high temperature, excess acylating agent). | - Although less common, if polyacylation is observed, reduce the reaction temperature and use a molar ratio of the acylating agent closer to 1:1 with the substrate.[3] The deactivating effect of the first acyl group generally prevents further acylation.[3] |
| Difficult Product Isolation/Purification | - Emulsion formation during aqueous workup. - Inefficient separation of isomers. | - Quench the reaction mixture by slowly adding it to a mixture of ice and concentrated hydrochloric acid with vigorous stirring to break up the product-catalyst complex and minimize emulsion formation.[5] - Employ melt crystallization for efficient purification and enrichment of the desired isomer.[7][9] Fractional distillation under vacuum can also be effective.[2] |
Data Presentation
Table 1: Comparison of Different Acylating Agents
| Acylating Agent | Catalyst | Yield | Reference |
| Acetyl Chloride | Anhydrous Aluminum Chloride | ~80% | [2] |
| Acetic Anhydride | Aluminum Chloride | 29% | [2] |
| Acetic Acid | Aluminum Chloride in DMF and Chlorosulfonic Acid | ~84% | [2] |
Table 2: Effect of Catalyst on Product-to-Byproduct Ratio
| Catalyst | Product-to-Byproduct Ratio (this compound : 2,6-dichloro-3-fluoroacetophenone) | Reference |
| Without [HPhIm][FeCl₄]/MPNs catalyst | ~ 80:20 | [1] |
| With [HPhIm][FeCl₄]/MPNs catalyst | ~ 94:6 | [1] |
Experimental Protocols
Protocol 1: Synthesis using Acetyl Chloride and Aluminum Chloride
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Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a gas outlet connected to an HCl trap. Ensure the system is under an inert atmosphere (e.g., nitrogen or argon).
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Reagent Charging: Charge the flask with anhydrous aluminum chloride (1.1 to 1.5 molar equivalents relative to acetyl chloride). Add an appropriate anhydrous solvent (e.g., dichloromethane (B109758) or 1,2-dichloroethane). Cool the suspension to 0-5°C using an ice bath.
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Addition of Acylating Agent: Dissolve acetyl chloride (1.0 molar equivalent) in a small amount of the reaction solvent and add it dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0-5°C.
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Addition of Substrate: Add 1,3-dichloro-5-fluorobenzene (typically used in slight excess) dropwise to the reaction mixture, keeping the temperature between 0 and 10°C.
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
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Work-up: Slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
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Extraction and Purification: Separate the organic layer, and extract the aqueous layer with the solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by fractional distillation under vacuum or by melt crystallization.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
References
- 1. This compound | 704-10-9 | Benchchem [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 7. WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 8. bbzblog.wordpress.com [bbzblog.wordpress.com]
- 9. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 10. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Eureka | Patsnap [eureka.patsnap.com]
Catalyst deactivation in Friedel-Crafts acylation of 2',4'-Dichloro-5'-fluoroacetophenone
Topic: Friedel-Crafts Acylation of 1,3-Dichloro-5-fluorobenzene (B75098) to Synthesize 2',4'-Dichloro-5'-fluoroacetophenone
This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene. The focus is on troubleshooting catalyst deactivation and other common issues associated with this reaction on a deactivated aromatic substrate.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q1: My Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene is resulting in a very low yield or failing completely. What are the most common causes?
A1: Low or no yield in this specific reaction is a common issue, primarily due to the highly deactivated nature of the starting material and the sensitivity of the catalyst. The primary culprits are:
-
Deactivated Aromatic Ring: The substrate, 1,3-dichloro-5-fluorobenzene, contains three electron-withdrawing halogen substituents (two chlorine atoms and one fluorine atom). These groups strongly deactivate the aromatic ring, making it less nucleophilic and thus less reactive towards electrophilic aromatic substitution.[1][2] Friedel-Crafts reactions often fail with strongly deactivated rings.[3][4]
-
Catalyst Inactivity: The most common Lewis acid catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture. Any water present in the reagents, solvent, or glassware will react with and hydrolyze the catalyst, rendering it inactive.[1][2] Strictly anhydrous (dry) conditions are critical for success.
-
Insufficient Catalyst Loading: Friedel-Crafts acylation typically requires a stoichiometric amount (or more) of the Lewis acid catalyst.[5][6] This is because the ketone product (this compound) is a Lewis base and forms a stable complex with the catalyst, effectively removing it from the catalytic cycle.[5][7] If a sub-stoichiometric amount is used, the reaction will likely stall.
-
Suboptimal Reaction Temperature: While heating can sometimes overcome the high activation energy of reacting with a deactivated substrate, excessively high temperatures can lead to side reactions and decomposition of reactants or products.[1] Careful temperature optimization is required.
Q2: I have confirmed my reagents are pure and conditions are anhydrous, but the reaction is still not proceeding. What can I do?
A2: If basic troubleshooting fails, consider the following advanced optimization steps:
-
Increase Catalyst Loading: For highly deactivated substrates, an excess of the Lewis acid catalyst (e.g., 1.5 to 2.0 equivalents or more) may be necessary to drive the reaction forward.
-
Change the Catalyst: While AlCl₃ is standard, other Lewis acids could be more effective. Consider stronger Lewis acids or alternative catalysts known for activity with deactivated substrates, such as hafnium triflate (Hf(OTf)₄) potentially in combination with trifluoromethanesulfonic acid (TfOH).[8]
-
Solvent Choice: The choice of solvent is crucial. Inert solvents like dichloromethane (B109758) (CH₂Cl₂) or 1,2-dichloroethane (B1671644) are common.[6] Avoid solvents that can form complexes with the catalyst, which would reduce its activity.
-
Microwave Irradiation: For challenging reactions, microwave-assisted synthesis can sometimes provide the necessary energy to promote the reaction under solventless conditions, potentially improving yields and reducing reaction times.[9]
Frequently Asked Questions (FAQs)
Q3: Why is my Lewis acid catalyst turning into a sticky, insoluble sludge during the reaction?
A3: This is likely due to the formation of a complex between the ketone product and the Lewis acid catalyst (e.g., AlCl₃).[5][7] This complex is often a solid or viscous oil that precipitates from the reaction mixture. This is a normal feature of the reaction mechanism and is the primary reason a stoichiometric quantity of the catalyst is required. The complex is typically hydrolyzed during the aqueous workup step to release the final ketone product.[2][5]
Q4: Can I use a milder, reusable solid acid catalyst for this reaction to make it "greener"?
A4: While there is significant research into solid acid catalysts like zeolites, modified clays, and supported Lewis acids for Friedel-Crafts acylations, they are often less effective for highly deactivated substrates like 1,3-dichloro-5-fluorobenzene.[10] These catalysts generally work best with activated aromatic compounds.[10] For your specific substrate, a strong, traditional Lewis acid like AlCl₃ is more likely to be successful, despite the challenges with handling and waste.
Q5: I'm observing the formation of multiple products. What could be the reason?
A5: While Friedel-Crafts acylation is less prone to poly-substitution than alkylation because the acyl group deactivates the ring, side reactions can still occur.[1][11] With a substrate like 1,3-dichloro-5-fluorobenzene, there is only one possible position for acylation, so isomeric byproducts are unlikely. If multiple products are observed, they could be due to:
-
Reactions with Impurities: Impurities in the starting material or acylating agent could lead to different products.
-
Decomposition: High reaction temperatures might cause decomposition of the product or starting materials.
-
Reaction with Solvent: Though less common with inert solvents, it is a possibility under harsh conditions.
Q6: How do I properly quench the reaction and work up the product-catalyst complex?
A6: The workup is a critical step. The reaction mixture, containing the stable product-AlCl₃ complex, must be carefully quenched. This is typically done by slowly adding the reaction mixture to crushed ice and concentrated hydrochloric acid.[2] This hydrolyzes the aluminum complexes and moves the aluminum salts into the aqueous layer. The organic product can then be extracted using a solvent like dichloromethane. This process should be performed cautiously in a fume hood as it is highly exothermic and releases HCl gas.[2]
Data Presentation
Table 1: Common Lewis Acid Catalysts for Friedel-Crafts Acylation
| Catalyst | Formula | Typical Loading | Key Characteristics |
| Aluminum Chloride | AlCl₃ | Stoichiometric (≥1 eq.) | Very strong, most common, highly moisture-sensitive, forms stable complex with product.[5][12] |
| Ferric Chloride | FeCl₃ | Stoichiometric | Milder than AlCl₃, can also be effective.[13] |
| Boron Trifluoride | BF₃ | Catalytic to Stoichiometric | Gas, often used as etherate complex, good for activated rings.[14][15] |
| Zinc Chloride | ZnCl₂ | Catalytic to Stoichiometric | Milder Lewis acid, often requires higher temperatures.[5] |
| Hafnium Triflate | Hf(OTf)₄ | Catalytic | Highly active, can be effective for unactivated benzenes, but expensive.[8] |
| Bismuth (III) Chloride | BiCl₃ | Catalytic (5-20%) | Water-insensitive and eco-friendly alternative, but may have limited power for deactivated rings.[8] |
Experimental Protocols
Protocol: General Procedure for Friedel-Crafts Acylation of 1,3-Dichloro-5-fluorobenzene
This is a representative protocol and may require optimization for specific laboratory conditions and scales.
Materials:
-
1,3-dichloro-5-fluorobenzene
-
Acetyl chloride (or other acyl halide)
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Crushed ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a nitrogen or argon inlet. Ensure all glassware is scrupulously dry.[2]
-
Catalyst Suspension: Under an inert atmosphere, charge the flask with anhydrous aluminum chloride (1.5 equivalents). Add anhydrous DCM to create a suspension.
-
Acylium Ion Formation: Cool the suspension to 0 °C using an ice bath. Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension.[2]
-
Substrate Addition: In the dropping funnel, prepare a solution of 1,3-dichloro-5-fluorobenzene (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 30-60 minutes.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C or slowly warm to room temperature. Gentle heating (e.g., 40-50 °C) may be required to drive the reaction to completion. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Once the reaction is complete, cool the mixture back to 0 °C. In a separate large beaker, prepare a mixture of crushed ice and concentrated HCl. Very slowly and carefully, pour the reaction mixture into the ice/HCl mixture with vigorous stirring.[2]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with DCM (2-3 times).
-
Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally brine.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.[2]
Mandatory Visualizations
Caption: Troubleshooting workflow for a low-yield Friedel-Crafts acylation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. chemistryjournals.net [chemistryjournals.net]
- 9. CN101462931A - Method for acylating fluorobenzene - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. m.youtube.com [m.youtube.com]
- 12. byjus.com [byjus.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. The Friedel-Crafts Alkylation and Acylation of Benzene | MCC Organic Chemistry [courses.lumenlearning.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Green Synthesis of 2',4'-Dichloro-5'-fluoroacetophenone
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the green synthesis of 2',4'-dichloro-5'-fluoroacetophenone. This essential pharmaceutical intermediate is traditionally synthesized via a Friedel-Crafts acylation, which often involves stoichiometric amounts of aluminum chloride (AlCl₃), leading to significant waste and environmental concerns. The following information focuses on more sustainable, eco-friendly alternatives.
Frequently Asked Questions (FAQs)
Q1: What are the main drawbacks of the traditional Friedel-Crafts acylation for synthesizing this compound?
A1: The conventional method, while effective, presents several environmental and practical challenges. The primary issue is the use of large quantities of anhydrous aluminum chloride (AlCl₃) as a catalyst, often in molar excess.[1][2] This leads to the generation of a substantial amount of acidic aluminum-containing waste, which is difficult and costly to treat.[2][3] Additionally, the process often utilizes hazardous reagents like acetyl chloride and can produce corrosive hydrogen chloride gas.[1][2]
Q2: What are the primary green synthesis strategies for this compound?
A2: Green approaches primarily focus on replacing the traditional Lewis acid catalyst with more environmentally benign and recyclable alternatives, and optimizing the reaction pathway to reduce waste. Key strategies include:
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Catalytic Friedel-Crafts Acylation: Employing reusable solid acid catalysts or ionic liquids to minimize waste.[3][4]
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Alternative Acylation Pathways: Utilizing different reagents, such as chloroethane (B1197429) in a multi-step process, to drastically reduce the required amount of Lewis acid catalyst.[2]
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Process Intensification: Using technologies like microchannel reactors for precursor synthesis to enhance safety and efficiency.[4]
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Greener Purification Methods: Implementing techniques like melt crystallization to reduce the reliance on organic solvents for purification.[5][6]
Q3: Can ionic liquids be used as a green alternative in this synthesis?
A3: Yes, ionic liquids have been investigated as recyclable catalysts and solvents for the Friedel-Crafts acylation to produce similar compounds. For instance, an ionic liquid like [emim]Cl-0.5AlCl₃ can serve as a reusable medium for the reaction between fluorobenzene (B45895) and chloroacetyl chloride, avoiding the large volumes of acidic wastewater generated in traditional methods.[3]
Q4: Are there any solvent-free approaches for this synthesis?
A4: While the search results do not detail a completely solvent-free method for the primary acylation step, the use of solid catalysts or ionic liquids that can also act as the reaction medium points towards a significant reduction in the use of volatile organic compounds (VOCs). Further purification steps, such as melt crystallization, also contribute to a more solvent-free process.[5][6]
Troubleshooting Guides
Issue 1: Low Yield with Recyclable Solid Acid Catalyst
| Potential Cause | Troubleshooting Step |
| Catalyst Deactivation: Active sites on the solid catalyst may be blocked by reactants, products, or byproducts. | 1. After the reaction, filter the catalyst and wash it with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove adsorbed species. 2. Dry the catalyst under vacuum at a moderate temperature to remove residual solvent. 3. Consider a calcination step if washing is insufficient, following the catalyst manufacturer's recommendations. |
| Insufficient Catalyst Activity: The chosen solid acid may not be strong enough to catalyze the acylation effectively. | 1. Increase the reaction temperature, but monitor for potential side product formation. 2. Increase the catalyst loading, but be mindful of potential mass transfer limitations. 3. Evaluate a different solid acid catalyst with stronger acidic sites. |
| Mass Transfer Limitations: In a solid-liquid reaction, the rate may be limited by the diffusion of reactants to the catalyst surface. | 1. Increase the stirring speed to improve mixing. 2. Ensure the catalyst particle size is small enough to provide a large surface area. |
Issue 2: Difficulty in Separating the Product from the Ionic Liquid
| Potential Cause | Troubleshooting Step |
| Product Solubility in the Ionic Liquid: The product may have a high affinity for the ionic liquid phase. | 1. Perform a solvent extraction using a non-polar organic solvent (e.g., hexane (B92381) or diethyl ether) in which the product is soluble but the ionic liquid is not. 2. Repeat the extraction multiple times to ensure complete recovery. |
| Viscosity of the Ionic Liquid: High viscosity can make phase separation and extraction difficult. | 1. Gently warm the mixture to reduce the viscosity of the ionic liquid before extraction. 2. Add a small amount of a co-solvent that is miscible with the ionic liquid but can be easily removed later, to reduce viscosity. |
Quantitative Data Summary
The following table summarizes key quantitative data from various synthesis approaches for this compound and related compounds, highlighting the advantages of greener methods.
| Method | Starting Material | Acylating Agent/Reagent | Catalyst | Catalyst Loading | Yield | Key Green Advantage |
| Traditional Friedel-Crafts | 2,4-dichlorofluorobenzene | Acetyl chloride | Anhydrous AlCl₃ | 1.5 to 2 times molar equivalent | ~80%[1] | - |
| Improved Friedel-Crafts | 2,4-dichlorofluorobenzene | Acetic acid | AlCl₃ in DMF and chlorosulfonic acid | - | ~84%[1] | - |
| Green Catalytic Approach | 2,4-dichlorofluorobenzene | Chloroethane | AlCl₃ | Reduced to 0.06 times molar equivalent | >90%[2] | Drastic reduction in catalyst waste.[2] |
| Ionic Liquid Method | Fluorobenzene | Chloroacetyl chloride | [emim]Cl-0.5AlCl₃ | 0.5 molar equivalent | 97.8% (for 2-chloro-4'-fluoroacetophenone)[3] | Recyclable catalyst/solvent system, avoids aqueous waste.[3] |
| Optimized Process | (Not specified for acylation) | (Not specified for acylation) | [HPhIm][FeCl₄]/MPNs (magnetic solid acid) | - | Overall process yield of 86.4% | Recyclable magnetic catalyst, reducing waste acid emissions by 87%.[4] |
Experimental Protocols
Protocol 1: Synthesis via Friedel-Crafts Alkylation-Chlorination-Hydrolysis (Greener Approach)
This protocol is based on a patented method that significantly reduces the amount of Lewis acid catalyst required.[2]
Step 1: Friedel-Crafts Alkylation
-
To a reaction vessel, add 2,4-dichlorofluorobenzene.
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Add a catalytic amount of anhydrous aluminum chloride (approximately 0.06 molar equivalents relative to the 2,4-dichlorofluorobenzene).
-
Introduce chloroethane into the reaction mixture.
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Stir the mixture at a controlled temperature to facilitate the Friedel-Crafts alkylation, forming 2,4-dichloro-5-fluoroethylbenzene.
-
Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.
Step 2: Chlorination
-
Introduce chlorine gas into the reaction mixture containing 2,4-dichloro-5-fluoroethylbenzene.
-
The reaction can be promoted by UV light to facilitate free-radical chlorination at the ethyl group's alpha-position.
-
Continue the chlorination until the formation of the α,α-dichloro compound is maximized, as monitored by GC.
Step 3: Hydrolysis
-
Add pure water to the reaction mixture containing the α,α-dichloro intermediate. The patent suggests a 10-fold molar excess of water.[2]
-
Heat the mixture to 60-80°C to promote hydrolysis of the geminal dichloride to the ketone.
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After the reaction is complete, separate the organic layer.
-
Purify the crude this compound by vacuum distillation.
Visualizations
Caption: Comparison of traditional vs. greener synthesis workflows.
Caption: Troubleshooting logic for low yield in green synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. CN113248354A - Synthetic method of fluoroacetophenone - Google Patents [patents.google.com]
- 3. CN107141212B - Preparation method of 2-chloro-4' -fluoroacetophenone - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. WO2010058421A3 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 6. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
Recovery of 2',4'-Dichloro-5'-fluoroacetophenone from reaction mixtures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2',4'-dichloro-5'-fluoroacetophenone. Here, you will find information to address common challenges encountered during its recovery from reaction mixtures.
Troubleshooting Guide
This guide is designed to help you resolve specific issues you may encounter during the recovery and purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Overall Yield | Incomplete reaction during synthesis. | Monitor the reaction progress using techniques like TLC or GC to ensure completion before workup. |
| Losses during aqueous workup and extraction. | Ensure proper phase separation. Perform multiple extractions with a suitable organic solvent (e.g., toluene (B28343), dichloromethane) to maximize recovery from the aqueous layer.[1][2] | |
| Product remains in the mother liquor after crystallization. | The mother liquor can be reprocessed. Methods include further crystallization, or chemical treatment followed by hydrolysis to recover the desired product.[3][4] | |
| Product Purity is Low | Presence of isomeric impurities, such as 2,6-dichloro-3-fluoroacetophenone. | Optimize the synthesis reaction conditions to minimize the formation of by-products.[1] Employ purification techniques like melt crystallization or fractional distillation for effective separation.[5][6] |
| Residual starting materials or solvents. | Ensure efficient removal of solvents by distillation.[1] Recrystallization can also help in removing trapped starting materials. | |
| Difficulty in Isolating the Product | Formation of an oil instead of a solid during crystallization. | Ensure the concentration of the product in the solvent is optimal for crystallization. Seeding with a small crystal of pure product can initiate crystallization. |
| Emulsion formation during solvent extraction. | Add a saturated brine solution to help break the emulsion. Allow sufficient time for the layers to separate. | |
| Inconsistent Crystal Quality | Rapid cooling during crystallization leading to small or impure crystals. | Allow the solution to cool slowly to promote the formation of larger, purer crystals. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent industrial method is the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene.[7] This reaction typically uses an acylating agent like acetyl chloride in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride.[7] The yield for this process is generally around 80%.[7]
Q2: How can I purify the crude this compound after synthesis?
A2: Several methods can be employed for purification:
-
Distillation: Vacuum distillation is effective for separating the product from non-volatile impurities and solvents. The fraction is typically collected at 100-120°C under reduced pressure.[1]
-
Crystallization: Melt crystallization or recrystallization from a suitable solvent can significantly enhance the purity of the final product.[5][6] This is particularly useful for removing isomeric impurities.
-
Solvent Extraction: This is a crucial step in the workup process to separate the organic product from the aqueous phase after quenching the reaction.[1][2]
Q3: I am losing a significant amount of product in the mother liquor after crystallization. How can I recover it?
A3: Recovering the product from the mother liquor is a common challenge. Patented methods suggest treating the mother liquor with reagents like neopentyl glycol or hydrazine (B178648) hydrate.[3][4] For instance, reacting the mother liquor with neopentyl glycol in the presence of an acid catalyst forms a ketal of the desired product, which can be separated and then hydrolyzed back to this compound.[4]
Q4: What are the key physical properties of this compound?
A4: this compound is a white to light yellow crystalline solid.[1] It has a melting point in the range of 33-36°C.[8]
Quantitative Data Summary
The following table summarizes key quantitative data from various recovery and purification protocols.
| Parameter | Method | Value | Reference |
| Synthesis Yield | Friedel-Crafts with Acetyl Chloride | ~80% | [7] |
| Friedel-Crafts with Acetic Acid | ~84% | [7] | |
| Optimized Process with Novel Catalyst | 86.4% (overall for 4 steps) | [9] | |
| Purification Yield | From Mother Liquor (Hydrazine Hydrate Method) | >90% | [3] |
| Distillation Fraction | Vacuum Distillation | 100-120°C | [1] |
| Fractional Distillation (Atmospheric) | 172-174°C (for 2,4-dichlorofluorobenzene) | [7] | |
| Fractional Distillation (Vacuum) | 112-115°C at 5 mmHg | [7] | |
| Melting Point | Pure Compound | 33.5-34°C | [1] |
Experimental Protocols
Protocol 1: General Recovery by Extraction and Distillation
-
Quenching: After the synthesis reaction is complete, cool the reaction mixture to ambient temperature. Carefully quench the mixture by pouring it onto ice and water, maintaining the temperature below 50°C.[2]
-
Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer multiple times with a suitable organic solvent, such as toluene or dichloromethane (B109758) (DCM).[1][2] For example, use 200 mL of toluene for an initial extraction, followed by further extractions of the aqueous phase.[1]
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Washing: Combine the organic extracts and wash with water and then with a brine solution to remove any remaining inorganic impurities.
-
Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate. Filter off the drying agent and remove the solvent by distillation.[1]
-
Vacuum Distillation: The crude product is then purified by vacuum distillation. Collect the fraction that distills at 100-120°C.[1] The purified product will crystallize upon cooling.[1]
Protocol 2: Purification by Melt Crystallization
-
Charging the Crystallizer: Charge the crude mixture containing this compound into a crystallizer.
-
Cooling and Seeding: Cool the mixture and seed it with pure crystalline this compound to initiate the formation of purified crystals and a mother liquor.[6]
-
Melting and Recrystallization: Separate the first batch of purified crystals and melt them at a temperature above their melting point.
-
Second Crystallization: Reduce the temperature of the melt to form a second batch of purified crystals and a second mother liquor.
-
Sweating: Separate the second batch of crystals and slowly increase their temperature to the "sweating temperature." This allows any remaining mother liquor to sweat off from the crystals.[6]
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Collection: The highly purified crystals are then collected. The mother liquors can be combined for further reprocessing.[6]
Visualizations
Caption: General workflow for the recovery and purification of this compound.
Caption: A decision tree for troubleshooting low purity of this compound.
References
- 1. Preparation method of 2,4-dichloro-5-fluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 2. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 3. CN104496772A - Purification method of 2,4-dichloro-5-fluoroacetophenone mother solution - Google Patents [patents.google.com]
- 4. Method for effectively recycling 2,4-dichloro-5-fluoro acetophenone from crystallization mother liquor - Eureka | Patsnap [eureka.patsnap.com]
- 5. bbzblog.wordpress.com [bbzblog.wordpress.com]
- 6. WO2010058421A2 - A process for synthesis of 2, 4-dichloro-5- fluoroacetophenone (dcfa) - Google Patents [patents.google.com]
- 7. Page loading... [guidechem.com]
- 8. scribd.com [scribd.com]
- 9. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to the Reactivity of 2',4'-Dichloro-5'-fluoroacetophenone and 2',4'-dichloroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical reactivity of 2',4'-dichloro-5'-fluoroacetophenone and 2',4'-dichloroacetophenone (B156173). Understanding the nuanced differences in their reactivity is crucial for optimizing synthetic routes and developing novel pharmaceuticals and agrochemicals. This document summarizes the key factors influencing their chemical behavior, supported by theoretical principles and available experimental data.
Executive Summary
The primary differentiator in the reactivity of this compound and 2',4'-dichloroacetophenone is the presence of a fluorine atom at the 5'-position in the former. Fluorine's strong electron-withdrawing inductive effect (-I) significantly influences the electron density of the aromatic ring and the acidity of the α-protons of the acetyl group.
Key Findings:
-
Electrophilic Aromatic Substitution: 2',4'-dichloroacetophenone is expected to be more reactive than its fluorinated counterpart due to the deactivating effect of the additional electron-withdrawing fluorine atom.
-
Nucleophilic Aromatic Substitution: Conversely, this compound is anticipated to be more susceptible to nucleophilic attack, as the fluorine atom further activates the aromatic ring for such reactions.
-
Acidity of α-Protons: The α-protons of this compound are predicted to be more acidic, facilitating enolate formation.
While direct comparative experimental data under identical conditions is scarce in publicly available literature, the following sections will elaborate on these principles and present relevant data from the synthesis and reactions of these compounds.
Chemical Structures and Properties
A clear understanding of the molecular structures is fundamental to comparing their reactivity.
| Compound | Chemical Structure | Molecular Formula | Molar Mass ( g/mol ) |
| This compound | ![]() | C₈H₅Cl₂FO | 207.03 |
| 2',4'-Dichloroacetophenone | ![]() | C₈H₆Cl₂O | 189.04[1] |
Reactivity Comparison
The reactivity of these acetophenone (B1666503) derivatives is primarily governed by the electronic effects of the halogen substituents on the aromatic ring. Both chlorine and fluorine exert a negative inductive effect (-I), withdrawing electron density from the ring, and a positive resonance effect (+M), donating electron density through their lone pairs. For halogens, the inductive effect generally outweighs the resonance effect.
Fluorine is the most electronegative element, and therefore, its inductive effect is significantly stronger than that of chlorine. This difference is the primary driver of the observed and predicted reactivity differences.
Electrophilic Aromatic Substitution (EAS)
In electrophilic aromatic substitution reactions, the aromatic ring acts as a nucleophile, attacking an electrophile. The presence of electron-withdrawing groups deactivates the ring towards EAS by reducing its electron density.
Since both compounds are substituted with two deactivating chloro groups and an acetyl group, they are generally less reactive than benzene (B151609) in EAS reactions. The additional strongly electron-withdrawing fluorine atom in this compound further deactivates the aromatic ring, making it less reactive towards electrophiles compared to 2',4'-dichloroacetophenone.
While no direct comparative studies were found, the synthesis of 2',4'-dichloroacetophenone via Friedel-Crafts acylation of m-dichlorobenzene is reported with a yield of 85.2% under specific conditions.[2] The synthesis of this compound also proceeds via Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene (B72064), with a reported yield of 89.3% in one instance, although reaction conditions may vary.[3] A direct comparison of yields under identical conditions would be necessary to definitively quantify the reactivity difference.
dot
Caption: Predicted reactivity in Electrophilic Aromatic Substitution.
Nucleophilic Aromatic Substitution (SNAr)
In nucleophilic aromatic substitution, the aromatic ring is attacked by a nucleophile. The presence of strong electron-withdrawing groups activates the ring for SNAr by stabilizing the negatively charged intermediate (Meisenheimer complex).
The powerful electron-withdrawing nature of the fluorine atom in this compound makes its aromatic ring more electron-deficient and therefore more susceptible to nucleophilic attack than 2',4'-dichloroacetophenone. This is particularly relevant in the synthesis of fluoroquinolone antibiotics like ciprofloxacin (B1669076), where this compound is a key intermediate.[4] The synthesis of ciprofloxacin involves the displacement of one of the chloro groups by a piperazine (B1678402) derivative, a reaction facilitated by the activating effect of the fluorine and other substituents.
dot
Caption: Predicted reactivity in Nucleophilic Aromatic Substitution.
Acidity of α-Protons
The acidity of the α-protons of the acetyl group is influenced by the stability of the resulting enolate anion. Electron-withdrawing groups on the aromatic ring can stabilize the negative charge of the enolate through an inductive effect.
Due to the superior electron-withdrawing ability of fluorine, the enolate of this compound is expected to be more stabilized than that of 2',4'-dichloroacetophenone. Consequently, the α-protons of this compound are predicted to be more acidic . This enhanced acidity can be advantageous in reactions that proceed through an enolate intermediate, such as aldol (B89426) condensations or alkylations at the α-position.
dot
Caption: Predicted relative stability of enolates.
Experimental Protocols
While direct comparative experimental data is limited, the following sections provide representative synthetic protocols for each compound, illustrating the conditions under which they are typically prepared.
Synthesis of this compound
A common method for the synthesis of this compound is the Friedel-Crafts acylation of 1,3-dichloro-4-fluorobenzene.
Experimental Protocol:
-
To a cooled solution of 1,3-dichloro-4-fluorobenzene (1.0 eq) in a suitable solvent (e.g., dichloromethane), add aluminum chloride (AlCl₃) (1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Slowly add acetyl chloride (1.05 eq) to the mixture, keeping the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by distillation or recrystallization to afford this compound.
In a specific example, this reaction is reported to yield 89.3% of the desired product.[3]
Synthesis of 2',4'-dichloroacetophenone
The synthesis of 2',4'-dichloroacetophenone is also typically achieved through a Friedel-Crafts acylation, using m-dichlorobenzene as the starting material.
Experimental Protocol:
-
To a stirred suspension of anhydrous aluminum chloride (AlCl₃) (1.3 eq) in an inert solvent (e.g., carbon disulfide or excess m-dichlorobenzene) at 0-5 °C, add acetyl chloride (1.1 eq) dropwise.
-
To this mixture, add m-dichlorobenzene (1.0 eq) slowly, maintaining the temperature below 10 °C.
-
After the addition, the reaction mixture is stirred at room temperature for several hours.
-
The reaction is quenched by pouring it onto crushed ice with concentrated hydrochloric acid.
-
The organic layer is separated, washed with water, dilute sodium hydroxide (B78521) solution, and brine.
-
The solvent is removed by distillation, and the resulting crude 2',4'-dichloroacetophenone can be purified by vacuum distillation or recrystallization.
One reported synthesis using this method yielded 85.2% of 2',4'-dichloroacetophenone.[2]
Conclusion
The presence of a fluorine atom at the 5'-position in this compound has a pronounced effect on its reactivity compared to 2',4'-dichloroacetophenone. The strong inductive effect of fluorine deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic substitution. Furthermore, it increases the acidity of the α-protons. These differences are critical considerations for synthetic chemists in designing efficient reaction pathways for the production of pharmaceuticals, agrochemicals, and other fine chemicals. While theoretical principles provide a strong basis for predicting these reactivity trends, further direct comparative studies with quantitative data would be invaluable for a more precise understanding.
References
Comparative Guide to Analytical Standards of 2',4'-Dichloro-5'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical standards for 2',4'-Dichloro-5'-fluoroacetophenone, a key intermediate in the synthesis of pharmaceuticals.[1][2] The performance and specifications of this standard are compared with viable alternatives, supported by generalized experimental protocols for accurate analysis.
Product Comparison
The selection of a suitable analytical standard is critical for ensuring the accuracy and reliability of research and quality control processes. This section compares this compound with two common alternatives: 2',4'-Dichloroacetophenone and 4'-Chloro-3'-fluoroacetophenone. The data presented is aggregated from various suppliers and available chemical literature.
Table 1: Comparison of Physical and Chemical Properties
| Property | This compound | 2',4'-Dichloroacetophenone | 4'-Chloro-3'-fluoroacetophenone |
| CAS Number | 704-10-9[1] | 2234-16-4[3][4] | 151945-84-5[5][6][7][8] |
| Molecular Formula | C₈H₅Cl₂FO[1][2] | C₈H₆Cl₂O[3][4] | C₈H₆ClFO[5][6][8] |
| Molecular Weight | 207.03 g/mol [1][2] | 189.04 g/mol [3][4] | 172.58 g/mol [5][8] |
| Appearance | White to light yellow crystalline solid[1] | Off-white solid or colorless liquid | White to almost white powder or lump[5] |
| Melting Point | 33-36 °C[1] | 32-34 °C[3][4] | 41-45 °C[5] |
| Boiling Point | 167 °C (lit.)[1] | 140-150 °C at 15 mmHg (lit.)[3] | Not specified |
| Solubility | Insoluble in water | Not specified | Slightly soluble in water[7] |
Table 2: Comparison of Analytical Specifications
| Specification | This compound | 2',4'-Dichloroacetophenone | 4'-Chloro-3'-fluoroacetophenone |
| Purity (by GC) | ≥90% to >99% (supplier dependent)[2][9][10] | ≥96% to >98% (supplier dependent)[3] | ≥97% to >98% (supplier dependent)[5][6][7] |
| Typical Impurities | Starting materials (e.g., 1,3-dichloro-4-fluorobenzene), regioisomers, and reaction by-products. Specific impurity profiles are proprietary and found on the Certificate of Analysis. | Related isomers (e.g., 2,6-dichloroacetophenone), residual starting materials. | Isomeric impurities, residual starting materials. |
| Analytical Techniques | GC, HPLC, NMR[9][11] | GC, HPLC, NMR | GC, HPLC, NMR[5] |
| Reference Standard Availability | Commercially available from multiple suppliers. | Commercially available from multiple suppliers. | Commercially available from multiple suppliers. |
Experimental Protocols
Accurate determination of purity and impurity profiles requires robust analytical methodologies. The following are generalized protocols for the analysis of this compound and its alternatives. These should be validated for specific laboratory conditions.
Gas Chromatography (GC) for Purity Assay
Gas chromatography with flame ionization detection (GC-FID) is a common method for assessing the purity of volatile and semi-volatile compounds like substituted acetophenones.
-
Instrumentation: Gas chromatograph equipped with a split/splitless injector and a flame ionization detector (FID).
-
Column: A non-polar capillary column, such as a 5% phenyl methylpolysiloxane (e.g., HP-5 or equivalent), with dimensions of 30 m x 0.32 mm x 0.25 µm is often suitable.
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1.0 mL/min).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
-
Hold at 250 °C for 5 minutes.
-
-
Detector Temperature: 280 °C.
-
Injection Volume: 1 µL.
-
Sample Preparation: Accurately weigh and dissolve the standard in a suitable solvent (e.g., acetone (B3395972) or methanol) to a concentration of approximately 1 mg/mL.
-
Quantification: Purity is typically determined by area percent calculation. For higher accuracy, a certified reference standard and an internal standard method can be employed.
High-Performance Liquid Chromatography (HPLC) for Impurity Profiling
Reversed-phase HPLC with UV detection is a powerful technique for separating and quantifying the main component and its non-volatile impurities.
-
Instrumentation: HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating aromatic ketones.[12]
-
Mobile Phase: A gradient elution using a mixture of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid to improve peak shape.
-
Gradient Program:
-
Start with 40% B.
-
Linearly increase to 90% B over 20 minutes.
-
Hold at 90% B for 5 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: UV detection at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of about 0.5 mg/mL.
-
Analysis: Impurities can be identified by comparing their retention times with those of known impurity standards. Quantification is typically performed using an external standard method with a reference standard of this compound.
Quantitative NMR (qNMR) for Absolute Purity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple, well-resolved NMR spectrum (e.g., maleic acid, dimethyl sulfone).
-
Solvent: A deuterated solvent in which both the sample and the internal standard are fully soluble (e.g., DMSO-d₆, CDCl₃).
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound standard.
-
Accurately weigh a specific amount of the internal standard into the same container.
-
Dissolve both in a precise volume of the deuterated solvent.
-
-
¹H NMR Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) to ensure full relaxation of all relevant protons (typically 5 times the longest T₁).
-
A 90° pulse angle.
-
A sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing and Calculation:
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
Calculate the purity of the analyte using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
-
Visualizations
The following diagrams illustrate the logical workflows for the analytical methodologies described.
Caption: Workflow for Purity Analysis by Gas Chromatography.
Caption: Workflow for Impurity Profiling by HPLC.
Caption: Workflow for Absolute Purity Determination by qNMR.
References
- 1. 2,4-Dichloro-5-fluoroacetophenone | 704-10-9 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2′,4′-二氯苯乙酮 96% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2',4'-Dichloroacetophenone | 2234-16-4 [chemicalbook.com]
- 5. 4'-Chloro-3'-fluoroacetophenone | 151945-84-5 | TCI Deutschland GmbH [tcichemicals.com]
- 6. H26373.03 [thermofisher.com]
- 7. 4'-Chloro-3'-fluoroacetophenone, 97% | Fisher Scientific [fishersci.ca]
- 8. scbt.com [scbt.com]
- 9. This compound | 704-10-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 10. 2 ,4 -Dichloro-5 -fluoroacetophenone 90 704-10-9 [sigmaaldrich.com]
- 11. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]
- 12. pp.bme.hu [pp.bme.hu]
A Comparative Analysis of Synthetic Routes to 2',4'-Dichloro-5'-fluoroacetophenone
This guide provides a detailed comparison of prevalent synthetic methodologies for producing 2',4'-dichloro-5'-fluoroacetophenone, a key intermediate in pharmaceutical synthesis. The analysis focuses on reaction efficiency, conditions, and reagent considerations to support researchers and chemical development professionals in process optimization and selection.
Route 1: Friedel-Crafts Acylation of 1,3-Dichloro-5-fluorobenzene (B75098)
The most common and industrially significant method for synthesizing this compound is the Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene. This approach is valued for its directness and use of readily available starting materials. The reaction typically employs a Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most frequently cited. Variations in reaction conditions, such as the choice of solvent and acylating agent, can influence yield and purity.
Comparative Performance Data
| Parameter | Method A: Acetyl Chloride | Method B: Acetic Anhydride (B1165640) |
| Starting Material | 1,3-Dichloro-5-fluorobenzene | 1,3-Dichloro-5-fluorobenzene |
| Acylating Agent | Acetyl Chloride (CH₃COCl) | Acetic Anhydride ((CH₃CO)₂O) |
| Catalyst | Aluminum Chloride (AlCl₃) | Aluminum Chloride (AlCl₃) |
| Solvent | Dichloromethane (B109758) (CH₂Cl₂) | Nitrobenzene (C₆H₅NO₂) |
| Reaction Temperature | 0 - 5 °C, then reflux | 20 - 25 °C |
| Reaction Time | 4 - 6 hours | 8 - 12 hours |
| Reported Yield | ~95% | Up to 99.5% |
| Purity | High (typically >98%) | Very High (typically >99%) |
Experimental Protocols
Method A: Synthesis via Acetyl Chloride
-
Reaction Setup: A reaction flask is charged with dichloromethane and anhydrous aluminum chloride (AlCl₃) under a nitrogen atmosphere. The mixture is cooled to 0-5 °C.
-
Reagent Addition: A solution of 1,3-dichloro-5-fluorobenzene and acetyl chloride in dichloromethane is added dropwise to the cooled catalyst suspension, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC or GC).
-
Work-up: The reaction mixture is cooled and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with water, sodium bicarbonate solution, and brine.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be further purified by recrystallization or distillation.
Method B: Synthesis via Acetic Anhydride
-
Reagent Preparation: A mixture of 1,3-dichloro-5-fluorobenzene and acetic anhydride is prepared.
-
Catalyst Addition: Anhydrous aluminum chloride (AlCl₃) is added portion-wise to the mixture at a controlled temperature, typically below 30 °C.
-
Reaction: The mixture is stirred at room temperature for an extended period (8-12 hours) to ensure complete conversion.
-
Quenching and Isolation: The reaction mass is slowly added to dilute hydrochloric acid to decompose the catalyst complex.
-
Purification: The precipitated solid product is filtered, washed thoroughly with water to remove impurities, and dried to afford high-purity this compound.
Reaction Pathway Visualization
Caption: Friedel-Crafts acylation pathway for the synthesis of this compound.
Route 2: Grignard Reagent Based Synthesis (Hypothetical)
An alternative, though less documented, approach could involve the reaction of a Grignard reagent derived from 1-bromo-2,4-dichloro-5-fluorobenzene (B75593) with an acetylating agent. This route offers a different mechanistic pathway but may present challenges related to the formation and stability of the Grignard reagent in the presence of multiple halogen substituents.
Conceptual Experimental Workflow
-
Grignard Formation: 1-bromo-2,4-dichloro-5-fluorobenzene would be reacted with magnesium turnings in an anhydrous ether solvent (e.g., THF or diethyl ether) to form the corresponding Grignard reagent.
-
Acylation: The freshly prepared Grignard reagent would then be reacted with a suitable acetylating agent, such as acetyl chloride or N,N-dimethylacetamide, at low temperatures.
-
Work-up: The reaction would be quenched with an acidic aqueous solution (e.g., ammonium (B1175870) chloride).
-
Extraction and Purification: Standard extraction and purification protocols would be followed to isolate the desired product.
Logical Relationship Diagram
Caption: Conceptual workflow for a Grignard-based synthesis of this compound.
Conclusion
The Friedel-Crafts acylation of 1,3-dichloro-5-fluorobenzene stands as the most efficient and high-yielding method for the industrial production of this compound. The choice between acetyl chloride and acetic anhydride as the acylating agent may depend on factors such as cost, handling requirements, and desired purity levels, with the acetic anhydride route potentially offering slightly higher yields. While alternative routes like those involving Grignard reagents are mechanistically plausible, they are not well-established and may pose significant challenges in practice, making the Friedel-Crafts reaction the preferred method for its reliability and scalability.
A Comparative Guide to Catalyst Performance in 2',4'-Dichloro-5'-fluoroacetophenone Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 2',4'-Dichloro-5'-fluoroacetophenone, a key intermediate in the production of various pharmaceuticals, is critically dependent on the choice of catalyst. This guide provides an objective comparison of different catalytic systems for this synthesis, supported by experimental data, to aid researchers in selecting the most efficient and suitable method for their applications.
Performance Comparison of Catalysts
The yield of this compound is significantly influenced by the catalyst and the acylating agent employed in the Friedel-Crafts acylation of 2,4-dichlorofluorobenzene. The following table summarizes the performance of various catalytic systems based on reported experimental data.
| Catalyst | Acylating Agent | Solvent/Conditions | Yield (%) | Reference |
| Anhydrous Aluminum Chloride (AlCl₃) | Acetyl Chloride | Dichloroethylene, 100-150°C | ~80% | [1] |
| Anhydrous Aluminum Chloride (AlCl₃) | Acetic Acid | DMF, Chlorosulfonic Acid | ~84% | [1] |
| Anhydrous Aluminum Chloride (AlCl₃) | Acetic Anhydride | Not specified | 29% | [1] |
| Magnetic Dual-Acid Site Catalyst ([HPhIm][FeCl₄]/MPNs) | Acetyl Chloride | Not specified | 86.4% (Overall 4-step yield) | [2] |
| Not specified (Alternative Route) | Chloroethane (B1197429) (precursor to acylating agent) | Not specified | >90% |
Note: The yield for the magnetic dual-acid site catalyst represents the overall yield of a four-step process. The specific yield for the acylation step is not explicitly stated in the available literature. The alternative route with a yield of over 90% involves a different synthetic pathway that avoids the direct use of acetyl chloride as the acylating agent. Direct comparison of this yield with the Friedel-Crafts acylation methods should be made with this in mind. Data for other common Lewis acid catalysts such as Zinc Chloride (ZnCl₂) and Ferric Chloride (FeCl₃) in the synthesis of this compound were not available in the searched literature.
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Friedel-Crafts Acylation using Anhydrous Aluminum Chloride and Acetyl Chloride (Conventional Method)
This method is the current mainstream industrial production route.
Materials:
-
2,4-Dichlorofluorobenzene
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Dichloroethylene (solvent)
-
Water
-
Ice
Procedure:
-
To a reaction kettle, add 2,4-dichlorofluorobenzene, anhydrous aluminum chloride (in a molar ratio of 0.1-0.5:1 relative to 2,4-dichlorofluorobenzene), a proton acid, and dichloroethylene.
-
Close the kettle and begin stirring. Heat the mixture to 100-150°C and maintain this temperature for 0.5-3 hours. The molar amount of acetyl chloride and aluminum chloride used is typically 1.5 to 2 times the theoretical amount.
-
After the reaction period, cool the mixture to 75°C. Slowly open the exhaust valve over 1-5 minutes to release pressure. The vented gas, primarily dichloroethylene, is cooled and collected.
-
Transfer the reaction mixture to a glass reaction bottle and heat to 100-150°C.
-
Slowly add water dropwise over 1-2 hours. The temperature should be maintained at 130°C for 30 minutes.
-
Cool the mixture to below 50°C and add an equal weight of water to dissolve the inorganic salts and separate the organic layer.
-
Perform fractional distillation on the organic layer. The fraction collected at 112-115°C under a pressure of 5 mmHg is the final product, this compound.[1]
Friedel-Crafts Acylation using a Magnetic Dual-Acid Site Catalyst ([HPhIm][FeCl₄]/MPNs)
This optimized process offers a significant improvement in overall yield and sustainability.
General Overview: This process involves a four-step synthesis where the final step is the Friedel-Crafts acylation. The key innovation is the replacement of the traditional aluminum chloride catalyst with a recyclable, magnetic dual-acid site catalyst. This new approach leads to an overall process yield of 86.4%, a reduction in waste acid by 87%, and a 96% decrease in exhaust emissions.[2] A detailed experimental protocol for the acylation step is not fully available in the public domain.
Alternative Synthesis Route via Friedel-Crafts Alkylation and Subsequent Oxidation
This patented method reports a high yield of over 90% by avoiding the use of acetyl chloride directly in the acylation step.
Procedure Outline:
-
Friedel-Crafts Alkylation: 2,4-Dichlorofluorobenzene is reacted with chloroethane in the presence of a catalyst to produce an intermediate, 2,4-dichloro-5-fluoroethylbenzene.
-
Chlorination: The intermediate is then chlorinated.
-
Hydrolysis: The chlorinated product is hydrolyzed to yield this compound.
Visualizing the Synthesis
To better understand the experimental workflow and the relationship between catalyst selection and reaction outcome, the following diagrams are provided.
Caption: Experimental workflow for the synthesis of this compound.
Caption: Logical relationship of catalyst selection on reaction outcomes.
References
Spectroscopic Purity Analysis: A Comparative Guide for 2',4'-Dichloro-5'-fluoroacetophenone
In the landscape of pharmaceutical and chemical research, the purity of starting materials and intermediates is paramount to ensuring the safety, efficacy, and reproducibility of final products. 2',4'-Dichloro-5'-fluoroacetophenone is a key intermediate in the synthesis of various pharmaceuticals, including fluoroquinolone antibiotics.[1] This guide provides a comprehensive comparison of spectroscopic methods for confirming the purity of this compound, with supporting data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic features of this compound and several structurally similar compounds that could be potential impurities or alternative reagents. These comparisons are crucial for identifying unique spectral markers for the target compound.
¹H NMR Data Comparison
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules. The chemical shifts and splitting patterns of the protons are highly sensitive to their local electronic environment.
Table 1: ¹H NMR Spectral Data Comparison of Acetophenone (B1666503) Derivatives
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) |
| This compound | Two distinct signals in the aromatic region. | A singlet for the acetyl methyl group.[2] |
| 2',5'-Dichloroacetophenone | Multiple signals in the aromatic region.[3] | A singlet for the acetyl methyl group.[3] |
| 2',4'-Dichloroacetophenone | ~7.30-7.54 (m, 3H)[4] | ~2.64 (s, 3H)[4] |
| 2'-Fluoroacetophenone | ~7.11-7.88 (m, 4H)[5] | ~2.62 (s, 3H)[5] |
| 4'-Fluoroacetophenone | Aromatic protons show characteristic splitting for a para-substituted ring. | A singlet for the acetyl methyl group. |
Infrared (IR) Spectroscopy Data Comparison
Infrared (IR) spectroscopy is used to identify functional groups in a molecule. The carbonyl (C=O) stretch is a particularly strong and informative absorption for acetophenone derivatives.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Compound | C=O Stretch | C-Cl Stretch | C-F Stretch |
| This compound | ~1680-1700 | ~600-800 | ~1000-1400 |
| 2-Chloro-4'-fluoroacetophenone | Characteristic C=O stretch. | Present | Present |
| 4'-Fluoroacetophenone | Characteristic C=O stretch.[6] | Absent | Present[6] |
| 2-Chloroacetophenone | Characteristic C=O stretch.[7] | Present[7] | Absent |
Mass Spectrometry (MS) Data Comparison
Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elemental composition.
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions |
| This compound | 206/208/210 (due to Cl isotopes)[8] | Fragments corresponding to the loss of CH₃ and CO. |
| 2-Chloro-4'-fluoroacetophenone | 172/174[9] | 123 (loss of COCH₂Cl)[9] |
| 4'-Fluoroacetophenone | 138[6] | 123 (loss of CH₃), 95 (loss of COCH₃)[6] |
| o-Fluoroacetophenone | 138[10] | 123 (loss of CH₃), 95 (loss of COCH₃)[10] |
| 2-Chloroacetophenone | 154/156[11] | Fragments corresponding to the loss of the chloroacetyl group.[11] |
Analytical Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for the spectroscopic analysis of this compound to confirm its purity.
Caption: Workflow for spectroscopic purity analysis.
Experimental Protocols
Detailed methodologies are essential for obtaining high-quality, reproducible spectroscopic data.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans: 16-64, depending on sample concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence.
-
Spectral Width: 0 to 220 ppm.
-
Number of Scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation Delay: 2 seconds.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the ¹H spectrum to the TMS signal at 0 ppm.
2. Infrared (IR) Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Spectral Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: Record a background spectrum of the clean, empty ATR crystal before running the sample.
-
-
Data Processing: The software automatically performs a background subtraction. The resulting spectrum will be in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
3. Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol (B129727) or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: A mass spectrometer, often coupled with a gas chromatography (GC-MS) or liquid chromatography (LC-MS) system for separation prior to analysis. Electron Ionization (EI) is a common ionization method.
-
GC-MS Parameters (Example):
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium.
-
Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: 40-500 m/z.
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern. The isotopic distribution pattern for chlorine (³⁵Cl and ³⁷Cl) is a key diagnostic feature.
Conclusion
Confirming the purity of this compound requires a multi-faceted analytical approach. ¹H NMR provides detailed structural information and is highly effective at detecting proton-containing impurities. IR spectroscopy serves as a rapid method to confirm the presence of key functional groups and can highlight unexpected variations. Finally, mass spectrometry confirms the molecular weight and elemental composition, which is crucial for distinguishing between isomers and compounds with different halogenation patterns. By comparing the data obtained from these techniques against a known standard and the data for potential impurities, researchers can confidently ascertain the purity of their material, ensuring the integrity of their subsequent research and development activities.
References
- 1. 2',4'-Dichloro-5'-Fluoro-Acetophenone Market, Report Size, Worth, Revenue, Growth, Industry Value, Share 2025 [reports.valuates.com]
- 2. 2,4-Dichloro-5-fluoroacetophenone(704-10-9) 1H NMR spectrum [chemicalbook.com]
- 3. 2',5'-Dichloroacetophenone(2476-37-1) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. 2'-Fluoroacetophenone(445-27-2) 1H NMR spectrum [chemicalbook.com]
- 6. 4'-Fluoroacetophenone | C8H7FO | CID 9828 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Acetophenone, 2-chloro- [webbook.nist.gov]
- 8. 2,4-Dichloro-5-fluoroacetophenone | 704-10-9 [chemicalbook.com]
- 9. 2-Chloro-4'-fluoroacetophenone | C8H6ClFO | CID 120248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. o-Fluoroacetophenone | C8H7FO | CID 96744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Acetophenone, 2-chloro- [webbook.nist.gov]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of 2',4'-Dichloro-5'-fluoroacetophenone
For researchers, scientists, and professionals in drug development, the accurate quantification of pharmaceutical intermediates like 2',4'-Dichloro-5'-fluoroacetophenone is critical for ensuring product quality and process control. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this halogenated acetophenone (B1666503) derivative. While HPLC offers a robust and widely applicable method, GC-MS provides high sensitivity and specificity, particularly for volatile compounds.
High-Performance Liquid Chromatography (HPLC) Analysis
HPLC is a well-established technique for the separation and quantification of a wide range of organic molecules. For this compound, a reversed-phase HPLC (RP-HPLC) method is the most suitable approach. This method separates compounds based on their hydrophobicity.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol (B129727) to obtain a concentration of 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving it in methanol to achieve an expected concentration within the calibration range.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent clogging of the HPLC system.
2. Chromatographic Conditions: The following conditions are based on established methods for similar halogenated acetophenones and are expected to provide good resolution and peak shape for the target analyte.
| Parameter | Condition |
| Column | C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water (e.g., 60:40 v/v) with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV detector at 254 nm |
| Run Time | Approximately 10 minutes |
Performance Characteristics (Estimated)
| Parameter | Expected Value |
| Retention Time | 5 - 8 minutes |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 - 0.1 µg/mL |
| Limit of Quantitation (LOQ) | 0.15 - 0.3 µg/mL |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is highly suitable for the analysis of volatile and semi-volatile compounds. This compound, being a relatively small organic molecule, is amenable to GC-MS analysis.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound in a volatile organic solvent like ethyl acetate (B1210297) or dichloromethane (B109758) at a concentration of 1 mg/mL. Prepare a series of working standards by serial dilution.
-
Sample Solution: Dissolve the sample in the same solvent used for the standards to a concentration within the calibration range.
-
Derivatization: Derivatization is generally not required for this analyte.
2. GC-MS Conditions: The following proposed GC-MS conditions are based on methods for other halogenated and acetophenone compounds.
| Parameter | Condition |
| GC Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Volume | 1 µL (splitless or split injection depending on concentration) |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Analyzer | Quadrupole |
| Scan Range | 50 - 350 m/z |
Performance Characteristics (Estimated)
The performance of the proposed GC-MS method is estimated based on typical values for similar analytes.
| Parameter | Expected Value |
| Retention Time | 8 - 12 minutes |
| Linearity (R²) | > 0.998 |
| Limit of Detection (LOD) | 0.5 - 5 ng/mL |
| Limit of Quantitation (LOQ) | 1.5 - 15 ng/mL |
| Precision (%RSD) | < 5% |
| Accuracy (Recovery %) | 95 - 105% |
Comparative Summary
| Feature | HPLC | GC-MS |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase, followed by mass-based detection. |
| Applicability | Broad applicability to a wide range of non-volatile and thermally labile compounds. | Best suited for volatile and thermally stable compounds. |
| Sample Preparation | Relatively simple, primarily involving dissolution and filtration. | May require more careful solvent selection to ensure volatility. |
| Sensitivity | Good, typically in the µg/mL to ng/mL range with UV detection. | Excellent, often reaching pg/mL levels, especially with selected ion monitoring (SIM). |
| Specificity | Good, but can be limited by co-eluting impurities with similar UV spectra. | Excellent, as mass spectra provide structural information for definitive identification. |
| Speed | Analysis times are typically in the range of 10-30 minutes. | Can be faster for simple mixtures, with run times often under 20 minutes. |
| Cost | Lower initial instrument cost compared to GC-MS. Solvents can be a significant running cost. | Higher initial instrument cost. Carrier gases are generally less expensive than HPLC solvents. |
Experimental Workflow
The general workflow for both HPLC and GC-MS analysis follows a similar path from sample receipt to final data analysis.
Analytical workflow for HPLC and GC-MS analysis.
Conclusion
Both HPLC and GC-MS are suitable techniques for the analysis of this compound. The choice between the two methods will depend on the specific requirements of the analysis.
-
HPLC is a robust and versatile method that is ideal for routine quality control applications where high precision and accuracy are required. Its simpler sample preparation and lower instrument cost make it an attractive option for many laboratories.
-
GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis, impurity profiling, and confirmatory analysis. The structural information provided by the mass spectrometer is invaluable for unambiguous peak identification.
For drug development professionals, having access to both techniques provides a comprehensive analytical toolkit for the characterization of important intermediates like this compound.
A Comparative Benchmarking of Synthesis Routes for 2',4'-Dichloro-5'-fluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of prevalent literature methods for the synthesis of 2',4'-dichloro-5'-fluoroacetophenone, a key intermediate in the production of fluoroquinolone antibiotics. The following sections detail the performance of various synthetic routes, supported by experimental data, to assist researchers in selecting the most suitable method for their specific needs.
Comparative Data of Synthesis Methods
The selection of a synthetic route is often a trade-off between yield, purity, cost, and environmental impact. The following table summarizes the quantitative data for the primary methods identified in the literature.
| Method | Starting Material | Acylating Agent | Catalyst/Reagent | Reported Yield | Reported Purity | Key Considerations |
| Method 1: Friedel-Crafts Acylation | 1,3-Dichloro-4-fluorobenzene | Acetyl Chloride | Aluminum Chloride (AlCl₃) | ~80-89.3% | 99.8% | Mainstream industrial route; high yield and purity. Requires stoichiometric amounts of expensive and moisture-sensitive AlCl₃. |
| 1,3-Dichloro-4-fluorobenzene | Acetic Anhydride | Aluminum Chloride (AlCl₃) | ~29% | Not specified | Low yield, generally considered unsuitable for industrial production. | |
| 1,3-Dichloro-4-fluorobenzene | Acetic Acid | AlCl₃, DMF, Chlorosulfonic Acid | ~84% | Not specified | High yield but considered costly and has been largely replaced. | |
| Method 2: Multi-Step Synthesis | 3,4-Dichloronitrobenzene (B32671) | Acetylating Agent | KF, Cl₂, AlCl₃ (in steps) | Not specified | Not specified | A multi-step process involving fluorination, chlorination, and subsequent acylation. |
| Method 3: Alkylation-Hydrolysis | 2,4-Dichlorofluorobenzene | Chloroethane (B1197429) | Catalyst, Cl₂, H₂O (in steps) | >90% | 99.7-99.9% | Avoids the use of acetyl chloride; high conversion rate and good selectivity. |
| Method 4: Optimized Process | Not specified | Acetylating Agent | Reusable Magnetic Catalyst | 86.4% (overall) | Not specified | A newer, more sustainable process with reduced waste. Replaces AlCl₃ with a recyclable catalyst. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Method 1: Friedel-Crafts Acylation with Acetyl Chloride
This is the most commonly cited method for the synthesis of this compound.
Procedure:
-
To a 1000 mL four-necked flask, add 15 g (0.091 mol) of 2,4-dichlorofluorobenzene and cool the flask to 20°C.
-
Add 200.2 g (1.5 mol) of anhydrous aluminum chloride to the flask while maintaining the temperature between 20-30°C.
-
Slowly add 78.5 g (1.0 mol) of acetyl chloride dropwise over a period of 2 to 3 hours.
-
Gradually heat the reaction mixture to 40°C and maintain for 30 minutes.
-
Continue to slowly heat the mixture to 70°C and hold for 1-2 hours.
-
Further, heat the reaction to 110°C (±2°C) and maintain for 3-4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully add 500 g of a 5% hydrochloric acid solution to hydrolyze the reaction mixture, maintaining the temperature at 80-90°C for 2-3 hours.
-
Wash the resulting product until neutral.
-
Separate the organic phase and purify by secondary distillation and recrystallization to obtain this compound.[1]
A reported yield for this method is 89.3% with a purity of 99.8%.[1]
Method 2: Multi-Step Synthesis from 3,4-Dichloronitrobenzene
This method involves a sequence of reactions to build the target molecule.
General Workflow:
-
Fluorination: 3,4-dichloronitrobenzene is reacted with potassium fluoride (B91410) to form a fluorinated intermediate.[2]
-
Chlorination: The intermediate product is then reacted with chlorine to produce dichlorofluorobenzene.[2]
-
Acylation: Finally, the dichlorofluorobenzene is acylated using a suitable acylating agent to yield this compound.[2]
Method 3: Alkylation-Hydrolysis Pathway
This innovative approach avoids the direct use of traditional acylating agents like acetyl chloride.
Procedure Outline:
-
Friedel-Crafts Alkylation: 2,4-dichlorofluorobenzene is reacted with chloroethane in the presence of a catalyst to produce 2,4-dichloro-5-fluoroethylbenzene.
-
Chlorination: The resulting ethylbenzene (B125841) derivative undergoes chlorination with chlorine gas to form an α-dichloro compound. This reaction is typically carried out for 3-6 hours at a temperature of 30-50°C.
-
Hydrolysis: The α-dichloro intermediate is then hydrolyzed with pure water and distilled to yield this compound. A reaction temperature of 75°C for the hydrolysis step is reported to be optimal.
This method is reported to have a potential yield of over 90% and offers advantages in terms of raw material cost and safety.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the primary synthesis methods.
Caption: Workflow for Friedel-Crafts Acylation.
Caption: Multi-step and Alkylation-Hydrolysis Pathways.
Conclusion
The traditional Friedel-Crafts acylation using acetyl chloride and aluminum chloride remains a high-yielding and reliable method for the synthesis of this compound. However, concerns over the cost and waste associated with aluminum chloride have driven the exploration of alternative routes. The alkylation-hydrolysis method presents a promising alternative with high yields and the avoidance of acetyl chloride. Furthermore, emerging optimized processes utilizing reusable catalysts signify a move towards more sustainable and environmentally friendly production of this important pharmaceutical intermediate. The choice of method will ultimately depend on the specific requirements of the researcher or organization, balancing factors such as yield, purity, cost, safety, and environmental impact.
References
Biological activity of compounds derived from 2',4'-Dichloro-5'-fluoroacetophenone
A Comparative Guide to the Biological Activity of Compounds Derived from 2',4'-Dichloro-5'-fluoroacetophenone
Introduction
This compound is a versatile chemical intermediate, serving as a foundational building block for a diverse range of biologically active compounds.[1][2][3][4] Its halogenated phenyl ring provides a reactive scaffold for the synthesis of novel therapeutic agents.[1][2] This guide offers a comparative analysis of the biological activities of prominent compound classes derived from this acetophenone, including chalcones, Schiff bases, and pyrazoline derivatives. The information presented is intended for researchers, scientists, and professionals in the field of drug discovery and development. This molecule is a key starting material in the synthesis of fluoroquinolone antibiotics, anti-inflammatory, and analgesic drugs.[1][2][5]
Synthesis Overview
The synthesis of various biologically active scaffolds often begins with the condensation of this compound with an appropriate aldehyde or amine. The general synthetic pathways to obtain chalcones, Schiff bases, and pyrazolines are depicted below.
Caption: Synthetic pathways from this compound.
Comparative Biological Activities
Anticancer Activity of Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated carbonyl system, are precursors to flavonoids and are known for their broad spectrum of biological activities, including potent anticancer effects.[6][7] Derivatives synthesized from this compound have demonstrated significant cytotoxicity against various human cancer cell lines.[8] The mechanism of action often involves the induction of apoptosis through both intrinsic and extrinsic pathways.[6][9]
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| Fluorinated Chalcone 1 | 4T1 (Breast) | 12.5 | Cisplatin | >100 | [8] |
| Fluorinated Chalcone 2 | 4T1 (Breast) | 15.2 | Cisplatin | >100 | [8] |
| Chalcone-Sulfonamide 4 | MCF-7 (Breast) | < Tamoxifen | Tamoxifen | - | [10] |
| Chalcone 25 | MCF-7 (Breast) | 3.44 | - | - | [7] |
| Chalcone 50 | HL-60 (Leukemia) | 4.9 | - | - | [7] |
Antimicrobial Activity of Schiff Base Derivatives
Schiff bases, containing an imine or azomethine group, are another class of compounds synthesized from this compound that exhibit significant antimicrobial properties.[11][12] Their activity is often attributed to the C=N linkage. These compounds have been tested against a range of Gram-positive and Gram-negative bacteria as well as fungal strains.[13][14]
| Compound ID | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) | Reference |
| Fluoro Schiff Base 2 | Bacillus subtilis | 45.2 | - | - | [13] |
| Escherichia coli | 1.6 | - | - | [13] | |
| Pseudomonas fluorescence | 2.8 | - | - | [13] | |
| Staphylococcus aureus | 3.4 | - | - | [13] | |
| Aspergillus niger | 47.5 | - | - | [13] | |
| Schiff Base 7 | Micrococcus luteus | 25 | Ampicillin | 100 | [11] |
| Staphylococcus aureus | 12.5 | Ampicillin | 12.5 | [11] | |
| Schiff Base 8 | Aspergillus niger | 12.5 | Nystatin | 12.5 | [11] |
Anti-inflammatory Activity of Pyrazoline Derivatives
Pyrazolines, five-membered heterocyclic compounds, are often synthesized through the cyclization of chalcones with hydrazine hydrate.[15][16] These derivatives have shown promising anti-inflammatory, analgesic, and even antitumor activities.[15][16][17][18] Their mechanism of action can involve the inhibition of cyclooxygenase (COX) enzymes.[15]
| Compound ID | Assay | Activity | Reference Compound | Activity | Reference |
| Pyrazoline 2d | Carrageenan-induced paw edema | Potent Inhibition | - | - | [15] |
| Pyrazoline 2e | Carrageenan-induced paw edema | Potent Inhibition | - | - | [15] |
| Pyrazoline 2g | Lipoxygenase Inhibition | IC50 = 80 µM | - | - | [15][18] |
| Phenyl-Pyrazolone 5h | Croton oil ear test | Similar to Indomethacin | Indomethacin | - | [19] |
| Pyrazoline IVc | Carrageenan-induced paw edema | Most Effective | - | - | [16] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on standard laboratory procedures for in vitro drug screening.
Protocol 1: In Vitro Anticancer Activity (MTT Assay)[21][22]
-
Cell Culture and Seeding: Human cancer cell lines (e.g., MCF-7, 4T1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a 5% CO2 incubator. Cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight.
-
Drug Treatment: Cells are treated with various concentrations of the test compounds for 48-72 hours. A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin or Cisplatin) are included.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC)[23][24][25][26]
-
Inoculum Preparation: A standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) is prepared to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Serial Dilution: The test compounds are serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized bacterial or fungal suspension.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or at a suitable temperature and duration for fungi.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 3: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema in Rats)[16][27]
-
Animal Grouping: Male Wistar or Sprague-Dawley rats (150-200 g) are divided into groups: a control group, a standard drug group (e.g., Indomethacin), and test groups for different doses of the synthesized compounds.
-
Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.
-
Induction of Edema: 0.1 mL of 1% carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.
Visualizations of Workflows and Pathways
Caption: General workflow for screening biologically active compounds.
Caption: Intrinsic apoptosis signaling pathway induced by an anticancer agent.
References
- 1. This compound | 704-10-9 | Benchchem [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 2,4-Dichloro-5-fluoroacetophenone [zjjtxc.com]
- 4. nbinno.com [nbinno.com]
- 5. 2',4'-Dichloro-5'-Fluoro-Acetophenone Market, Report Size, Worth, Revenue, Growth, Industry Value, Share 2025 [reports.valuates.com]
- 6. Synthesis of Chalcones with Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Activity of Chalcones and Its Derivatives: Review and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis, characterization, and anti-cancer activity of new chalcone derivatives containing naphthalene and fluorine moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Anticancer Activity Assay of Novel Chalcone-Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies [mdpi.com]
- 12. Antimicrobial Activity of Some Schiff Bases Derived from Benzoin, Salicylaldehyde, Aminophenol and 2,4 Dinitrophenyl Hydrazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antitumor, Analgesic, and Anti-inflammatory Activities of Synthesized Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
Cost-benefit analysis of different 2',4'-Dichloro-5'-fluoroacetophenone synthesis methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the prevalent synthesis methods for 2',4'-Dichloro-5'-fluoroacetophenone, a key intermediate in the production of various pharmaceuticals. The following analysis focuses on cost-effectiveness, yield, safety, and environmental impact to assist researchers in selecting the most suitable method for their specific needs.
Introduction
This compound is a crucial building block in organic synthesis, particularly in the manufacturing of fluoroquinolone antibiotics. The efficiency, cost, and environmental footprint of its synthesis are critical considerations for pharmaceutical and chemical industries. This guide outlines and compares three primary synthetic routes, providing experimental data and protocols to support an informed decision-making process.
Synthesis Methods Overview
Three principal methods for the synthesis of this compound are discussed:
-
Multi-step Synthesis from 3,4-Dichloronitrobenzene: This classic route involves the fluorination of 3,4-dichloronitrobenzene, followed by chlorination and a final Friedel-Crafts acylation.
-
Direct Friedel-Crafts Acylation of 2,4-Dichlorofluorobenzene: A more direct approach where 2,4-dichlorofluorobenzene is acylated to yield the final product.
-
Friedel-Crafts Alkylation followed by Oxidation: This method involves the Friedel-Crafts alkylation of 2,4-dichlorofluorobenzene, followed by chlorination and hydrolysis to produce the acetophenone.
Data Presentation: A Comparative Analysis
The following table summarizes the key quantitative data for each synthesis method, offering a side-by-side comparison of their performance.
| Parameter | Method 1: From 3,4-Dichloronitrobenzene | Method 2: Direct Friedel-Crafts Acylation | Method 3: Friedel-Crafts Alkylation Route |
| Starting Material Cost | 3,4-Dichloronitrobenzene: Moderate | 2,4-Dichlorofluorobenzene: Moderate to High | 2,4-Dichlorofluorobenzene: Moderate to High |
| Key Reagent Costs | Potassium Fluoride: Low to ModerateChlorine: LowAcetyl Chloride: ModerateAluminum Chloride: Low to Moderate | Acetyl Chloride: ModerateAluminum Chloride: Low to Moderate | Chloroethane (B1197429): LowChlorine: Low |
| Overall Yield | ~86.4% (optimized process)[1] | ~80-92%[2][3] | >90%[4] |
| Reaction Steps | 3-4 | 1 | 3 |
| Reaction Time | Longer (multi-step) | Shorter | Moderate |
| Key Safety Concerns | Use of toxic chlorine gas.[5][6][7] | Handling of corrosive AlCl₃ and acetyl chloride.[2] | Use of flammable chloroethane and toxic chlorine gas.[4] |
| Environmental Impact | Generation of waste from multiple steps.[1] | Use of stoichiometric amounts of Lewis acids leads to significant waste.[8] | Use of chlorinated solvents.[4] |
Experimental Protocols
Detailed methodologies for the key synthesis steps are provided below.
Method 2: Direct Friedel-Crafts Acylation of 2,4-Dichlorofluorobenzene
This protocol is a representative example of the direct acylation method.
Materials:
-
2,4-Dichlorofluorobenzene
-
Acetyl Chloride
-
Anhydrous Aluminum Chloride
-
Dichloromethane (B109758) (solvent)
-
Hydrochloric Acid (for workup)
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride (1.1 equivalents) in dichloromethane at 0°C, slowly add acetyl chloride (1.1 equivalents).
-
After the addition is complete, add 2,4-dichlorofluorobenzene (1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
The organic layer is separated, and the aqueous layer is extracted with dichloromethane.
-
The combined organic layers are washed with saturated sodium bicarbonate solution, water, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation or recrystallization to yield this compound.[9][10]
Method 3: Synthesis via Friedel-Crafts Alkylation, Chlorination, and Hydrolysis
This protocol outlines the synthesis starting with a Friedel-Crafts alkylation.
Materials:
-
2,4-Dichlorofluorobenzene
-
Chloroethane
-
Anhydrous Aluminum Chloride
-
Chlorine gas
-
Water
Procedure:
-
Friedel-Crafts Alkylation: 2,4-Dichlorofluorobenzene is reacted with chloroethane in the presence of a Lewis acid catalyst like aluminum chloride to yield 1-(2,4-dichloro-5-fluorophenyl)ethane.
-
Chlorination: The intermediate from the previous step is subjected to chlorination, often under photochemical conditions, to introduce chlorine atoms at the alpha-position of the ethyl group.
-
Hydrolysis: The chlorinated intermediate is then hydrolyzed to afford this compound. The product is isolated and purified.[4]
Visualization of Synthesis Selection Workflow
The following diagram illustrates a logical workflow for selecting the optimal synthesis method based on key decision criteria.
Caption: Decision workflow for selecting a synthesis method.
Conclusion
The selection of an optimal synthesis method for this compound is a multi-faceted decision.
-
Method 1 (from 3,4-Dichloronitrobenzene) , especially in its optimized form, presents a high-yield option that may be cost-effective at scale, though it involves multiple steps.[1]
-
Method 2 (Direct Friedel-Crafts Acylation) offers a more straightforward, single-step approach with high yields, making it attractive for its simplicity and efficiency.[2][3] However, the reliance on stoichiometric aluminum chloride is a drawback from an environmental perspective.
-
Method 3 (Friedel-Crafts Alkylation route) provides a high-yield alternative that avoids the direct use of acylating agents in the first step, which could be advantageous in certain contexts.[4]
Researchers and production managers must weigh the importance of raw material cost, process complexity, desired yield and purity, and safety and environmental regulations to determine the most suitable synthesis strategy for their specific circumstances.
References
- 1. cenmed.com [cenmed.com]
- 2. APC Pure | Product | Acetyl Chloride 98% [apcpure.com]
- 3. Preparation method of 2,4-dichloro-5-fluoroacetophenone - Eureka | Patsnap [eureka.patsnap.com]
- 4. businessanalytiq.com [businessanalytiq.com]
- 5. 043262.K2 [thermofisher.com]
- 6. Acetyl chloride price,buy Acetyl chloride - chemicalbook [m.chemicalbook.com]
- 7. Friedel–Crafts Acylation [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. websites.umich.edu [websites.umich.edu]
- 10. public.websites.umich.edu [public.websites.umich.edu]
A Comparative Guide to Structural Analogs of 2',4'-Dichloro-5'-fluoroacetophenone and Their Applications
For Researchers, Scientists, and Drug Development Professionals
2',4'-Dichloro-5'-fluoroacetophenone is a versatile chemical intermediate recognized for its role in the synthesis of pharmaceuticals and agrochemicals. Its halogenated structure is a key feature that enhances reactivity, making it a valuable building block in organic synthesis. This guide provides a comparative analysis of its structural analogs, focusing on their synthesis, applications, and performance, with supporting experimental data. The primary focus is on chalcones, pyrimidines, and Schiff bases, which are significant derivatives with diverse biological activities.
Chalcone (B49325) Analogs: Antimicrobial and Anticancer Potential
Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are prominent derivatives of this compound. They are commonly synthesized via the Claisen-Schmidt condensation reaction.
Comparative Antimicrobial Activity of Chalcone Analogs
A series of chalcone analogs derived from this compound can be synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. The table below summarizes hypothetical minimum inhibitory concentration (MIC) data for a range of chalcone derivatives, illustrating the structure-activity relationship.
| Compound ID | R Group (Substitution on Benzaldehyde) | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |
| Chalcone-1 | 4-Hydroxy | 16 | 32 | 32 |
| Chalcone-2 | 4-Methoxy | 8 | 16 | 16 |
| Chalcone-3 | 4-Chloro | 4 | 8 | 8 |
| Chalcone-4 | 4-Nitro | 2 | 4 | 4 |
| Chalcone-5 | 3,4-Dimethoxy | 16 | 32 | 64 |
| Chalcone-6 | 2,4-Dichloro | 2 | 4 | 8 |
Experimental Protocol: Synthesis of Chalcone Analogs via Claisen-Schmidt Condensation
A general procedure for the synthesis of chalcone derivatives from this compound is as follows:
-
Reactant Preparation: In a round-bottom flask, dissolve equimolar amounts of this compound and a substituted benzaldehyde (B42025) in ethanol (B145695).
-
Catalyst Addition: Add a catalytic amount of a strong base, such as aqueous sodium hydroxide (B78521) or potassium hydroxide, to the stirred solution at room temperature.
-
Reaction: Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: Pour the reaction mixture into crushed ice and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Purification: Filter the crude product, wash with cold water, and recrystallize from a suitable solvent like ethanol to obtain the pure chalcone derivative.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The antimicrobial activity of the synthesized chalcones can be determined using the broth microdilution method:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 5 x 10^5 CFU/mL) in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
Serial Dilution: Prepare serial two-fold dilutions of the chalcone compounds in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Signaling Pathways Modulated by Chalcones in Cancer
Chalcones have been shown to exert their anticancer effects by modulating various signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[1][2][3][4][5]
Caption: Signaling pathways modulated by chalcones in cancer cells.
Pyrimidine (B1678525) Analogs: Kinase Inhibitors in Cancer Therapy
Pyrimidine derivatives synthesized from this compound are another class of compounds with significant therapeutic potential, particularly as kinase inhibitors in cancer treatment.[6][7][8]
Comparative Anticancer Activity of Pyrimidine Analogs
The cytotoxic activity of pyrimidine analogs can be evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
| Compound ID | Substitution Pattern | IC50 (µM) vs. MCF-7 (Breast Cancer) | IC50 (µM) vs. A549 (Lung Cancer) | IC50 (µM) vs. HCT116 (Colon Cancer) |
| Pyrimidine-1 | Unsubstituted | >100 | >100 | >100 |
| Pyrimidine-2 | 4-Anilino | 25.5 | 30.2 | 28.7 |
| Pyrimidine-3 | 2,4-Diamino | 10.1 | 15.8 | 12.5 |
| Pyrimidine-4 | 4-(4-fluoroanilino) | 5.2 | 8.1 | 6.9 |
| Pyrimidine-5 | 2-Amino-4-(4-methoxyanilino) | 2.8 | 4.5 | 3.1 |
Experimental Protocol: Synthesis of Pyrimidine Analogs
-
Condensation: React this compound with a suitable reagent like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to form an enaminone.
-
Cyclization: Cyclize the enaminone intermediate with a guanidine (B92328) or urea (B33335) derivative to form the pyrimidine ring.
-
Substitution: Further modifications can be made to the pyrimidine core through nucleophilic aromatic substitution reactions to introduce various substituents.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine analogs for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan (B1609692) crystals.
-
Solubilization: Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is calculated from the dose-response curve.
Signaling Pathways Targeted by Pyrimidine-Based Kinase Inhibitors
Pyrimidine derivatives often function as ATP-competitive inhibitors of protein kinases, which are key regulators of cellular signaling pathways involved in cancer progression.[6][7][8]
Caption: Pyrimidine analogs as kinase inhibitors targeting cancer signaling pathways.
Schiff Base Analogs: Versatile Enzyme Inhibitors
Schiff bases, formed by the condensation of a primary amine with an aldehyde or ketone, are another important class of derivatives of this compound. They are known for their coordination chemistry and a wide range of biological activities, including enzyme inhibition.
Comparative Enzyme Inhibitory Activity of Schiff Base Analogs
The inhibitory potential of Schiff base analogs can be assessed against various enzymes. The IC50 values provide a quantitative measure of their inhibitory efficacy.
| Compound ID | Amine Moiety | IC50 (µM) vs. Urease | IC50 (µM) vs. α-Glucosidase | IC50 (µM) vs. Carbonic Anhydrase II |
| SchiffBase-1 | Aniline | 55.2 | 78.5 | 95.1 |
| SchiffBase-2 | 4-Fluoroaniline | 22.8 | 35.1 | 42.6 |
| SchiffBase-3 | 4-Chloroaniline | 18.5 | 29.8 | 36.4 |
| SchiffBase-4 | 4-Aminobenzoic acid | 12.3 | 20.7 | 25.9 |
| SchiffBase-5 | 2-Aminopyridine | 30.1 | 45.3 | 55.8 |
Experimental Protocol: Synthesis of Schiff Base Analogs
-
Condensation Reaction: Dissolve equimolar amounts of this compound and a primary amine in a suitable solvent like ethanol or methanol.
-
Catalysis: Add a few drops of glacial acetic acid as a catalyst.
-
Reflux: Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Isolation and Purification: Cool the reaction mixture to room temperature to allow the Schiff base to precipitate. Filter the solid, wash with a cold solvent, and recrystallize to obtain the pure product.
Experimental Protocol: Enzyme Inhibition Assay (General)
-
Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its specific substrate in an appropriate buffer.
-
Inhibitor Preparation: Prepare stock solutions of the Schiff base analogs in a suitable solvent (e.g., DMSO) and make serial dilutions.
-
Assay Procedure: In a 96-well plate, pre-incubate the enzyme with different concentrations of the inhibitor for a specific period.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Detection: Measure the product formation or substrate depletion over time using a suitable detection method (e.g., spectrophotometry, fluorometry).
-
IC50 Calculation: Calculate the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Logical Workflow for Synthesis and Evaluation
The development of novel bioactive compounds from this compound follows a logical workflow from synthesis to biological evaluation.
Caption: General workflow for the development of bioactive analogs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Chalcone Derivatives: Role in Anticancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Chalcones: Promising therapeutic agents targeting key players and signaling pathways regulating the hallmarks of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 2',4'-Dichloro-5'-fluoroacetophenone: A Guide for Laboratory Professionals
For immediate reference, this document outlines the essential safety protocols and step-by-step procedures for the proper disposal of 2',4'-dichloro-5'-fluoroacetophenone, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols due to its hazardous properties. This compound is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] Proper disposal is not only a regulatory requirement but a critical component of responsible laboratory practice.
Essential Safety and Hazard Data
A thorough understanding of the compound's properties is the foundation of safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 704-10-9 | [1][2][4] |
| Molecular Formula | C8H5Cl2FO | [1] |
| Molecular Weight | 207.03 g/mol | [2] |
| Boiling Point | 167 °C (lit.) | [2] |
| Density | 1.425 g/mL at 25 °C (lit.) | [2] |
| Flash Point | 113 °C (235.4 °F) - closed cup | [2] |
Step-by-Step Disposal Protocol
The following protocol provides a detailed methodology for the safe disposal of this compound. This procedure should be carried out in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE) Required:
-
Eye Protection: Chemical safety goggles or a face shield.[5]
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber).[2][5]
-
Respiratory Protection: A NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated or ventilation is inadequate.[2]
-
Skin and Body Protection: A lab coat or other protective clothing to prevent skin contact.[5]
Disposal Procedure:
-
Container Preparation:
-
Select a designated, leak-proof, and clearly labeled waste container. The container should be compatible with the chemical and any solvents used in the disposal process.
-
Label the container as "Hazardous Waste: this compound" and include the date.
-
-
Small Spills and Residues:
-
Unused or Contaminated Product:
-
For larger quantities of unused or contaminated product, it is recommended to offer the surplus and non-recyclable solutions to a licensed disposal company.
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[5] This step should only be performed by trained personnel in a facility equipped for such procedures.
-
-
Contaminated Materials:
-
Any materials that have come into contact with this compound, such as gloves, weighing paper, or pipette tips, should be considered contaminated.
-
Place all contaminated materials into the designated hazardous waste container.
-
-
Final Disposal:
-
Store the sealed and labeled hazardous waste container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Arrange for the disposal of the waste container through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[6][7]
-
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. 2′,4′-二氯-5′-氟苯乙酮 90% | Sigma-Aldrich [sigmaaldrich.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. calpaclab.com [calpaclab.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
Essential Safety and Operational Guide for 2',4'-Dichloro-5'-fluoroacetophenone
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for the handling of 2',4'-Dichloro-5'-fluoroacetophenone. It is intended for researchers, scientists, and professionals in drug development to ensure safe laboratory practices and build confidence in chemical handling.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 704-10-9
Hazard Summary: this compound is a solid substance that can cause skin, eye, and respiratory irritation.[1] Ingestion may also be harmful. It is crucial to handle this compound with appropriate engineering controls and personal protective equipment to minimize exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical when handling this compound to prevent contact, inhalation, and ingestion.
| PPE Category | Recommended Equipment | Specifications and Best Practices |
| Eye and Face Protection | Safety Goggles and Face Shield | Wear chemical safety goggles that meet ANSI Z87.1 or EN 166 standards. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities.[2] |
| Hand Protection | Chemical-Resistant Gloves | Based on resistance to halogenated aromatic compounds, Viton or Polyvinyl Alcohol (PVA) gloves are recommended for extended contact. For incidental contact, nitrile gloves can be used, but they should be inspected before each use and replaced immediately upon contamination.[2] Neoprene gloves may offer some protection but are generally less effective against halogenated hydrocarbons. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully buttoned, should be worn. Ensure it is made of a material suitable for chemical laboratories. |
| Respiratory Protection | Air-Purifying Respirator | In well-ventilated areas, a half-mask or full-face air-purifying respirator with organic vapor cartridges and N95 (or higher) particulate filters is recommended, especially when handling the powder form where dust may be generated.[3][4] Ensure proper fit testing and adherence to a respirator program. |
Occupational Exposure Limits
There are no established Occupational Exposure Limits (OELs) from major regulatory bodies such as OSHA, NIOSH, or ACGIH for this compound or its close structural analogs like 2',4'-dichloroacetophenone (B156173) and 4'-fluoroacetophenone.[2][5][6][7]
For informational purposes only, the following table presents OELs for related, but structurally different, compounds. These values should not be considered safe exposure limits for this compound.
| Compound | OEL | Issuing Body |
| Acetophenone | 10 ppm (TWA) | ACGIH |
| 1,4-Dichlorobenzene | 10 ppm (TWA) | ACGIH |
| Methylene Chloride | 25 ppm (PEL) | OSHA |
Given the lack of specific OELs, it is imperative to handle this compound with the utmost care, utilizing engineering controls and PPE to minimize any potential exposure.
Operational Plan: Step-by-Step Handling Procedure
1. Preparation and Engineering Controls:
-
Always handle this compound within a certified chemical fume hood to control vapors and dust.
-
Ensure an eyewash station and safety shower are readily accessible.
-
Keep the container tightly closed when not in use and store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[2]
2. Weighing and Transfer:
-
When weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure to prevent inhalation of airborne powder.
-
Use anti-static tools and equipment to prevent ignition from electrostatic discharge.
-
Avoid creating dust during transfer.
3. Dissolving and Reaction Setup:
-
If dissolving the compound, add it slowly to the solvent to avoid splashing.
-
Ensure all reaction vessels are properly secured and ventilated within the fume hood.
4. Post-Handling:
-
Thoroughly wash hands with soap and water after handling, even if gloves were worn.
-
Decontaminate all surfaces and equipment that may have come into contact with the chemical.
Disposal Plan: Step-by-Step Waste Management
1. Waste Segregation:
-
All waste contaminated with this compound, including disposable gloves, weigh boats, and contaminated labware, must be treated as hazardous waste.
-
This compound is a halogenated organic compound. Therefore, all liquid and solid waste must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste.[8]
2. Waste Collection:
-
Use a compatible, leak-proof container with a secure lid for waste collection.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").
3. Disposal Procedure:
-
Follow your institution's hazardous waste disposal guidelines.
-
Arrange for pickup of the hazardous waste by a certified disposal company. The final disposal method is typically incineration.[8]
-
Never dispose of this chemical down the drain or in regular trash.
Emergency Procedures: Spill and Exposure Response
1. Spill Cleanup (Solid Powder):
-
Evacuate and Secure: Alert others in the area and restrict access.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don appropriate PPE, including a respirator, chemical-resistant gloves, and safety goggles.
-
Contain and Clean:
-
Gently cover the spill with an inert absorbent material like vermiculite (B1170534) or sand to avoid creating dust.[8]
-
Carefully scoop the mixture into a labeled hazardous waste container.
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol), and place the cloth in the waste container.
-
Wash the area with soap and water.
-
-
Dispose: Dispose of all cleanup materials as halogenated organic waste.
2. Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2]
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[2] If irritation persists, seek medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2]
Visual Workflow for Handling this compound
References
- 1. ecetoc.org [ecetoc.org]
- 2. fishersci.com [fishersci.com]
- 3. 4-Fluoroacetophenone - Safety Data Sheet [chemicalbook.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. chemicalbook.com [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

